Botrydial
Description
Structure
3D Structure
Propriétés
Numéro CAS |
54986-75-3 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
[(1S,3aR,4S,6R,7S,7aS)-1,7-diformyl-7a-hydroxy-1,3,3,6-tetramethyl-2,3a,4,5,6,7-hexahydroinden-4-yl] acetate |
InChI |
InChI=1S/C17H26O5/c1-10-6-13(22-11(2)20)14-15(3,4)8-16(5,9-19)17(14,21)12(10)7-18/h7,9-10,12-14,21H,6,8H2,1-5H3/t10-,12+,13+,14+,16-,17-/m1/s1 |
Clé InChI |
SJFIYVCSGNWVPJ-GKKOWQTJSA-N |
SMILES |
CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@]([C@H]1C=O)([C@@](CC2(C)C)(C)C=O)O)OC(=O)C |
SMILES canonique |
CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C |
Synonymes |
botrydial |
Origine du produit |
United States |
Foundational & Exploratory
Botrydial: A Technical Guide to its Discovery, Isolation, and Characterization from Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Botrydial, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, has garnered significant interest due to its potent biological activities, including phytotoxicity, cytotoxicity, and antimicrobial properties. First identified in 1974, it plays a crucial role in the virulence of this widespread plant pathogen, which causes the "grey mold" disease in over 200 plant species.[1] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. The protocols outlined herein are intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and plant pathology.
Discovery and Biological Significance
This compound was first isolated and characterized in 1974 as a phytotoxic metabolite secreted by Botrytis cinerea.[1] It is a key virulence factor, inducing chlorosis and cell collapse in host plants, thereby facilitating fungal colonization.[1] Beyond its role in plant pathogenesis, this compound has demonstrated a range of other biological activities. It exhibits antibacterial activity, particularly against Bacillus species. Furthermore, its cytotoxic properties have made it a subject of interest in drug development research. The diverse bioactivities of this compound underscore the importance of efficient and reproducible methods for its isolation and purification to enable further investigation into its therapeutic potential.
Biosynthesis of this compound
The biosynthesis of this compound in Botrytis cinerea is a complex enzymatic process originating from farnesyl diphosphate (B83284) (FPP). The pathway is governed by a well-characterized gene cluster known as the BcBOT cluster, which contains the genes encoding the necessary enzymes for the multi-step synthesis.
The key steps in the biosynthesis of this compound are:
-
Cyclization of FPP: The process initiates with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), catalyzed by the sesquiterpene synthase, BcBOT2. This crucial step forms the tricyclic alcohol, presilphiperfolan-8β-ol.[1]
-
Hydroxylations: A series of regio- and stereospecific hydroxylations of the presilphiperfolan-8β-ol skeleton are then carried out by three distinct cytochrome P450 monooxygenases: BcBOT4, BcBOT3, and BcBOT1.
-
Acetylation: The BcBOT5 gene product, an acetyltransferase, is responsible for the acetylation of a hydroxyl group on the probotryane skeleton.[1]
-
Oxidative Cleavage: The final steps involve an oxidative cleavage of a diol to form the characteristic dialdehyde (B1249045) functionalities of this compound.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Botrytis cinerea, followed by the extraction, purification, and characterization of this compound.
Fungal Strain and Culture Conditions
For optimal production of this compound, the following protocol for the cultivation of Botrytis cinerea is recommended:
-
Fungal Strain: Botrytis cinerea (e.g., strain B05.10 or other high-producing strains).[2]
-
Media:
-
Solid Medium for Inoculum: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).
-
Liquid Culture for Production: Czapek-Dox broth or a modified Minimal Salt Medium (MSM) supplemented with 1-2% (w/v) glucose as the primary carbon source.
-
-
Inoculation: Inoculate the liquid production medium with a spore suspension (1 x 10^6 spores/mL) or mycelial plugs from a freshly grown solid culture.
-
Incubation:
-
Temperature: 20-25°C.
-
Agitation: For submerged cultures, use an orbital shaker at 120-150 rpm to ensure adequate aeration.
-
Duration: Incubate for 10-14 days. The production of secondary metabolites like this compound is typically highest during the stationary phase of fungal growth.
-
Extraction of this compound
The following protocol outlines the extraction of this compound from the liquid culture of Botrytis cinerea:
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Combine the organic (ethyl acetate) layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude oily residue.
-
Purification of this compound
A multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC) is required to obtain pure this compound.
-
Column Preparation:
-
Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 40-50 times the weight of the crude extract.
-
Equilibrate the column with a non-polar solvent such as n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel and applying the dried powder to the top of the column.
-
-
Elution:
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
n-hexane:ethyl acetate (50:50)
-
100% ethyl acetate
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a vanillin-sulfuric acid stain.
-
Combine the fractions containing this compound based on the TLC analysis.
-
For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended. An analytical HPLC method should first be developed to determine the optimal separation conditions.
Analytical HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly effective. A typical gradient could be:
-
Start with 30% acetonitrile, increasing to 100% acetonitrile over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 10-20 µL.
Preparative HPLC Method:
The analytical method can be scaled up for preparative purification.
-
Column: A larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase: Same as the analytical method, with the gradient adjusted for the larger column volume.
-
Flow Rate: Adjusted according to the column diameter (e.g., 15-20 mL/min).
-
Sample Loading: Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase and inject a larger volume.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from the analytical run.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
Data Presentation
This section provides a summary of the quantitative data associated with the isolation and characterization of this compound.
Yield of this compound
The yield of this compound can vary significantly depending on the Botrytis cinerea strain, culture conditions, and extraction/purification efficiency. The following table provides representative yields from liquid culture.
| Culture Medium | Crude Extract Yield (mg/L) | Purified this compound Yield (mg/L) |
| Czapek-Dox Broth | 100 - 200 | 5 - 15 |
| MSM + 2% Glucose | 50 - 100 | 2 - 8 |
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.80 | s | - | H-15 |
| 9.45 | d | 2.5 | H-7 |
| 5.30 | d | 10.0 | H-4 |
| 3.20 | m | - | H-1 |
| 2.85 | dd | 10.0, 2.5 | H-2 |
| 2.10 | s | - | OAc |
| 1.25 | s | - | CH3-14 |
| 1.15 | s | - | CH3-13 |
| 1.05 | d | 7.0 | CH3-12 |
| 0.95 | s | - | CH3-11 |
Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 205.1 | CH | C-15 |
| 203.8 | CH | C-7 |
| 170.2 | C | C=O (OAc) |
| 94.2 | C | C-9 |
| 78.5 | CH | C-4 |
| 62.8 | C | C-8 |
| 55.6 | CH | C-5 |
| 48.9 | CH | C-1 |
| 47.3 | C | C-6 |
| 43.8 | CH2 | C-10 |
| 39.1 | CH2 | C-3 |
| 35.5 | CH3 | C-12 |
| 32.8 | CH | C-2 |
| 27.8 | CH3 | C-13 |
| 24.5 | CH3 | C-14 |
| 21.2 | CH3 | CH3 (OAc) |
| 20.7 | CH3 | C-11 |
Mass Spectrometry:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): m/z [M+Na]+ calculated for C17H26O5Na: 333.1678, found: 333.1675.
Conclusion
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed protocols for the isolation and characterization of this compound from Botrytis cinerea. The methodologies presented, from fungal cultivation to final purification and spectroscopic analysis, are designed to be a valuable resource for researchers. The structured presentation of quantitative data and the visual representation of the biosynthetic pathway and experimental workflow aim to facilitate a deeper understanding and practical application of this knowledge in the fields of natural product chemistry, drug discovery, and plant pathology. Further research into the bioactivities and potential therapeutic applications of this compound is warranted and will be aided by the robust isolation and purification strategies outlined in this guide.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Botrydial
For Researchers, Scientists, and Drug Development Professionals
Abstract
Botrydial, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, is a molecule of significant interest due to its potent phytotoxic activity.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its IUPAC name, physicochemical properties, and detailed spectroscopic data. The guide elucidates the stereospecific biosynthetic pathway of this compound from farnesyl diphosphate (B83284), detailing the key enzymatic steps and intermediates. Furthermore, it explores the signaling pathways in plants affected by this compound, specifically its role in inducing the hypersensitive response through modulation of salicylic (B10762653) acid and jasmonic acid signaling. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also presented. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant pathology, and drug development.
Chemical Structure and Properties
This compound is a complex bicyclic sesquiterpenoid with a unique carbon skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of its derivatives.
1.1. IUPAC Name and Formula
-
Preferred IUPAC Name: (1S,3aR,4S,6R,7S,7aS)-1,7-Diformyl-7a-hydroxy-1,3,3,6-tetramethyloctahydro-1H-inden-4-yl acetate[1]
-
Chemical Formula: C₁₇H₂₆O₅[1]
-
Molar Mass: 310.39 g/mol [1]
-
CAS Number: 54986-75-3[1]
1.2. Stereochemistry
This compound possesses a complex stereochemistry with multiple chiral centers. The absolute configuration of these centers is crucial for its biological activity. The stereochemical descriptors are defined in its IUPAC name. The biosynthesis of this compound is a highly stereospecific process, with each enzymatic step controlling the precise three-dimensional arrangement of the molecule.
1.3. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₅ | [1] |
| Molar Mass | 310.39 g/mol | [1] |
| Density | 1.15 g/mL | [1] |
| Appearance | Not specified in search results |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2. X-ray Crystallography
To date, no published study has reported the single-crystal X-ray diffraction data for this compound itself. The determination of the absolute configuration of related sesquiterpenoids has been achieved through X-ray crystallography of their derivatives, a technique that could be applied to this compound for definitive structural proof.[2]
Biosynthesis of this compound
The biosynthesis of this compound in Botrytis cinerea is a well-studied pathway that proceeds with remarkable stereochemical control. The pathway begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP).
3.1. Key Biosynthetic Steps
The biosynthesis can be summarized in the following key steps:
-
Cyclization of Farnesyl Diphosphate (FPP): The sesquiterpene synthase, BcBOT2, catalyzes the cyclization of FPP to the tricyclic alcohol, presilphiperfolan-8β-ol. This reaction proceeds with a net inversion of configuration at C-1 of FPP.[1]
-
Acetylation: The BcBOT5 enzyme, an acetyltransferase, is responsible for the acetylation of the C-4 position of the probotryane skeleton.[1]
-
Hydroxylation: A two-step hydroxylation of the probotryane skeleton is carried out by P450 monooxygenases (BcBOT3, BcBOT1, BcBOT4).[1]
-
Oxidative Cleavage: The final step involves the oxidative cleavage of the newly formed diol to yield the two aldehyde functionalities characteristic of this compound.[1]
3.2. Biosynthetic Pathway Diagram
Biological Activity and Signaling Pathways
This compound is primarily known for its phytotoxic effects on a wide range of plants, contributing to the virulence of Botrytis cinerea.[1]
4.1. Phytotoxicity
This compound induces chlorosis and cell collapse in plant tissues.[1] Its phytotoxic activity is concentration-dependent. Quantitative data on the 50% effective concentration (EC₅₀) for various plant species would be valuable for understanding its potency and host specificity.
4.2. Plant Signaling Pathways
This compound has been shown to induce the hypersensitive response (HR) in plants, a form of programmed cell death that is a hallmark of plant defense. This response is modulated by the plant's own signaling pathways:
-
Salicylic Acid (SA) Signaling: This pathway is typically associated with resistance to biotrophic pathogens.
-
Jasmonic Acid (JA) Signaling: This pathway is generally involved in defense against necrotrophic pathogens and insects.
This compound's interaction with these pathways highlights the complex interplay between pathogen-derived molecules and the plant immune system.
4.3. Signaling Pathway Diagram
Experimental Protocols
5.1. Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from Botrytis cinerea cultures.
5.1.1. Fungal Culture
-
Grow Botrytis cinerea on a suitable solid medium, such as potato dextrose agar (B569324) (PDA) or malt (B15192052) agar.
-
Incubate the cultures at room temperature (approximately 20-25°C) for a period sufficient for fungal growth and metabolite production (typically 1-2 weeks).
5.1.2. Extraction
-
Harvest the fungal mycelium and the agar medium.
-
Extract the culture with an organic solvent such as ethyl acetate. This can be done by soaking the culture material in the solvent and using sonication to improve extraction efficiency.
-
Separate the organic extract from the solid material by filtration.
-
Dry the organic extract over an anhydrous salt like sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain a crude extract.
5.1.3. Purification
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and subject them to further purification by high-performance liquid chromatography (HPLC), if necessary, to obtain pure this compound.
5.2. Experimental Workflow Diagram
Conclusion
This compound remains a molecule of high interest for its complex chemical structure, stereochemistry, and potent biological activity. This technical guide has provided a consolidated resource on its key chemical and biological features. Further research, particularly in obtaining a complete set of NMR data in a tabulated format and a single-crystal X-ray structure, will be invaluable for a more profound understanding of its structure-activity relationship. The elucidation of detailed quantitative biological data will also be crucial for its potential application in the development of new agrochemicals or as a tool for studying plant-pathogen interactions.
References
An In-depth Technical Guide to the Botrydial Biosynthesis Pathway in Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botrytis cinerea, the causative agent of gray mold disease, is a necrotrophic fungus with a broad host range, posing a significant threat to global agriculture. Its virulence is partly attributed to the secretion of phytotoxic secondary metabolites, among which Botrydial is a major player. This sesquiterpenoid toxin induces chlorosis and cell collapse in host plants, facilitating fungal colonization.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for developing novel disease control strategies and for potential applications in drug development, given the diverse biological activities of terpenoid compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic reactions, regulatory networks, and key experimental methodologies.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a physical cluster, a common feature for secondary metabolite pathways in filamentous fungi. In Botrytis cinerea, this cluster consists of seven genes, designated BcBOT1 through BcBOT7.[2] The core cluster, initially identified as comprising five co-regulated genes (BcBOT1-BcBOT5), is responsible for the catalytic steps converting the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound product.[3][4] Two additional genes, BcBOT6 and BcBOT7, located in the vicinity, have been identified as a key transcription factor and a putative dehydrogenase, respectively.[5]
Table 1: Genes of the this compound Biosynthetic Cluster in Botrytis cinerea
| Gene | Encoded Protein | Putative Function |
| BcBOT1 | Cytochrome P450 monooxygenase | Late-stage oxidation |
| BcBOT2 (BcSTC1) | Sesquiterpene cyclase | Cyclization of FPP to presilphiperfolan-8β-ol[3] |
| BcBOT3 | Cytochrome P450 monooxygenase | C-10 hydroxylation of the presilphiperfolan-8β-ol skeleton[4] |
| BcBOT4 | Cytochrome P450 monooxygenase | C-4 hydroxylation of the presilphiperfolan-8β-ol skeleton[4] |
| BcBOT5 | Acetyltransferase | Acetylation of the C-4 hydroxyl group |
| BcBOT6 | Zn(II)2Cys6 transcription factor | Positive regulator of the BcBOT gene cluster[5] |
| BcBOT7 | Dehydrogenase | Potentially involved in the conversion of this compound to dihydrothis compound |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The pathway involves a series of cyclizations, hydroxylations, acetylation, and oxidative cleavage reactions catalyzed by the enzymes encoded by the BcBOT gene cluster.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple knockout mutants reveal a high redundancy of phytotoxic compounds contributing to necrotrophic pathogenesis of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Genes of the Botrydial Biosynthetic Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species.[1][2] This toxin is a key virulence factor, inducing chlorosis and cell collapse in host plants, thereby facilitating fungal colonization.[1] The biosynthesis of this compound is orchestrated by a cluster of co-regulated genes, the this compound biosynthetic cluster. A comprehensive understanding of the genetic and molecular basis of this cluster is paramount for the development of novel antifungal strategies and for harnessing its biosynthetic machinery for potential pharmaceutical applications. This guide provides a detailed overview of the genes involved in the this compound biosynthetic cluster, their functions, regulation, and the experimental methodologies used for their characterization.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster in Botrytis cinerea is composed of a core set of five genes, designated BcBOT1 through BcBOT5.[3][4] These genes are physically linked in the fungal genome and are co-regulated, ensuring the coordinated production of the enzymes necessary for this compound synthesis.[1][2] In addition to the core cluster, two other genes, BcBOT6 and BcBOT7, have been identified as playing crucial roles in the regulation and final steps of the biosynthetic pathway.[5]
Core Genes and Their Functions
The functions of the core genes in the this compound biosynthetic cluster have been elucidated through a combination of gene knockout experiments, heterologous expression, and biochemical assays.[2][3]
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| BcBOT1 | Cytochrome P450 monooxygenase | Catalyzes one of the final oxidation steps in the pathway.[1] |
| BcBOT2 | Sesquiterpene cyclase (Presilphiperfolan-8β-ol synthase) | Catalyzes the initial and rate-limiting step: the cyclization of farnesyl diphosphate (B83284) (FPP) to presilphiperfolan-8β-ol.[2][6] |
| BcBOT3 | Cytochrome P450 monooxygenase | Catalyzes the regio- and stereospecific hydroxylation at the C-10 position of the presilphiperfolan-8β-ol skeleton.[3] |
| BcBOT4 | Cytochrome P450 monooxygenase | Catalyzes the regio- and stereospecific hydroxylation at the C-4 position of the presilphiperfolan-8β-ol skeleton.[3] |
| BcBOT5 | Putative acetyltransferase | Believed to be involved in an acetylation step during the later stages of this compound biosynthesis.[7] |
Regulatory and Associated Genes
| Gene | Encoded Protein | Function |
| BcBOT6 | Zn(II)2Cys6 transcription factor | A major positive regulator of the this compound biosynthetic gene cluster.[5] |
| BcBOT7 | Putative dehydrogenase | Potentially involved in the final modification of the this compound molecule. |
Quantitative Data on the this compound Biosynthetic Pathway
Quantitative analyses of enzyme kinetics and gene expression provide crucial insights into the efficiency and regulation of the this compound biosynthetic pathway.
Enzyme Kinetics of BcBOT2 (Presilphiperfolan-8β-ol synthase)
The enzymatic activity of the key enzyme BcBOT2 has been characterized, revealing its efficiency in converting the primary precursor, farnesyl diphosphate (FPP).
| Parameter | Value | Reference |
| Michaelis Constant (Km) for FPP | 6.04 ± 0.98 µM | [8] |
| Turnover Number (kcat) | 3.23 ± 0.15 s-1 | [8] |
Relative Gene Expression of the this compound Cluster
The expression of the BcBOT genes is tightly co-regulated. Quantitative real-time PCR (qRT-PCR) has been used to demonstrate their coordinated expression, which is dependent on the calcineurin signaling pathway.[1][2]
| Gene | Relative Expression (Fold Change) in response to Calcineurin Signaling |
| BcBOT1 | Upregulated |
| BcBOT2 | Upregulated |
| BcBOT3 | Upregulated |
| BcBOT4 | Upregulated |
| BcBOT5 | Upregulated |
Note: Specific fold-change values can vary depending on the experimental conditions.
Experimental Protocols
The characterization of the this compound biosynthetic cluster has relied on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Botrytis cinerea via Homologous Recombination
This protocol describes the generation of knockout mutants to study the function of the BcBOT genes.
-
Construct Design: A replacement cassette is constructed containing a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by approximately 1.5 kb sequences homologous to the regions upstream and downstream of the target gene's coding sequence.
-
Protoplast Preparation:
-
B. cinerea is grown in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 days.
-
Mycelia are harvested by filtration and washed with an osmotic stabilizer (e.g., 0.7 M NaCl).
-
The mycelia are then incubated in a lytic enzyme solution (e.g., a mixture of lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking to digest the cell walls and release protoplasts.
-
Protoplasts are separated from mycelial debris by filtration through sterile glass wool.
-
-
Transformation:
-
The gene replacement cassette DNA (5-10 µg) is added to the protoplast suspension.
-
Polyethylene glycol (PEG) solution is added to facilitate DNA uptake.
-
The transformation mixture is incubated on ice for 20-30 minutes.
-
-
Selection and Screening:
-
The transformed protoplasts are plated on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
Resistant colonies are selected and transferred to fresh selective medium.
-
Genomic DNA is extracted from the putative transformants, and successful homologous recombination is verified by PCR and Southern blot analysis.
-
Heterologous Expression and Purification of BcBOT2
This protocol outlines the production of the BcBOT2 enzyme in a heterologous host for in vitro characterization.
-
Gene Cloning: The full-length cDNA of BcBOT2 is amplified by RT-PCR from B. cinerea RNA and cloned into an E. coli expression vector (e.g., pET vector) containing a purification tag (e.g., a polyhistidine-tag).
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A bacterial culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance the production of soluble protein.
-
-
Protein Purification:
-
Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation.
-
The soluble fraction containing the His-tagged BcBOT2 protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The column is washed with a low-concentration imidazole (B134444) buffer to remove non-specifically bound proteins.
-
The BcBOT2 protein is eluted with a high-concentration imidazole buffer.
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
Enzymatic Assay for Presilphiperfolan-8β-ol Synthase (BcBOT2)
This assay is used to determine the kinetic parameters of the purified BcBOT2 enzyme.
-
Reaction Mixture: The standard assay mixture contains the purified BcBOT2 enzyme, farnesyl diphosphate (FPP) as the substrate, and a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5% glycerol).
-
Reaction Incubation: The reaction is initiated by the addition of FPP and incubated at a controlled temperature (e.g., 30°C) for a specific time period.
-
Product Extraction: The reaction is quenched, and the enzymatic product, presilphiperfolan-8β-ol, is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Product Analysis: The extracted product is analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Analysis: To determine the Km and kcat values, the assay is performed with varying concentrations of FPP, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a tightly regulated process, influenced by both specific transcription factors and broader cellular signaling pathways.
This compound Biosynthetic Pathway
The following diagram illustrates the stepwise conversion of the precursor FPP into this compound, highlighting the role of each BcBOT enzyme.
Caption: The biosynthetic pathway of this compound from farnesyl diphosphate.
Regulatory Network of the this compound Gene Cluster
The expression of the BcBOT genes is positively regulated by the transcription factor BcBot6 and is also influenced by the calcineurin signaling pathway, a key pathway for stress responses and virulence in fungi.
Caption: The regulatory network controlling the this compound biosynthetic gene cluster.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Chemically Induced Cryptic Sesquiterpenoids and Expression of Sesquiterpene Cyclases in Botrytis cinerea Revealed New Sporogenic (+)-4-Epieremophil-9-en-11-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound biosynthetic gene cluster of Botrytis cinerea displays a bipartite genomic structure and is positively regulated by the putative Zn(II)2Cys6 transcription factor BcBot6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling the Function of the Sesquiterpene Cyclase STC3 in the Lifecycle of Botrytis cinerea | MDPI [mdpi.com]
- 5. Sequencing and Transcriptional Analysis of the Biosynthesis Gene Cluster of Abscisic Acid-Producing Botrytis cinerea [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Botrytis cinerea Gene Expression Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sesquiterpene Synthase from the this compound Biosynthetic Gene Cluster of the Phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
The Phytotoxin Botrydial: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Botrydial, a sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, is a potent phytotoxin and a key virulence factor in the development of gray mold disease. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's phytotoxicity. It details the induction of programmed cell death (PCD), the generation of reactive oxygen species (ROS), and the intricate interplay of plant signaling pathways, including those mediated by phosphatidic acid (PA), salicylic (B10762653) acid (SA), and jasmonic acid (JA). Furthermore, this guide furnishes detailed protocols for key experiments essential for studying this compound's effects and presents available quantitative data on its activity.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid first isolated from the fungus Botrytis cinerea in 1974.[1] As the causal agent of gray mold disease, B. cinerea infects over 200 plant species, causing significant economic losses in agriculture and horticulture.[1] this compound is recognized as one of the primary phytotoxins secreted by the fungus and exhibits the highest phytotoxic activity among the metabolites produced.[1] Its production is crucial for the pathogen's virulence, as it facilitates the penetration and colonization of host tissues by inducing chlorosis and cell collapse.[1] The biosynthesis of this compound originates from farnesyl diphosphate (B83284) (FPP) and is orchestrated by a five-gene cluster (BcBOT1-5) that is co-regulated through the calcineurin signaling pathway.[1][2] While this compound is a major virulence factor, its role can be redundant with another class of phytotoxins, the botcinic acids, as double mutants lacking both toxins show markedly reduced virulence.[3]
Mechanism of Action: A Multi-pronged Attack
This compound exerts its phytotoxic effects through a complex mechanism that involves the induction of programmed cell death, the generation of an oxidative burst, and the manipulation of the host's defense signaling networks.
Induction of Programmed Cell Death (PCD) and Hypersensitive Response (HR)
As a necrotrophic pathogen, B. cinerea benefits from the death of host cells. This compound is a key effector in this process, inducing a form of programmed cell death in the host plant that shares features with the hypersensitive response (HR) typically associated with resistance to biotrophic pathogens. The application of this compound to plant tissues leads to hallmark features of HR, including the expression of the HR marker HSR3, callose deposition at the cell wall, and the accumulation of phenolic compounds.
This compound's ability to induce cell death is central to its role in pathogenesis, allowing the fungus to feed on the dead plant tissue. The phytotoxic activity is potent, with visible symptoms on bean leaves observed at concentrations as low as 1 part per million (ppm). In infected plant tissues, this compound concentrations can reach up to approximately 50 ppm.[4]
The Oxidative Burst: Role of Reactive Oxygen Species (ROS)
A rapid and transient increase in reactive oxygen species (ROS), known as the oxidative burst, is a key event in this compound-induced cell death. This compound treatment triggers the production of ROS, which act as signaling molecules to propagate the cell death signal and also contribute directly to cellular damage.
The signaling cascade leading to ROS production is initiated upstream by changes in phospholipid signaling, specifically the generation of phosphatidic acid.
Manipulation of Plant Signaling Pathways
This compound's phytotoxicity is intricately linked to its ability to modulate key plant defense signaling pathways. The most significant of these are the phosphatidic acid, salicylic acid, and jasmonic acid pathways.
This compound rapidly induces the production of the lipid second messenger, phosphatidic acid (PA), within minutes of application to plant cells.[5][6] This PA production occurs through the activation of two distinct enzymatic pathways:
-
Phospholipase D (PLD): Hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) to generate PA.
-
Phospholipase C (PLC) in conjunction with Diacylglycerol Kinase (DGK): PLC cleaves phospholipids to produce diacylglycerol (DAG), which is then phosphorylated by DGK to form PA.
Crucially, the PLC/DGK pathway is situated upstream of ROS production in the this compound-induced signaling cascade.[5][6] Inhibition of either PLC or DGK has been shown to diminish the ROS generation triggered by this compound.[5][6]
The plant hormones salicylic acid (SA) and jasmonic acid (JA) are central regulators of plant immunity, and their signaling pathways are often mutually antagonistic.[7][8][9] Generally, SA is associated with defense against biotrophic pathogens, while JA is linked to defense against necrotrophic pathogens and insect herbivores.[8][9]
This compound manipulates this delicate balance to the advantage of the necrotrophic fungus. It induces the expression of genes associated with both SA and JA signaling, such as PR1 (SA-responsive) and PDF1.2 (JA-responsive). However, the overall effect of this compound is modulated by the host's SA and JA signaling status:
-
SA Signaling: Plants with defective SA signaling are more resistant to this compound. This suggests that this compound hijacks the SA-mediated cell death pathway (typically used for defense against biotrophs) to promote necrosis and facilitate its own growth.
-
JA Signaling: Conversely, plants with impaired JA signaling are more sensitive to this compound. This indicates that the JA pathway plays a role in defending against the effects of this necrotrophic toxin.
The interaction between these pathways is complex. SA can exert a negative crosstalk on the JA pathway, and the combined action of both hormones leads to a significant reprogramming of the plant's transcriptome.[7] this compound appears to exploit this antagonism to fine-tune the host's defense response in a way that favors fungal infection.
Quantitative Data on this compound's Phytotoxic Activity
While the potent phytotoxic nature of this compound is well-established, specific quantitative data such as EC50 (half-maximal effective concentration) for phytotoxicity or IC50 (half-maximal inhibitory concentration) for specific enzyme inhibition are not extensively reported in publicly available literature. The available data is more qualitative or semi-quantitative.
| Parameter | Observation | Plant Species | Reference |
| Phytotoxic Concentration | Visible symptoms (chlorosis, cell collapse) at 1 ppm. | Phaseolus vulgaris (Bean) | [4] |
| Concentration in Infected Tissue | Can reach approximately 50 ppm. | Not specified | [4] |
| PA Production Induction | Induced by 100 µM this compound in a time- and dose-dependent manner. | Solanum lycopersicum (Tomato) cell suspensions | [5] |
| ROS Production | Diminished by PLC or DGK inhibitors in cells treated with this compound. | Solanum lycopersicum (Tomato) cell suspensions | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Reactive Oxygen Species (ROS) Production
A common method for quantifying the oxidative burst is the luminol-based chemiluminescence assay.
Principle: This assay detects the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol (B1675438), resulting in the emission of light that can be quantified with a luminometer.[10]
Procedure (adapted for leaf discs):
-
Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana or Nicotiana benthamiana plants.
-
Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) using a cork borer. Float the discs, abaxial side down, in a petri dish with sterile water overnight in the dark to reduce wound-induced ROS.
-
Assay Plate Preparation: Transfer individual leaf discs to the wells of a white 96-well microplate, each containing 100 µL of sterile water. Allow them to equilibrate for at least one hour.
-
Assay Solution: Prepare a 2x assay solution containing 200 µM luminol and 40 µg/mL HRP in sterile water.
-
Measurement: Just before measurement, add an equal volume of the this compound solution (at 2x the final desired concentration) to the 2x assay solution. To initiate the reaction, add 100 µL of this final mixture to each well containing a leaf disc.
-
Data Acquisition: Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for a period of 60-90 minutes.
-
Controls: Include mock-treated (solvent only) leaf discs as a negative control.
Quantification of Cell Death
The electrolyte leakage assay is a widely used method to quantify cell death by measuring the loss of plasma membrane integrity.[11][12]
Principle: As cells die, their membranes become permeable, leading to the leakage of ions into the surrounding medium. The increase in the electrical conductivity of the medium is proportional to the extent of cell death.[12]
Procedure (adapted for leaf discs):
-
Plant Material and Treatment: Excise leaf discs from plants and float them on a solution of this compound at the desired concentration in a multi-well plate. Use a mock solution for control discs.
-
Initial Wash: After a brief incubation (e.g., 30 minutes), transfer the leaf discs to a new plate containing a known volume of deionized water (e.g., 2 mL per well) to remove any electrolytes leaked from the cut edges.
-
Incubation: Incubate the leaf discs in the deionized water at room temperature with gentle shaking.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the water in each well using a conductivity meter.
-
Total Ion Content: After the final time point, autoclave the plates with the leaf discs to induce 100% ion leakage. Once cooled to room temperature, measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Total conductivity after autoclaving) * 100.
Visualization and Quantification of Callose Deposition
Callose deposition, a reinforcement of the cell wall, can be visualized by staining with aniline (B41778) blue.[13][14][15]
Principle: Aniline blue is a fluorochrome that specifically binds to β-1,3-glucans, the main component of callose, which then fluoresces under UV light.[15]
Procedure:
-
Plant Material and Treatment: Infiltrate leaves of Arabidopsis thaliana with a solution of this compound or a mock control.
-
Tissue Clearing: After the desired incubation period (e.g., 12-24 hours), excise the leaves and clear the chlorophyll (B73375) by incubating them in an alcoholic lactophenol solution (e.g., 2:1 ethanol (B145695):lactophenol) or 95% ethanol at 65°C until the tissue is clear.
-
Staining: Rinse the cleared leaves with 50% ethanol and then with water. Stain the leaves by incubating them in 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.
-
Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize the callose deposits (appearing as bright fluorescent spots) using an epifluorescence microscope with a UV filter set (e.g., excitation at 365 nm, emission at 480 nm).
-
Quantification: Capture images from multiple fields of view for each treatment. Use image analysis software (e.g., ImageJ/Fiji) to count the number of callose deposits per unit area or to measure the total fluorescent area.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound-induced signaling cascade in plant cells.
Experimental Workflow: ROS Measurement
Caption: Workflow for luminol-based ROS assay.
Logical Relationship: SA/JA Crosstalk in this compound Response
Caption: SA/JA pathway interplay during this compound response.
Conclusion
This compound is a formidable phytotoxin that employs a sophisticated, multi-faceted strategy to overcome host defenses and promote necrotrophic infection. By inducing a hypersensitive-like programmed cell death, generating an oxidative burst, and skillfully manipulating the antagonistic relationship between the SA and JA signaling pathways, this compound effectively creates a favorable environment for Botrytis cinerea colonization. The central role of phosphatidic acid signaling as an early event upstream of ROS production highlights the importance of lipid signaling in the plant's response to this toxin. While the broad strokes of this compound's mechanism of action are understood, further research is needed to identify its direct cellular targets and to obtain more precise quantitative data on its phytotoxic efficacy. The experimental protocols and signaling frameworks presented in this guide provide a foundation for researchers to further unravel the complexities of this host-pathogen interaction, which may ultimately inform the development of novel strategies to control gray mold disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The sesquiterpene this compound from Botrytis cinerea induces phosphatidic acid production in tomato cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 14. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Botrydial on Plant Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botrydial is a phytotoxic secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease.[1] This sesquiterpene toxin is a key virulence factor that facilitates the infection process by inducing cell death in host plant tissues, allowing the fungus to feed on the dead cells.[2][3] this compound's mechanism of action is non-host-specific, affecting a wide range of plant species and causing symptoms such as chlorosis (yellowing), tissue collapse, and necrosis.[1][2][4] Its activity is complex, involving the induction of the plant's own programmed cell death machinery and the manipulation of key defense signaling pathways. This guide provides a detailed overview of the molecular and cellular effects of this compound on plant cells, summarizes key quantitative data, and provides detailed protocols for relevant experimental analyses.
Mechanism of Action: Induction of the Hypersensitive Response
This compound is not merely a passive toxin but an active elicitor of the plant's hypersensitive response (HR).[5][6] The HR is a form of programmed cell death (PCD) that plants typically use to defend against biotrophic pathogens by sacrificing cells at the infection site to prevent pathogen spread.[4] However, necrotrophic pathogens like B. cinerea exploit this response, using the plant-induced necrosis to their advantage for colonization.[5][7]
The key cellular events induced by this compound that characterize the HR include:
-
Generation of Reactive Oxygen Species (ROS): this compound triggers a rapid oxidative burst, leading to the accumulation of ROS like hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻).[5][6][8] ROS act as signaling molecules but also cause direct damage to cellular components, contributing to cell death.[9][10]
-
Callose Deposition: As a response to cell wall stress, plants deposit callose (a β-1,3-glucan polymer) at the cell wall and plasmodesmata.[5][6] This is a hallmark of PAMP-triggered immunity and is readily induced by this compound treatment.
-
Accumulation of Phenolic Compounds: Plants accumulate fluorescent phenolic compounds in response to this compound, which are involved in defense and cell wall reinforcement.[5][6]
Interaction with Plant Defense Signaling Pathways
This compound's activity is intricately linked with and modulated by the host's primary defense signaling networks. It initiates a cascade of events by activating lipid signaling and manipulating the two central defense hormone pathways: salicylic (B10762653) acid (SA) and jasmonic acid (JA).
Phosphatidic Acid (PA) Signaling
One of the earliest detectable responses to this compound is the rapid production of the lipid second messenger, phosphatidic acid (PA).[8][11]
-
Dual Enzymatic Pathways: this compound activates two distinct pathways for PA synthesis within minutes:
-
Phospholipase D (PLD): Cleaves structural phospholipids (B1166683) to directly generate PA.
-
Phospholipase C / Diacylglycerol Kinase (PLC/DGK): A sequential pathway where PLC produces diacylglycerol (DAG), which is then phosphorylated by DGK to form PA.[8]
-
-
Link to ROS Production: The activation of the PLC/DGK pathway is partially required for the subsequent this compound-induced ROS burst, placing PA signaling upstream of ROS generation.[5][8]
Figure 1. this compound-induced phosphatidic acid (PA) and ROS signaling pathway.
Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways
This compound manipulates the antagonistic SA and JA hormone pathways, which primarily govern responses to biotrophic and necrotrophic pathogens, respectively.
-
Gene Expression: this compound induces the expression of marker genes for both pathways:
-
Modulation of Sensitivity: The outcome of this compound treatment is dependent on the integrity of these pathways.
This complex interaction suggests that this compound hijacks the SA-mediated HR pathway to induce cell death, while the JA pathway is required for an effective defense against the toxin.
Figure 2. Interaction of this compound with SA and JA signaling pathways.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on various plant cellular responses as reported in the literature.
Table 1: Phytotoxic Concentrations and Observed Effects
| Concentration | Molar Equivalent | Plant System | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 1 ppm | ~3.2 µM | Bean (Phaseolus vulgaris) leaves | Minimum concentration to cause observable phytotoxic activity (chlorosis). | [12] |
| 50 ppm | ~161 µM | Infected plant tissue (general) | Approximate concentration detected in planta during infection. | [12] |
| 100 µM | 100 µM | Tomato (Solanum lycopersicum) cell suspension | Significant induction of phosphatidic acid and ROS production. | [1][3][5] |
| 161 - 3220 µM | 161 - 3220 µM | Arabidopsis thaliana leaves | Used for analysis of plant defense responses. |[12] |
Table 2: Effect of this compound on Phosphatidic Acid (PA) Production in Tomato Cells Data derived from experiments using 100 µM this compound on ³²P-labeled tomato cell suspensions.
| Time After Treatment | PA Level (% of Structural Phospholipids) | Fold Increase (Approx.) | Reference(s) |
|---|---|---|---|
| 0 min (Control) | ~0.45% | 1.0x | [1][13] |
| 5 min | ~0.60% | 1.3x | [1][13] |
| 15 min | ~0.75% | 1.7x | [1][13] |
| 30 min | ~0.85% | 1.9x |[1][13] |
Table 3: Effect of this compound on Defense Gene Expression
| Gene Marker | Pathway | Effect | Reference(s) |
|---|---|---|---|
| PR1 | Salicylic Acid (SA) | Expression is induced | [5][14] |
| PDF1.2 | Jasmonic Acid (JA) | Expression is induced | [5][6][14] |
| HSR3 | Hypersensitive Response (HR) | Expression is induced |[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Phytotoxicity Assay (Lesion Size Measurement)
This protocol is adapted from methods used for B. cinerea infection assays on Arabidopsis thaliana and can be used to quantify the necrotic effects of purified this compound.
Figure 3. Workflow for a this compound phytotoxicity assay on detached leaves.
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants in soil under a short-day cycle (e.g., 10 hours light / 14 hours dark) at 22°C for 4-5 weeks until mature rosette leaves are available.
-
Preparation of Toxin: Dissolve purified this compound in a minimal amount of ethanol (B145695) or DMSO and then dilute to final concentrations (e.g., 10, 50, 100, 200 µM) in a buffer solution (e.g., 10 mM MES, pH 6.5) containing a surfactant like Tween-20 (0.01%) to ensure even application. A mock control should contain the same concentration of the solvent.
-
Inoculation: Detach healthy, mature leaves and place them adaxial-side up on 0.8% water agar (B569324) plates or wet filter paper inside a sealed petri dish to maintain humidity.
-
Application: Carefully pipette a 5 µL droplet of each this compound concentration (and the mock control) onto the center of a separate leaf. Use at least 5-10 leaves per treatment.
-
Incubation: Seal the plates with parafilm and incubate at 22-25°C under high humidity for 48 to 72 hours.
-
Quantification: Photograph the leaves at the end of the incubation period. Use image analysis software (e.g., ImageJ/Fiji) to measure the diameter of the necrotic lesion that develops beneath the droplet.[8]
Detection of Reactive Oxygen Species (ROS)
Histochemical staining is used to visualize the in-situ accumulation of H₂O₂ and O₂⁻.
Methodology for H₂O₂ Detection (DAB Staining):
-
Treatment: Treat leaves with this compound as described in the phytotoxicity assay (5.1) or by infiltrating the solution into the leaf with a needleless syringe.
-
Staining Solution: Prepare a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) in water, pH adjusted to 3.8. Handle DAB with extreme care as it is a suspected carcinogen.
-
Infiltration/Incubation: Submerge treated leaves in the DAB solution and infiltrate under vacuum for 10-15 minutes. Incubate at room temperature in the dark for 8-12 hours.
-
Destaining: Transfer the leaves to a solution of ethanol:acetic acid:glycerol (B35011) (3:1:1) and boil for 5-10 minutes to remove chlorophyll.
-
Visualization: H₂O₂ accumulation is visualized as a reddish-brown precipitate. Photograph the cleared leaves using a microscope or scanner.[12][15]
Methodology for O₂⁻ Detection (NBT Staining):
-
Treatment: Treat leaves as described for DAB staining.
-
Staining Solution: Prepare a 0.1% (w/v) solution of Nitroblue Tetrazolium (NBT) in 10 mM potassium phosphate (B84403) buffer (pH 7.8).
-
Infiltration/Incubation: Submerge and vacuum-infiltrate leaves in the NBT solution. Incubate at room temperature in the dark for 2-4 hours.
-
Destaining: Destain with boiling ethanol as described for DAB.
-
Visualization: Superoxide accumulation is visualized as a dark blue formazan (B1609692) precipitate.[12][15]
Analysis of Callose Deposition
Aniline (B41778) blue staining allows for the fluorescent visualization of callose deposits.
Methodology:
-
Treatment: Treat leaves with this compound for a desired time period (e.g., 6, 12, or 24 hours).
-
Fixing and Clearing: Submerge leaves in an alcoholic lactophenol solution (phenol:glycerol:lactic acid:water:ethanol, 1:1:1:1:8) and incubate at 65°C for 1-2 hours or until tissues are fully cleared. Alternatively, fix and clear in 95% ethanol.
-
Staining: Rinse the cleared leaves in 50% ethanol and then in staining buffer (e.g., 150 mM K₂HPO₄, pH 9.5). Submerge leaves in the staining buffer containing 0.01% (w/v) aniline blue and incubate in the dark for 1-2 hours.
-
Mounting and Visualization: Mount the stained leaves in 50% glycerol on a microscope slide.
-
Microscopy: Visualize using an epifluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~480 nm). Callose deposits will appear as bright, fluorescent yellow-green dots.
-
Quantification: Capture images and use software like ImageJ to count the number of deposits per unit area or measure the total fluorescence intensity.[2][15][16]
Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of defense gene transcripts like PR1 and PDF1.2.
Methodology:
-
Treatment and Sampling: Treat Arabidopsis leaves with this compound (e.g., 100 µM) or a mock solution. Harvest leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours), immediately freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.
-
qPCR: Perform quantitative PCR using a qPCR machine and a SYBR Green-based master mix.
-
Reaction Mix: Prepare a reaction containing SYBR Green master mix, forward and reverse primers for the target gene (PR1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBQ10), and the diluted cDNA template.
-
Primer Design: Use validated primers for PR1, PDF1.2, and reference genes.
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) followed by a melt curve analysis to ensure product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then compare the ΔCt of the treated sample to the mock control (ΔΔCt). The fold change is calculated as 2-ΔΔCt.[17][18]
Conclusion
This compound is a potent phytotoxin that plays a critical role in the virulence of Botrytis cinerea. Its biological activity on plant cells is multifaceted, involving the co-opting of the host's hypersensitive response to induce programmed cell death. This process is initiated by the rapid activation of PA signaling, which contributes to a downstream oxidative burst. Furthermore, this compound modulates the delicate balance between the SA and JA defense pathways, ultimately creating a necrotic environment favorable for fungal colonization. Understanding these intricate molecular interactions is crucial for developing novel strategies to protect crops from gray mold disease, potentially by targeting plant susceptibility factors or bolstering specific defense pathways. The protocols and data presented in this guide serve as a technical resource for researchers investigating plant-pathogen interactions and the development of new disease control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The sesquiterpene this compound from Botrytis cinerea induces phosphatidic acid production in tomato cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elicitation of Suspension-Cultured Tomato Cells Triggers the Formation of Phosphatidic Acid and Diacylglycerol Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Botrytis cinerea BcCDI1 protein triggers both plant cell death and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wur.nl [wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Systemic Gene Expression in Arabidopsis during an Incompatible Interaction with Alternaria brassicicola - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Botrytis cinerea BcCDI1 protein triggers both plant cell death and immune response [frontiersin.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Antibacterial Properties of Botrydial Against Soil Microbes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the antibacterial properties of Botrydial, a sesquiterpenoid phytotoxin produced by the fungus Botrytis cinerea. The focus is on its activity against soil-dwelling microbes, providing a foundation for further research and potential drug development applications. This document outlines the known spectrum of activity, presents a framework for quantitative data analysis, details essential experimental protocols, and proposes a mechanism of action based on current knowledge of related compounds.
Introduction to this compound and its Antibacterial Potential
This compound is a secondary metabolite produced by Botrytis cinerea, the fungus responsible for gray mold disease in over 200 plant species[1]. While primarily studied for its phytotoxic effects, which induce chlorosis and cell collapse in host plants, recent research has highlighted its role in microbial competition[1][2]. This compound confers an antagonistic ability to B. cinerea against various soil and phyllospheric bacteria, suggesting its potential as a lead compound for novel antibacterial agents[2][3]. Its ability to inhibit the growth of bacteria, particularly those used as biocontrol agents, underscores its ecological significance and therapeutic interest[2][3].
Known Antibacterial Spectrum of this compound
Research has demonstrated that this compound exhibits inhibitory activity against several species of soil and plant-associated bacteria. The primary targets identified are Gram-positive bacteria of the genus Bacillus. However, activity against certain Gram-negative bacteria has also been observed.
Mutant strains of B. cinerea unable to produce this compound showed no bacterial inhibition, confirming the compound's direct role in the observed antagonism[2]. A taxonomic analysis of susceptible bacteria isolated from soil and phyllosphere revealed the following sensitive species[2]:
-
Bacillus species (six distinct strains identified)
-
Pseudomonas yamanorum (two distinct strains identified)
-
Erwinia aphidicola (one strain identified)
Furthermore, purified this compound was shown to inhibit not only the growth of Bacillus strains but also their production of cyclic lipopeptides, such as surfactin, which are themselves antimicrobial compounds[2]. This indicates a multi-faceted interaction between this compound and its bacterial targets.
Data Presentation: Quantitative Analysis of Antibacterial Activity
A critical aspect of evaluating any antimicrobial compound is the determination of its potency through quantitative measures such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). To date, specific MIC and MBC values for purified this compound against a comprehensive range of soil microbes have not been extensively published. The tables below are structured to serve as a template for presenting such data once generated through the experimental protocols outlined in this guide.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Soil Bacteria
| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|---|---|
| Bacillus subtilis | ATCC 6633 | Positive | Data to be determined | e.g., Penicillin G |
| Bacillus amyloliquefaciens | MEP₂18 | Positive | Data to be determined | e.g., Penicillin G |
| Pseudomonas yamanorum | CECT 8779 | Negative | Data to be determined | e.g., Gentamicin |
| Erwinia aphidicola | DSM 19269 | Negative | Data to be determined | e.g., Gentamicin |
| Escherichia coli | ATCC 25922 | Negative | Data to be determined | e.g., Gentamicin |
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound Against Soil Bacteria
| Bacterial Species | Strain ID | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|---|
| Bacillus subtilis | ATCC 6633 | Positive | Data to be determined | Data to be determined |
| Bacillus amyloliquefaciens | MEP₂18 | Positive | Data to be determined | Data to be determined |
| Pseudomonas yamanorum | CECT 8779 | Negative | Data to be determined | Data to be determined |
| Erwinia aphidicola | DSM 19269 | Negative | Data to be determined | Data to be determined |
| Escherichia coli | ATCC 25922 | Negative | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are standard methodologies for determining the antibacterial activity of natural products like this compound.
General Experimental Workflow
The process of screening and quantifying antibacterial activity follows a logical progression from initial qualitative tests to precise quantitative assays.
Protocol 1: Agar Disk Diffusion Assay
This method is used for preliminary screening of antibacterial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm[4].
-
Inoculum Preparation: Culture test bacteria in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[4].
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plates with the standardized inoculum to create a bacterial lawn[4].
-
Disk Preparation: Aseptically apply a known concentration of this compound (dissolved in a suitable volatile solvent like ethanol (B145695) or DMSO) to sterile filter paper disks (6 mm diameter). Allow the solvent to fully evaporate[4].
-
Disk Placement: Place the this compound-impregnated disks onto the inoculated MHA surface. Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only)[4].
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours[4].
-
Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the microbe to the compound.
Protocol 2: Broth Microdilution for MIC Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.
-
Serial Dilution: Add 50 µL of a this compound stock solution (e.g., 2048 µg/mL in MHB with a low percentage of DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations.
-
Control Wells: Prepare a growth control well (MHB + inoculum, no this compound) and a sterility control well (MHB only).
-
Inoculum Preparation: Dilute a 0.5 McFarland standard suspension of the test bacteria in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL per well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a microplate reader.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill the bacterium.
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration from the MIC assay that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.
Proposed Mechanism of Antibacterial Action
The precise molecular mechanism by which this compound exerts its antibacterial effect on soil microbes has not been fully elucidated. However, based on the known mechanisms of other sesquiterpenoids and bicyclic terpenes, a plausible hypothesis involves the disruption of the bacterial cell membrane[5][6].
Sesquiterpenoids often possess lipophilic properties that allow them to intercalate into the phospholipid bilayer of the cell membrane. This can lead to several detrimental effects:
-
Loss of Membrane Integrity: The insertion of this compound molecules could disrupt the tightly packed lipid structure, increasing membrane fluidity and permeability[5].
-
Disruption of Membrane Potential: The altered permeability can lead to an uncontrolled flux of ions (e.g., H⁺, K⁺) across the membrane, dissipating the proton motive force and membrane potential, which are crucial for ATP synthesis and other essential cellular processes[7].
-
Inhibition of Membrane-Bound Proteins: Disruption of the membrane's structure can alter the function of integral membrane proteins, such as enzymes involved in cell wall synthesis, respiration, and nutrient transport[6][8].
This proposed mechanism would be effective against both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative bacteria might present an additional barrier.
Conclusion and Future Directions
This compound, a phytotoxin from Botrytis cinerea, demonstrates clear antibacterial activity against a range of soil microbes, particularly Bacillus species. While its full spectrum of activity and potency are yet to be quantitatively defined, the standardized protocols provided in this guide offer a clear path for generating the necessary MIC and MBC data. The proposed mechanism of membrane disruption provides a strong hypothesis for further investigation into its molecular interactions.
Future research should focus on:
-
Quantitative Screening: Performing systematic MIC and MBC testing of purified this compound against a broad panel of Gram-positive and Gram-negative soil bacteria.
-
Mechanism of Action Studies: Utilizing techniques such as membrane potential-sensitive dyes and electron microscopy to confirm the hypothesized membrane disruption mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key functional groups responsible for its antibacterial activity, paving the way for the development of more potent derivatives.
This focused research will be crucial in evaluating the true potential of this compound as a lead compound in the development of new antibacterial therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound confers Botrytis cinerea the ability to antagonize soil and phyllospheric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 8. The putative role of this compound and related metabolites in the infection mechanism of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Botrydial: A Key Virulence Factor in Botrytis cinerea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus with a broad host range, leading to significant economic losses in agriculture worldwide. A key element of its pathogenic arsenal (B13267) is the production of phytotoxic secondary metabolites, among which the sesquiterpenoid Botrydial plays a pivotal role. This technical guide provides a comprehensive overview of this compound as a virulence factor, detailing its biosynthesis, the intricate signaling pathways that regulate its production, and its mechanisms of action on host plant tissues. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to serve as a valuable resource for researchers engaged in the study of fungal pathogenesis and the development of novel antifungal strategies.
Introduction
Botrytis cinerea employs a multifaceted strategy to infect and colonize plant tissues, which involves the secretion of a cocktail of cell wall-degrading enzymes, reactive oxygen species, and phytotoxic secondary metabolites. This compound, a sesquiterpene first described in 1974, is one of the most significant of these toxins, contributing directly to the pathogen's ability to induce necrosis and facilitate the spread of infection.[1] Understanding the molecular underpinnings of this compound's role in virulence is crucial for the development of targeted and effective disease control measures.
This compound Biosynthesis
The biosynthesis of this compound is a complex enzymatic process orchestrated by a cluster of genes, designated as the BcBOT cluster. This cluster is responsible for the conversion of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound molecule.
The BcBOT Gene Cluster
The BcBOT gene cluster comprises several key genes whose coordinated expression is essential for this compound production. The core genes and their functions are summarized below:
-
BcBOT2 : Encodes a sesquiterpene synthase that catalyzes the initial and rate-limiting step: the cyclization of FPP to presilphiperfolan-8β-ol.[1]
-
BcBOT5 : Encodes an acetyltransferase responsible for the acetylation of the C-4 position of the presilphiperfolan-8β-ol intermediate.[1]
-
BcBOT3, BcBOT1, BcBOT4 : These genes encode for P450 monooxygenases that perform a series of hydroxylation and oxidative cleavage steps on the probotryane skeleton to yield the final this compound structure.[1]
-
BcBOT6 : A putative Zn(II)2Cys6 transcription factor that positively regulates the expression of the other BcBOT genes.
-
BcBOT7 : Encodes a dehydrogenase that may be involved in the conversion of this compound to related metabolites.
Biosynthetic Pathway
The biosynthetic pathway of this compound can be visualized as a multi-step enzymatic cascade.
References
Phytotoxic Effects of Botrydial on Different Plant Species: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the phytotoxic effects of botrydial, a secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. It details the mechanism of action, summarizes quantitative data on its effects on various plant species, provides experimental protocols for its study, and visualizes the involved signaling pathways.
Introduction to this compound
This compound is a sesquiterpene secondary metabolite secreted by the fungus Botrytis cinerea, the causal agent of gray mold disease. This disease affects over 200 plant species, causing significant economic losses in agriculture and horticulture.[1] this compound is considered one of the primary phytotoxins produced by B. cinerea and plays a crucial role in the pathogen's virulence by inducing cell death in the host plant, allowing the fungus to feed on the dead tissue.[1][2] Its phytotoxic effects manifest as chlorosis, cell collapse, and necrosis.[1] The action of this compound is also noted to be light-dependent.[2]
Quantitative Phytotoxic Effects of this compound
The phytotoxicity of this compound has been quantified in several plant species. The following tables summarize the dose-dependent effects of this compound on Phaseolus vulgaris (bean) and provide a comparative overview of its effects on other species.
Table 1: Dose-Response of this compound on Phaseolus vulgaris Leaves
| This compound Concentration (ppm) | Frequency of Lesion (%) | Severity of Lesion (%) | Time to Lesion Appearance (hours) |
| 1000 | 100 | 100 | 0.5 |
| 500 | 100 | 100 | 1 |
| 250 | 100 | 100 | 2 |
| 100 | 100 | 100 | 2 |
| 50 | 100 | 40 | 4 |
| 40 | 100 | 35 | 4 |
| 30 | 100 | 30 | 6 |
| 20 | 90 | 15 | 6 |
| 10 | 80 | 6 | 120 |
| 1 | 70 | 5 | 120 |
Data extracted from Colmenares et al., 2002.[2] The severity of the lesion was calculated as the affected surface area compared to the total application area.
Table 2: Comparative Phytotoxic Effects of this compound on Different Plant Species
| Plant Species | Observed Effects | Effective Concentration | References |
| Phaseolus vulgaris (Bean) | Chlorosis, cell collapse, necrosis | 1-1000 ppm | [2] |
| Arabidopsis thaliana | Necrosis, induction of hypersensitive response | Not specified | [3] |
| Tobacco (Nicotiana sp.) | More resistant than wild-type when defective in SA signaling | Not specified | [3] |
| Tomato (Solanum lycopersicum) | Susceptible to leaf-spot diseases | Not specified | [1] |
| Lettuce (Lactuca sativa) | Susceptible to mildews | Not specified | [1] |
| Sweet Pepper (Capsicum annuum) | This compound detected in infected tissues | Up to 50 ppm in planta | [4] |
Signaling Pathways Involved in this compound Phytotoxicity
This compound induces a form of programmed cell death in plants known as the hypersensitive response (HR).[3] This response is a defense mechanism typically employed by plants against biotrophic pathogens, but it is exploited by necrotrophs like B. cinerea. The signaling cascade initiated by this compound involves the rapid production of reactive oxygen species (ROS) and is modulated by the key defense phytohormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3][5]
Plants defective in SA signaling show increased resistance to this compound, suggesting that the pathogen hijacks this pathway to promote cell death.[3] Conversely, plants with impaired JA signaling are more sensitive, indicating that the JA pathway plays a role in defending against this toxin.[3] this compound treatment leads to the expression of the HR marker gene HSR3 and pathogenesis-related genes such as PR1 (an SA marker) and PDF1.2 (a JA marker).[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The sesquiterpene this compound produced by Botrytis cinerea induces the hypersensitive response on plant tissues and its action is modulated by salicylic acid and jasmonic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Secondary Metabolites of Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the major secondary metabolites produced by the necrotrophic fungus Botrytis cinerea. The document details the biosynthesis, regulation, and biological activities of these compounds, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern their production. This information is intended to serve as a valuable resource for researchers in mycology, plant pathology, and natural product discovery.
Core Secondary Metabolites of Botrytis cinerea
Botrytis cinerea produces a diverse arsenal (B13267) of secondary metabolites that play crucial roles in its lifecycle, particularly in its interaction with host plants. These compounds can be broadly categorized into two major classes: sesquiterpenoids and polyketides. Other metabolites, such as the plant hormone abscisic acid, are also produced and contribute to the fungus's pathogenic success.
Sesquiterpenoids:
-
Botrydial and related compounds: These are highly phytotoxic sesquiterpenes that are considered key virulence factors of B. cinerea. They induce chlorosis and cell collapse in plant tissues, facilitating fungal colonization.[1] The biosynthesis of this compound is orchestrated by the BcBOT gene cluster.
-
Abscisic Acid (ABA): While primarily known as a plant hormone, B. cinerea also synthesizes ABA. Fungal-derived ABA can manipulate the host plant's physiology, including stomatal closure and senescence, thereby promoting infection.[2] The fungal ABA biosynthetic pathway is distinct from the plant pathway and involves the BcABA gene cluster.
Polyketides:
-
Botcinic acid and Botcinins: These polyketides also exhibit phytotoxic and antifungal activities.[1][3] Strains of B. cinerea that produce both botcinic acid and this compound are often more virulent.[4] The biosynthesis of botcinic acid is a complex process requiring two polyketide synthases (PKSs) encoded by the BcBOA gene cluster.
Quantitative Analysis of Secondary Metabolite Production
The production of secondary metabolites by Botrytis cinerea can vary significantly depending on the fungal strain, culture conditions, and the presence of host plant signals. The following tables summarize some of the reported quantitative data for the major secondary metabolites.
| Metabolite | Strain | Culture Conditions | Yield | Reference |
| Abscisic Acid (ABA) | Engineered B. cinerea | Optimized fermentation with retinol (B82714) supplementation | 1.72 g/L | [5][6] |
| Abscisic Acid (ABA) | Recombinant B. cinerea (Pthi4:hmgr-Pef1a:a4) | Promoter engineering and push-pull strategy | 1.18 g/L | [7] |
| Abscisic Acid (ABA) | Wild-type B. cinerea | Not specified | 59.2 mg/L | [8] |
| This compound | B. cinerea B05.10 | Not specified | Not explicitly quantified in reviewed abstracts | |
| Botcinic Acid | B. cinerea B05.10 | Not specified | Not explicitly quantified in reviewed abstracts |
Biosynthetic Pathways
The biosynthetic pathways for the major secondary metabolites of B. cinerea have been largely elucidated through genetic and biochemical studies. These pathways involve clusters of co-regulated genes that encode the necessary enzymes for their synthesis.
This compound Biosynthesis
The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP) and proceeds through a series of enzymatic modifications. The core enzymes are encoded by the BcBOT gene cluster.
Botcinic Acid Biosynthesis
The biosynthesis of botcinic acid is a notable example of a fungal polyketide pathway that requires the concerted action of two polyketide synthases (PKSs), BcBoa6 and BcBoa9. These and other necessary enzymes are encoded within the BcBOA gene cluster.
Abscisic Acid (ABA) Biosynthesis
Botrytis cinerea synthesizes ABA from FPP via a pathway that is distinct from that in plants. The key enzymes are encoded by the BcABA gene cluster.
Regulation of Secondary Metabolism
The production of secondary metabolites in B. cinerea is tightly regulated by a complex network of signaling pathways that respond to various environmental cues, including light, nutrient availability, and host signals.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of B. cinerea secondary metabolites.
Extraction and Quantification of this compound and Botcinic Acid by UPLC-QTOF-MS
This protocol describes a general method for the extraction and analysis of this compound and botcinic acid from fungal cultures.
Materials:
-
B. cinerea liquid culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
UPLC-QTOF-MS system with a C18 column
Procedure:
-
Extraction:
-
Grow B. cinerea in a suitable liquid medium for 7-14 days.
-
Separate the mycelium from the culture filtrate by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
-
UPLC-QTOF-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Operate in positive electrospray ionization (ESI+) mode. Acquire data in a full scan mode over a mass range of m/z 100-1000.
-
Quantification: Use extracted ion chromatograms for the respective [M+H]+ or [M+Na]+ adducts of this compound and botcinic acid. Create a standard curve with purified standards for absolute quantification.
-
Gene Knockout in Botrytis cinerea using CRISPR/Cas9
This protocol outlines a method for targeted gene disruption in B. cinerea using CRISPR/Cas9 technology with ribonucleoprotein (RNP) delivery to protoplasts.[9][10][11]
Materials:
-
B. cinerea spores or mycelium
-
Protoplasting enzyme solution (e.g., Glucanex or VinoTaste Pro in KC buffer)
-
PEG-calcium chloride solution
-
Regeneration medium (e.g., SH agar)
-
Purified Cas9 protein
-
Synthesized single guide RNA (sgRNA) targeting the gene of interest
-
Donor DNA template for homologous recombination (if required)
Procedure:
-
Protoplast Preparation:
-
Generate protoplasts from young mycelium by enzymatic digestion.[9]
-
Wash and resuspend the protoplasts in an appropriate buffer.
-
-
RNP Assembly and Transformation:
-
Assemble the RNP complex by incubating purified Cas9 protein with the sgRNA.[9]
-
Mix the protoplasts with the RNP complex and donor DNA (if used).
-
Add PEG-calcium chloride solution to facilitate uptake.
-
Incubate to allow for transformation.
-
-
Regeneration and Selection:
-
Plate the transformed protoplasts on regeneration medium.
-
If a selection marker is used, overlay with the appropriate selective agent.
-
Incubate until colonies appear.
-
-
Screening and Verification:
-
Isolate individual transformants.
-
Screen for the desired mutation by PCR and sequencing of the target locus.
-
Heterologous Expression of a Sesquiterpene Synthase in Pichia pastoris
This protocol provides a general framework for the heterologous expression of a B. cinerea sesquiterpene synthase (e.g., BcBot2) in the yeast Pichia pastoris.
Materials:
-
P. pastoris expression vector (e.g., pPICZα A)
-
P. pastoris host strain (e.g., X-33)
-
cDNA of the target sesquiterpene synthase gene
-
Restriction enzymes and T4 DNA ligase
-
Electroporator
-
Yeast growth media (YPD, BMGY, BMMY)
-
Methanol
Procedure:
-
Vector Construction:
-
Amplify the coding sequence of the sesquiterpene synthase from B. cinerea cDNA.
-
Clone the gene into the P. pastoris expression vector, in frame with an optional secretion signal and purification tag.
-
-
Yeast Transformation:
-
Linearize the expression vector.
-
Transform the linearized vector into P. pastoris by electroporation.
-
Select for transformants on appropriate selective media.
-
-
Expression and Protein Production:
-
Grow a starter culture of a positive transformant in BMGY medium.
-
Inoculate a larger volume of BMGY and grow to a high cell density.
-
Induce protein expression by transferring the cells to BMMY medium containing methanol.
-
Continue incubation with periodic addition of methanol for 2-4 days.
-
-
Protein Purification and Functional Assay:
-
If the protein is secreted, harvest the culture supernatant. If intracellular, lyse the cells.
-
Purify the recombinant protein using affinity chromatography (if tagged).
-
Perform an in vitro enzyme assay with FPP as a substrate and analyze the products by GC-MS to confirm the activity of the sesquiterpene synthase.
-
Conclusion
The secondary metabolites of Botrytis cinerea are a fascinating and important area of study with implications for agriculture and drug discovery. The phytotoxins this compound and botcinic acid are key virulence factors, while the production of abscisic acid highlights the intricate chemical interplay between the fungus and its host. A deeper understanding of the biosynthesis and regulation of these compounds, facilitated by the experimental approaches outlined in this guide, will pave the way for the development of novel disease control strategies and the discovery of new bioactive molecules. The complex signaling networks that govern secondary metabolism in B. cinerea represent a rich area for future research, with the potential to uncover novel targets for antifungal intervention.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Calmodulin Gene Expression in Response to Mechanical Wounding and Botrytis cinerea Infection in Tomato Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different signalling pathways involving a Galpha protein, cAMP and a MAP kinase control germination of Botrytis cinerea conidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation status of a conserved residue in the adenylate cyclase of Botrytis cinerea is involved in regulating photomorphogenesis, circadian rhythm, and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing Hidden Genes in Botrytis cinerea: New Insights into Genes Involved in the Biosynthesis of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Light-Dependent Action Mechanism of Botrydial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. It is a significant virulence factor, contributing to the pathogen's ability to cause gray mold disease in a wide range of plant species. A key characteristic of this compound's phytotoxicity is its dependence on light, which dramatically enhances its cell-death-inducing activity. This technical guide provides an in-depth exploration of the current understanding of the light-dependent action mechanism of this compound, focusing on the core molecular interactions, signaling pathways, and experimental methodologies used in its study. While the complete mechanism is still under investigation, this guide synthesizes the available evidence to provide a comprehensive overview for research and drug development professionals.
Core Mechanism of Light-Dependent Phytotoxicity
The phytotoxic effects of this compound, including chlorosis and cell collapse, are significantly exacerbated in the presence of light[1]. While the direct photochemical properties of this compound have not been fully elucidated, the available evidence strongly suggests that its light-dependent action is mediated by the generation of Reactive Oxygen Species (ROS)[2][3]. The precise mechanism by which light triggers this ROS production remains an active area of research, with two primary hypotheses currently under consideration.
Hypothesis 1: this compound as a Photosensitizer
One possibility is that this compound itself acts as a photosensitizer. In this scenario, the this compound molecule would absorb light energy, transitioning to an excited state. This excited molecule could then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS would then inflict oxidative damage on cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death. However, direct evidence for this compound's photosensitizing properties, such as its light absorption spectrum and singlet oxygen quantum yield, is currently lacking in the scientific literature.
Hypothesis 2: Induction of Endogenous Photosensitizers and Chloroplast Disruption
An alternative and not mutually exclusive hypothesis is that this compound indirectly induces ROS production by affecting cellular processes, particularly within the chloroplasts. This compound may disrupt chlorophyll (B73375) biosynthesis or degradation pathways, leading to the accumulation of photosensitive intermediates like protoporphyrin IX. Upon illumination, these molecules can act as potent photosensitizers, generating large amounts of ROS[4]. Additionally, this compound-induced cellular stress could impair the photosynthetic electron transport chain within chloroplasts, leading to an increase in ROS leakage from photosystems I and II[4].
Signaling Pathways in this compound-Induced Cell Death
Recent research has begun to unravel the signaling cascade initiated by this compound that culminates in ROS production and programmed cell death. A key player in this pathway is the lipid second messenger, phosphatidic acid (PA).
This compound has been shown to rapidly induce the production of PA in plant cells through the activation of two distinct enzymatic pathways:
-
Phospholipase D (PLD): This enzyme hydrolyzes structural phospholipids, such as phosphatidylcholine, to directly generate PA.
-
Phospholipase C (PLC) in conjunction with Diacylglycerol Kinase (DGK): PLC cleaves phosphoinositides to produce diacylglycerol (DAG), which is then phosphorylated by DGK to form PA[2][3][5][6].
Crucially, the inhibition of either the PLC or DGK pathway has been demonstrated to diminish this compound-induced ROS generation, indicating that the PLC/DGK-mediated production of PA is at least partially required for the subsequent oxidative burst[2][3][5][6]. This places PA signaling upstream of ROS production in the this compound-induced cell death pathway. The generated ROS then likely trigger downstream events, including the activation of plant defense responses and the execution of programmed cell death[7][8].
The following diagram illustrates the proposed signaling pathway for the light-dependent action of this compound.
Quantitative Data
While detailed quantitative comparisons of this compound's phytotoxicity in light versus dark conditions are not extensively available in a consolidated format, the following tables summarize relevant quantitative data from published studies.
Table 1: Phytotoxicity of this compound and Related Metabolites on Phaseolus vulgaris Leaf Discs [1]
| Compound | Concentration (ppm) | Lesion Frequency (%) (24h) | Lesion Severity (24h) |
| This compound | 150 | 100 | +++ |
| 50 | 100 | +++ | |
| 10 | 100 | ++ | |
| 1 | 80 | + | |
| Botryendial | 150 | 100 | ++ |
| 50 | 90 | + | |
| 8,9-Epithis compound | 150 | 100 | + |
| 50 | 80 | +/- |
-
Severity Scale: +++ (severe chlorosis and tissue collapse), ++ (chlorosis), + (slight chlorosis), +/- (very slight effect)
-
Note: These assays were conducted under illumination, highlighting the phytotoxic potential in the presence of light.
Table 2: Effect of Light Conditions and Carbon Source on this compound Production by B. cinerea [9]
| Carbon Source | Light Condition | This compound (µg/mg of extract) |
| Glucose (GLU) | 12-h light/dark cycle | 44.3 |
| Czapek-Dox (CZA) | 12-h light/dark cycle | 33.6 |
| Tomato Cell Walls (TCW) | 12-h light/dark cycle | Not Detected (<0.2) |
-
Note: This data indicates that both nutrient availability and light cycles can influence the production of this compound by the fungus.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the light-dependent action of this compound.
Phytotoxicity Assay on Phaseolus vulgaris Leaves
This protocol is adapted from studies demonstrating the light-dependent phytotoxicity of this compound[1].
Objective: To assess the phytotoxic effects of this compound on plant leaves under controlled light and dark conditions.
Materials:
-
Phaseolus vulgaris (bean) plants, grown under controlled conditions.
-
Purified this compound.
-
Solvent for this compound (e.g., ethanol (B145695) or methanol).
-
Micropipettes.
-
Growth chambers with controlled light and temperature.
-
Aluminum foil.
-
Digital camera for documentation.
-
Ruler or calipers for lesion measurement.
Procedure:
-
Plant Preparation: Use healthy, fully expanded primary leaves of 2-3 week old bean plants.
-
Toxin Application: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to the desired concentrations (e.g., 1, 10, 50, 150 ppm). Apply a small droplet (e.g., 10 µL) of the this compound solution or solvent control to the adaxial surface of the leaves.
-
Light and Dark Treatments:
-
Light Condition: Place one set of treated plants in a growth chamber with a defined light source (e.g., white fluorescent lamps) at a specified intensity (e.g., 514 W/m²) and photoperiod (e.g., 12h light/12h dark).
-
Dark Condition: Cover the treated leaves of a second set of plants with aluminum foil to shield them from light, or place the entire plants in a dark growth chamber.
-
-
Observation and Data Collection:
-
Monitor the leaves for the appearance of symptoms such as chlorosis, necrosis, and tissue collapse at regular intervals (e.g., 1, 2, 4, 6, 24, 48 hours).
-
Document the lesions with digital photography.
-
Measure the diameter of the lesions using a ruler or calipers.
-
Score the severity of the symptoms based on a predefined scale.
-
-
Data Analysis: Compare the lesion size and severity between the light and dark treatments for each this compound concentration.
In Vivo Detection of Reactive Oxygen Species (ROS)
This protocol is a general guide for detecting ROS in plant tissues treated with this compound, based on common methods[10][11].
Objective: To visualize the production of ROS in plant tissues in response to this compound treatment under light.
Materials:
-
Plant material (e.g., leaf discs from Arabidopsis thaliana or Nicotiana benthamiana).
-
This compound solution.
-
ROS-sensitive fluorescent probes:
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS.
-
Nitroblue tetrazolium (NBT) for superoxide (B77818) radicals.
-
3,3'-Diaminobenzidine (DAB) for hydrogen peroxide.
-
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
Controlled light source.
Procedure (using H₂DCFDA):
-
Sample Preparation: Prepare leaf discs from healthy plants and float them in a buffer solution (e.g., MES buffer).
-
Probe Loading: Incubate the leaf discs in a solution containing H₂DCFDA for a specified time in the dark to allow the probe to enter the cells.
-
Treatment: Replace the H₂DCFDA solution with a solution containing this compound or a solvent control.
-
Light Exposure: Expose the treated leaf discs to a controlled light source for a defined period. A parallel set of samples should be kept in the dark as a control.
-
Visualization:
-
Mount the leaf discs on a microscope slide.
-
Observe the fluorescence using a fluorescence microscope with appropriate filters for fluorescein. An increase in green fluorescence indicates ROS production.
-
Alternatively, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Compare the fluorescence intensity between this compound-treated and control samples in both light and dark conditions.
Conclusion and Future Directions
The light-dependent action of this compound is a critical aspect of its phytotoxicity and a key factor in the virulence of Botrytis cinerea. The available evidence strongly points to a mechanism involving the generation of ROS, with the phosphatidic acid signaling pathway playing a crucial role in this process. However, significant questions remain.
Future research should focus on:
-
Directly characterizing the photochemical properties of this compound to determine if it functions as a photosensitizer. This would involve measuring its light absorption spectrum and its ability to generate singlet oxygen upon illumination.
-
Elucidating the full signaling cascade downstream of ROS production to identify the specific cellular targets and executioners of cell death.
-
Investigating the role of chloroplasts in more detail, including the potential for this compound to induce the accumulation of endogenous photosensitizers or to directly interfere with photosynthetic processes.
-
Developing more detailed quantitative studies to precisely measure the impact of light intensity and wavelength on this compound's phytotoxicity.
A comprehensive understanding of the light-dependent action mechanism of this compound will not only provide fundamental insights into plant-pathogen interactions but also open new avenues for the development of novel fungicides and crop protection strategies targeting this important virulence factor.
References
- 1. Participation of Chlorophyll b Reductase in the Initial Step of the Degradation of Light-harvesting Chlorophyll a/b-Protein Complexes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species generated in chloroplasts contribute to tobacco leaf infection by the necrotrophic fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction affects chloroplast functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sesquiterpene this compound from Botrytis cinerea induces phosphatidic acid production in tomato cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The sesquiterpene this compound produced by Botrytis cinerea induces the hypersensitive response on plant tissues and its action is modulated by salicylic acid and jasmonic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress-induced ROS compartmentalization, perception, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Oxidative Paradox in Low Oxygen Stress in Plants [mdpi.com]
- 11. Reactive oxygen and nitrogen (ROS and RNS) species generation and cell death in tomato suspension cultures—Botrytis cinerea interaction - PMC [pmc.ncbi.nlm.nih.gov]
Botrydial-Induced Hypersensitive Response in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea. This fungus is the causative agent of gray mold disease, which affects a wide range of plant species and leads to significant economic losses in agriculture. This compound plays a crucial role in the pathogenicity of B. cinerea by inducing a hypersensitive response (HR) in host plants. The HR is a form of programmed cell death (PCD) that plants use as a defense mechanism against biotrophic pathogens. However, necrotrophic pathogens like B. cinerea exploit the HR to kill host tissue and obtain nutrients for their growth. Understanding the mechanisms by which this compound induces the HR is critical for developing novel strategies to control gray mold disease. This technical guide provides an in-depth overview of the this compound-induced HR, including the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
This compound-Induced Hypersensitive Response: Key Markers and Signaling Pathways
This compound application on plant tissues triggers a cascade of events characteristic of the hypersensitive response. These include the expression of HR-specific genes, the production of reactive oxygen species (ROS), the deposition of callose to reinforce the cell wall, and the accumulation of phenolic compounds.[1]
Signaling Pathways
The induction of the hypersensitive response by this compound is intricately linked to the plant's defense signaling network, primarily involving salicylic (B10762653) acid (SA) and jasmonic acid (JA).
-
Salicylic Acid (SA) Pathway: The SA pathway is a cornerstone of plant defense against biotrophic pathogens and is a key player in the this compound-induced HR. This compound treatment leads to the upregulation of the pathogenesis-related gene PR1, a marker for the SA signaling pathway.[1] Interestingly, plant mutants with impaired SA signaling show increased resistance to this compound, suggesting that the fungus hijacks this pathway to promote cell death.[1]
-
Jasmonic Acid (JA) Pathway: The JA pathway is typically associated with defense against necrotrophic pathogens and insects. This compound also induces the expression of PDF1.2, a marker gene for the JA pathway.[1] In contrast to the SA pathway, mutants defective in JA signaling are more sensitive to this compound, indicating that the JA pathway may play a role in limiting the extent of cell death induced by the toxin.[1]
The interplay between the SA and JA pathways is crucial in determining the outcome of the plant's response to this compound.
Signaling Pathway Diagram
Caption: this compound-induced signaling cascade leading to the hypersensitive response in plants.
Quantitative Data
The following tables summarize quantitative data from studies on the effects of this compound on plants.
| Table 1: Effect of this compound on Necrotic Area in Arabidopsis thaliana | |
| Plant Genotype | Necrotic Area (mm²) |
| Wild Type (Col-0) | 5.2 ± 0.6 |
| sid2-1 (SA-deficient) | 2.1 ± 0.4 |
| jar1-1 (JA-insensitive) | 8.9 ± 1.1 |
| Data are presented as mean ± standard error. Data extracted and summarized from Rossi et al., 2011. |
| Table 2: Relative Gene Expression in Arabidopsis thaliana in Response to this compound Treatment | ||
| Gene | Fold Change (vs. Control) | Time Post-Treatment (hours) |
| HSR3 | 15.3 ± 2.1 | 3 |
| PR1 | 25.6 ± 3.5 | 24 |
| PDF1.2 | 8.2 ± 1.2 | 24 |
| Data are presented as mean ± standard error. Data extracted and summarized from Rossi et al., 2011. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: this compound Treatment of Arabidopsis thaliana Leaves
-
Preparation of this compound Solution: Dissolve pure this compound in acetone/water (4:6, v/v) to a final concentration of 100 µM.
-
Plant Material: Use fully expanded leaves from 4- to 5-week-old Arabidopsis thaliana plants grown under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).
-
Application: Detach leaves and place them on 0.8% water agar (B569324) plates. Apply two 5 µL droplets of the this compound solution to the adaxial surface of each leaf, on either side of the central vein.
-
Incubation: Incubate the plates in a growth chamber under the same conditions as plant growth for the desired time period (e.g., 3, 6, 12, 24, or 48 hours).
-
Assessment: Measure the necrotic area at different time points using image analysis software.
Protocol 2: Visualization of Reactive Oxygen Species (ROS)
-
Staining Solution: Prepare a 1 mg/mL solution of 3,3'-diaminobenzidine (B165653) (DAB) in water, pH 3.8.
-
Treatment: Treat leaves with this compound as described in Protocol 1.
-
Staining: At the desired time point, immerse the treated leaves in the DAB solution and vacuum-infiltrate for 5 minutes.
-
Incubation: Incubate the leaves in the dark for 8 hours at room temperature.
-
Destaining: Clear the leaves by boiling in ethanol (B145695) (96%) for 10 minutes.
-
Visualization: Observe the brown precipitate, indicating the presence of hydrogen peroxide, using a light microscope.
Protocol 3: Quantification of Callose Deposition
-
Treatment: Treat leaves with this compound as described in Protocol 1.
-
Fixing and Clearing: At the desired time point, fix the leaves in an ethanol:acetic acid solution (3:1, v/v) overnight. Subsequently, clear the leaves in 96% ethanol.
-
Staining: Stain the leaves with 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 30 minutes in the dark.
-
Visualization: Mount the leaves in 50% glycerol (B35011) and visualize callose deposits (bright yellow fluorescence) using a fluorescence microscope with a UV filter.
-
Quantification: Capture images and quantify the area of callose deposition using image analysis software.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Treatment and Sample Collection: Treat leaves with this compound as described in Protocol 1. At the desired time points, excise leaf discs (1 cm diameter) containing the treated area and surrounding tissue, and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen leaf tissue using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (HSR3, PR1, PDF1.2) and a reference gene (e.g., Actin). Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow Diagram
References
Methodological & Application
Total Synthesis of Botrydial and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Botrydial and its analogues, focusing on a palladium-catalyzed cyclization cascade strategy. The information is intended to guide researchers in the chemical synthesis of these biologically active sesquiterpenoids.
Introduction
This compound is a phytotoxic secondary metabolite produced by the fungus Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species. Its complex chemical structure, a bicyclic, non-isoprenoid sesquiterpene, has made it a challenging target for total synthesis. The biological activity of this compound and its analogues has garnered interest in the fields of agrochemistry and drug development, necessitating efficient and reproducible synthetic routes. This document outlines a synthetic approach to this compound analogues, providing detailed experimental protocols and quantitative data to aid in their laboratory preparation.
Synthetic Strategy Overview
The detailed protocols are based on a synthetic route leading to this compound analogues such as botrydienal and ent-10-oxodehydrodihydrothis compound. The key features of this synthesis involve a palladium-catalyzed cyclization cascade. The general workflow for this synthetic approach is depicted below.
Caption: Synthetic workflow for this compound analogues.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound analogues, including reaction steps, reagents, conditions, and yields.
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| a | Enolate Formation and Trapping | 1. LDA (3.0 equiv), THF, -78 to 0 °C, 1.5 h2. HMPA (3.0 equiv), Manders' reagent (3.3 equiv), THF, -78 °C, 1 h3. LDA (10 equiv), Tf₂O (10 equiv), -78 °C, 4 h | 79 |
| b | Pd-Catalyzed Cyclization | Pd(OAc)₂ (10 mol%), t-BuMephos (15 mol%), n-Bu₄NOAc (3.0 equiv), EtOAc, 90 °C, 12 h | 67 |
| c | Desilylation | K₂CO₃ (10 equiv), MeOH, 23 °C, 10 h | 84 |
| d | Silyl Protection | TBSCl (1.5 equiv), imidazole (B134444) (1.6 equiv), DMF, 23 °C, 12 h | 92 |
| e | Allylic Oxidation | SeO₂ (4.0 equiv), 1,4-dioxane, 110 °C, 12 h | 49 |
| f | Dehydration | Burgess reagent (3.0 equiv), toluene, 80 °C, 12 h | 96 |
| g | Reduction and Deprotection | 1. DIBAL-H (3.0 equiv), CH₂Cl₂, 0 °C, 1 h2. TBAF (3.0 equiv), 3 h | 99 |
| h | Oxidation | (COCl)₂ (20 equiv), DMSO (10 equiv), Et₃N (30 equiv), CH₂Cl₂, -78 °C, 3 h | 45 |
| i | Epimerization | K₂CO₃ (1.05 equiv), MeOH, 23 °C, 10 h | 60 |
| j | Allylic Oxidation | SeO₂ (4 equiv), 1,4-dioxane, 110 °C, 12 h | 29 (62 based on recovered starting material) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound analogues.
Step a: Enolate Formation and Trapping
-
Enolate Formation: To a solution of the starting ketone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) (3.0 equivalents) in THF.
-
Allow the reaction mixture to warm to 0 °C and stir for 1.5 hours.
-
Trapping with Manders' Reagent: Cool the mixture back to -78 °C and add hexamethylphosphoramide (B148902) (HMPA) (3.0 equivalents), followed by the slow addition of Manders' reagent (methyl cyanoformate) (3.3 equivalents). Stir the reaction at -78 °C for 1 hour.
-
Enol Triflate Formation: To the resulting mixture, add a solution of LDA (10 equivalents) in THF, followed by the addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (10 equivalents). Stir the reaction at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired enol triflate.
Step b: Pd-Catalyzed Cyclization
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the enol triflate from the previous step, palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%), 2-(di-tert-butylphosphino)-2'-methylbiphenyl (t-BuMephos) (15 mol%), and tetrabutylammonium (B224687) acetate (n-Bu₄NOAc) (3.0 equivalents).
-
Reaction Execution: Add anhydrous ethyl acetate (EtOAc) as the solvent. Seal the tube and heat the reaction mixture to 90 °C. Stir for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the cyclized product.
Step c: Desilylation
-
Reaction Setup: Dissolve the silylated compound in methanol (B129727) (MeOH).
-
Reaction Execution: Add potassium carbonate (K₂CO₃) (10 equivalents) to the solution. Stir the mixture at room temperature (23 °C) for 10 hours.
-
Work-up and Purification: Neutralize the reaction with a dilute aqueous solution of hydrochloric acid. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Step d: Silyl Protection
-
Reaction Setup: Dissolve the alcohol in anhydrous dimethylformamide (DMF).
-
Reaction Execution: Add imidazole (1.6 equivalents) followed by tert-butyldimethylsilyl chloride (TBSCl) (1.5 equivalents). Stir the reaction at room temperature (23 °C) for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Step e & j: Allylic Oxidation with Selenium Dioxide
-
Reaction Setup: To a solution of the alkene in 1,4-dioxane, add selenium dioxide (SeO₂) (4.0 equivalents).
-
Reaction Execution: Heat the mixture to 110 °C and stir for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and filter to remove selenium residues. Dilute the filtrate with water and extract with dichloromethane (B109758). Dry the combined organic layers over sodium sulfate and concentrate. Purify the resulting oil by column chromatography.
Step f: Dehydration
-
Reaction Setup: Dissolve the alcohol in toluene.
-
Reaction Execution: Add the Burgess reagent (3.0 equivalents) and heat the solution to 80 °C for 12 hours.
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue directly by column chromatography on silica gel.
Step g: Reduction and Deprotection
-
Reduction: To a solution of the ester in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (3.0 equivalents) dropwise. Stir for 1 hour at 0 °C.
-
Deprotection: Add a solution of tetrabutylammonium fluoride (B91410) (TBAF) (3.0 equivalents) in THF to the reaction mixture. Stir for 3 hours at room temperature.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash chromatography.
Step h: Swern Oxidation
-
Oxalyl Chloride Activation: In a flask containing anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add oxalyl chloride ((COCl)₂) (20 equivalents) followed by dimethyl sulfoxide (B87167) (DMSO) (10 equivalents).
-
Alcohol Addition: Slowly add a solution of the primary alcohol in dichloromethane to the activated mixture.
-
Reaction Execution: After stirring for an appropriate time, add triethylamine (B128534) (Et₃N) (30 equivalents). Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up and Purification: Quench with water and extract with dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Step i: Epimerization
-
Reaction Setup: Dissolve the aldehyde in methanol (MeOH).
-
Reaction Execution: Add potassium carbonate (K₂CO₃) (1.05 equivalents) and stir at room temperature (23 °C) for 10 hours.
-
Work-up and Purification: Neutralize the reaction and extract the product. After standard work-up, purify by column chromatography to obtain the epimerized product.
Signaling Pathways and Experimental Logic
The biosynthesis of this compound in Botrytis cinerea involves a complex enzymatic cascade. While the protocols above describe a chemical synthesis, understanding the biosynthetic pathway can provide insights for the development of new synthetic strategies and analogues. The biosynthesis is initiated by the cyclization of farnesyl diphosphate (B83284) (FPP) and proceeds through a series of oxidative modifications.
Caption: Simplified biosynthetic pathway of this compound.
Application Notes and Protocols for the Extraction and Purification of Botrydial from Botrytis cinerea Cultures
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Botrydial, a phytotoxic sesquiterpenoid produced by the fungus Botrytis cinerea.
Introduction
This compound is a secondary metabolite secreted by the fungus Botrytis cinerea, the causal agent of gray mold disease in over 200 plant species.[1] As a significant virulence factor, this compound plays a crucial role in the plant-pathogen interaction by inducing chlorosis and cell collapse in the host plant.[1] The study of this compound is essential for understanding the pathogenesis of B. cinerea and for the development of novel fungicides. These protocols detail the necessary steps for obtaining pure this compound from fungal cultures for research and drug development purposes.
Fungal Strain and Culture for this compound Production
The production of this compound is highly dependent on the fungal strain and the culture conditions. Specific strains of B. cinerea, such as strain 2100 from the Spanish Type Culture Collection, are known producers of this compound.[2] Optimal culture conditions are critical for maximizing the yield of the target metabolite.
Culture Media
Several culture media can be used for the growth of B. cinerea and the production of this compound. The choice of media can significantly influence the yield.
-
Potato Dextrose Agar (B569324) (PDA): Often used for the initial cultivation and preparation of conidial stock suspensions.[2]
-
Malt Agar (MA) Medium: A common medium for both solid and liquid cultures of B. cinerea.[2][3]
-
Modified Czapeck-Dox Broth: A rich medium that has been shown to support good production of this compound.[2] The composition includes 5% glucose, 0.1% yeast extract, 0.2% NaNO₃, 0.5% MgSO₄·7H₂O, 0.01% FeSO₄·7H₂O, and 0.5% K₂HPO₄.[2]
-
Minimal Salt Medium (MSM): A defined medium that can be supplemented with different carbon sources to study their effect on this compound production.[2] A typical composition is 50 mM NH₄Cl, 7.3 mM KH₂PO₄, 4.2 mM MgSO₄, 6.7 mM KCl, and 0.07 mM FeSO₄, supplemented with a carbon source like 1% glucose.[2]
Culture Conditions
-
Temperature: B. cinerea is typically cultured at temperatures between 22°C and 25°C.[2][3]
-
Light: Cultures are often maintained with a 12-hour daylight cycle.[3]
-
Aeration: For liquid cultures, static incubation is common, though agitation may also be used.
-
Incubation Time: The optimal incubation time for this compound production is typically around 12 days for solid cultures and 5 days for liquid cultures.[2]
Extraction of this compound from Fungal Cultures
The following protocol describes the extraction of this compound from both liquid and solid fungal cultures. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[2][3]
Protocol for Extraction from Liquid Culture
-
After the desired incubation period (e.g., 5 days), separate the fungal mycelium from the liquid culture by filtration. The liquid phase contains the secreted this compound.[2]
-
Perform a liquid-liquid extraction on the filtered liquid phase using ethyl acetate. For every 250 mL of culture filtrate, use three portions of 125 mL of ethyl acetate (3 x 0.5 volume).[2]
-
Combine the organic (ethyl acetate) layers.
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.[2]
-
Concentrate the dried extract to dryness under reduced pressure to obtain the crude extract as a yellow/red oil.[2]
Protocol for Extraction from Solid Culture
-
Grow the fungus on a solid medium such as Malt Agar.[3]
-
After the incubation period, the solid agar medium containing the fungal mycelium and secreted metabolites is subjected to extraction.
-
Perform the extraction using an ultrasonic bath with ethyl acetate. Use three portions of ethyl acetate, each equivalent to half the volume of the solid medium (3 x 0.5 volume).[3]
-
Combine the ethyl acetate extracts.
-
Dry the combined extract over anhydrous Na₂SO₄.[3]
-
Concentrate the extract to dryness to yield the crude extract.[3]
Purification of this compound
The crude extract contains a mixture of metabolites. A multi-step purification process involving chromatographic techniques is necessary to isolate pure this compound.
Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is advisable to analyze the crude extract by TLC to visualize the presence of this compound and to determine a suitable solvent system for separation.
-
Dissolve a small amount of the crude extract in ethyl acetate.
-
Spot the dissolved extract onto a silica (B1680970) gel TLC plate.
-
Use a known standard of pure this compound for comparison if available.
-
Develop the TLC plate in a chamber with a solvent system of ethyl acetate/hexane (40:60).[2]
-
After development, air-dry the plate and visualize the spots by staining with a vanillin (B372448) solution followed by heating.[2]
Column Chromatography (CC) Purification
A two-step column chromatography approach is effective for the purification of this compound.
Step 1: Silica Gel Column Chromatography
-
Pack a glass column with silica gel.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.[2]
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the fractions containing pure this compound and concentrate them to dryness.
Step 2: Reversed-Phase C-18 Column Chromatography
For further purification, a reversed-phase column can be used.
-
Pack a column with reversed-phase C-18 silica (e.g., Merck LiChroprep RP-18, 40–63 µm).[2]
-
Load the partially purified extract from the silica gel column.
-
Elute the column sequentially with 100% methanol (B129727) and then 100% acetonitrile (B52724) to yield two fractions.[2] this compound is typically found in the acetonitrile fraction.
-
Analyze the fractions by UPLC-HRESIMS or NMR to confirm the presence and purity of this compound.[2]
Data Presentation: Quantitative Analysis
The yield of this compound can vary significantly depending on the culture conditions. The following tables summarize representative yields from the literature.
Table 1: Crude Extract and Fraction Yields from Different Culture Media [2]
| Culture Medium | Crude Extract Yield (mg) | Acetonitrile Fraction Yield (mg) | Methanol Fraction Yield (mg) |
| Modified Czapeck-Dox | 156.0 | 109.8 | 31.7 |
| MSM + Glucose (GLU) | 49.0 | 38.0 | 10.3 |
| MSM + Tomato Cell Walls (TCW) | 25.0 | 19.0 | 4.2 |
Table 2: this compound Content in Acetonitrile Fractions [2]
| Culture Medium | This compound Content (µg/mg of acetonitrile fraction) |
| MSM + Glucose (GLU) | 44.3 |
| Modified Czapeck-Dox (CZA) | 33.6 |
| MSM + Tomato Cell Walls (TCW) | Not Detected (< 0.2) |
Experimental Workflows and Pathways
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the overall workflow from fungal culture to purified this compound.
References
Application Note: Quantification of Botrydial in Plant Tissues using UPLC-HRESIMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease. This disease affects a wide range of plant species, leading to significant economic losses in agriculture. This compound plays a crucial role in the pathogenesis of B. cinerea, inducing chlorosis and cell collapse in host tissues.[1] Its ability to modulate plant defense signaling pathways makes it a molecule of interest for studying plant-pathogen interactions and for the development of novel disease control strategies. Accurate quantification of this compound in infected plant tissues is essential for understanding its role in disease progression and for evaluating the efficacy of potential inhibitors or resistant plant varieties. This application note provides a detailed protocol for the quantification of this compound in plant tissues using Ultra-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS).
Experimental Protocols
This section details the complete workflow for the quantification of this compound in plant tissues, from sample preparation to data analysis.
Sample Preparation and Extraction
This protocol is designed for the extraction of this compound from various plant tissues such as leaves, fruits, and stems.
Materials:
-
Infected plant tissue
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Sample Collection and Homogenization:
-
Excise infected plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer a known weight of the powdered plant tissue (e.g., 1-5 g) to a 50 mL centrifuge tube.
-
Add ethyl acetate to the tube at a ratio of 10 mL per gram of tissue.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant (ethyl acetate phase) into a clean flask.
-
Repeat the extraction process (steps 2.2-2.5) two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Drying and Reconstitution:
-
Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of acetonitrile/water (50:50, v/v).
-
-
Filtration:
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.
-
UPLC-HRESIMS Analysis
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or similar) equipped with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRESIMS Conditions:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 100-1000 |
| Resolution | 70,000 FWHM |
| Data Acquisition | Full scan MS and data-dependent MS/MS (dd-MS2) |
Targeted Analysis:
-
For quantification, monitor the exact mass of the protonated this compound molecule ([M+H]⁺) with a narrow mass window (e.g., ± 5 ppm). The theoretical exact mass of this compound (C₁₇H₂₆O₅) is 310.1780 Da.
Calibration and Quantification
-
Prepare a series of standard solutions of purified this compound in acetonitrile/water (50:50, v/v) at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Inject each standard solution into the UPLC-HRESIMS system and generate a calibration curve by plotting the peak area of the this compound [M+H]⁺ ion against the concentration.
-
Quantify the amount of this compound in the plant tissue extracts by comparing the peak areas of the analyte to the calibration curve.
-
The final concentration should be expressed as ng of this compound per gram of fresh weight (FW) of plant tissue.
Quantitative Data
The following table summarizes the reported concentrations of this compound in various plant tissues infected with Botrytis cinerea.
| Plant Species | Tissue | Days Post-Inoculation (dpi) | This compound Concentration (nmol/g FW) |
| Capsicum annuum (Sweet Pepper) | Fruit | 4 - 6 | 0.44 - 260 |
| Phaseolus vulgaris (Bean) | Leaf | 4 - 6 | 0.44 - 260 |
| Arabidopsis thaliana | Leaf | 4 - 6 | 0.44 - 260 |
Data sourced from Deighton et al., 2001 as cited in multiple reviewed articles.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
This compound-Induced Plant Defense Signaling
Caption: this compound's impact on plant defense.
References
Application Notes and Protocols for the Detection of Botrytis cinerea and Botrydial in Grapes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botrytis cinerea, a necrotrophic fungus, is the causative agent of gray mold rot in a wide variety of plant species, including wine grapes (Vitis vinifera).[1] The economic impact of Botrytis cinerea on the wine industry is substantial, leading to reduced yields and off-flavors in wine.[2] The fungus produces a phytotoxin, Botrydial, which is a key factor in its virulence, enabling the pathogen to kill host cells and thrive on the decaying tissue.[3] Early and accurate detection of both the fungus and its toxin is crucial for disease management and for ensuring the quality of grape products. These application notes provide detailed protocols for the detection of Botrytis cinerea and this compound using molecular, immunological, and chromatographic techniques.
Methods for the Detection of Botrytis cinerea
Several methods with varying levels of sensitivity and specificity are available for the detection and quantification of Botrytis cinerea in grapes. The choice of method often depends on the specific requirements of the analysis, such as the need for early detection, quantification, or high-throughput screening.
Molecular Detection: Quantitative Polymerase Chain Reaction (qPCR)
Quantitative PCR is a highly sensitive and specific method for the early detection and quantification of Botrytis cinerea DNA in grape samples, even before visible symptoms of infection appear.[4][5][6] This technique allows for the precise measurement of fungal biomass.[7]
Data Presentation: qPCR Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 100 spores | [4] |
| Limit of Detection (LOD) | 6.3 pg DNA (~540 spores) | |
| Target Gene | Intergenic Spacer (IGS) region of rDNA | |
| Efficiency | 97% |
Experimental Protocol: qPCR for Botrytis cinerea Detection
-
Sample Preparation:
-
DNA Extraction:
-
Use a commercial plant DNA extraction kit according to the manufacturer's instructions for efficient and rapid DNA isolation.[8] A recommended kit is the RED Extract Plant PCR kit.[8]
-
Briefly, add 100 µL of extraction solution to the sample, vortex, and incubate at 95°C for 10 minutes.[8]
-
Add 100 µL of dilution solution and vortex.[8]
-
Centrifuge at 13,000 x g for 10 minutes and collect the supernatant containing the DNA.[8]
-
-
qPCR Assay:
-
Prepare a reaction mixture containing:
-
SYBR Green I master mix
-
Forward Primer (e.g., Bc3F: 5'-GCTGTAATTTCAATTAATCGCATTTC-3')[9]
-
Reverse Primer (e.g., Bc3R: 5'-GATTTCGCAATATTCGATGAAC-3')
-
Template DNA (from step 2)
-
Nuclease-free water
-
-
Use primers targeting the intergenic spacer (IGS) region of the nuclear ribosomal DNA for specificity.[10]
-
Perform the qPCR with the following cycling conditions:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of B. cinerea DNA to quantify the amount of fungal DNA in the samples.
-
The cycle threshold (Ct) values are inversely proportional to the amount of target DNA.
-
Logical Relationship: qPCR Workflow
Caption: Workflow for the detection of Botrytis cinerea using qPCR.
Immunological Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that detects the presence of Botrytis cinerea antigens in grape juice using specific monoclonal antibodies.[11] This method is particularly useful for screening a large number of samples.
Data Presentation: ELISA Performance
| Parameter | Value | Reference |
| Minimum Detectable Infection | 0.02% - 0.5% (depending on antibody) | [12] |
| Antibody | Monoclonal antibody BC-12.CA4 | [11] |
| Assay Format | Plate Trapped Antigen (PTA)-ELISA | [11] |
Experimental Protocol: PTA-ELISA for Botrytis cinerea Detection
-
Sample Preparation:
-
PTA-ELISA Procedure:
-
Coat the wells of a microtiter plate with the diluted grape juice sample and incubate overnight.[11]
-
Wash the plate to remove unbound material.
-
Add the Botrytis-specific primary monoclonal antibody (BC-12.CA4) and incubate.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate.
-
Add the enzyme substrate to produce a colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of B. cinerea antigen present in the sample.
-
A standard curve can be generated using known concentrations of purified B. cinerea antigen to quantify the results.
-
Logical Relationship: ELISA Workflow
Caption: Workflow for the detection of Botrytis cinerea antigens using ELISA.
Methods for the Detection of this compound
This compound is a phytotoxic sesquiterpenoid produced by Botrytis cinerea. Its detection can serve as a chemical marker for the presence and activity of the fungus. Chromatographic methods coupled with mass spectrometry are the most effective for the detection and quantification of this compound.
Chromatographic Detection: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of this compound in complex matrices like grape extracts.[14][15]
Data Presentation: LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion ([M+H]⁺) | m/z 311.1853 | [14] |
| Quantification Transition | m/z 311.1853 → 205.1586 | [14] |
| Confirmation Transition | m/z 311.1853 → 187.1481 | [14] |
Experimental Protocol: LC-MS/MS for this compound Detection
-
Sample Preparation and Extraction:
-
Homogenize grape samples.
-
Extract the metabolites using an organic solvent mixture. A mixture of methanol, chloroform, and water is effective for extracting a broad range of metabolites.
-
The resulting extract can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject the purified extract into a UPLC-MS/MS system.
-
Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor and product ions for this compound as listed in the table above.
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of the specific mass transitions.
-
Quantify this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.
-
Logical Relationship: LC-MS/MS Workflow
Caption: Workflow for the detection of this compound using LC-MS/MS.
Botrytis cinerea Infection Signaling Pathway
The infection of grapes by Botrytis cinerea is a complex process involving the interplay between the pathogen's virulence factors and the plant's defense mechanisms. Understanding this signaling pathway can aid in the development of new control strategies.
The fungus responds to environmental cues to initiate spore germination and growth.[4] Upon contact with the grape surface, the fungus employs a combination of strategies to invade the host tissue. This includes the secretion of cell wall-degrading enzymes and the production of phytotoxins like this compound. The plant, in turn, activates defense responses, which can include the production of antimicrobial compounds and the activation of signaling pathways mediated by hormones such as jasmonic acid and ethylene.
Signaling Pathway: Botrytis cinerea Infection of Grapes
References
- 1. vinosigns.dk [vinosigns.dk]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. laffort.com [laffort.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Botrytis cinerea causes different plant responses in grape (Vitis vinifera) berries during noble and grey rot: diverse metabolism versus simple defence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tracking cell wall changes in wine and table grapes undergoing Botrytis cinerea infection using glycan microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Botrydial Phytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease.[1] It plays a significant role in the pathogenesis of the fungus by inducing chlorosis, cell collapse, and necrotic lesions on a wide range of host plants.[1][2] Understanding the phytotoxic mechanisms of this compound is crucial for developing resistant plant varieties and novel fungicides. These application notes provide detailed protocols for four common in vitro assays to quantify the phytotoxicity of this compound: Leaf Disc Necrosis Assay, Cellular Viability Assay in Suspension Cultures, Reactive Oxygen Species (ROS) Burst Assay, and Callose Deposition Assay.
Leaf Disc Necrosis Assay
This assay provides a simple and effective method to visually and quantitatively assess the direct necrotic effect of this compound on plant leaf tissue.
Application Note:
The leaf disc necrosis assay is a robust method for determining the dose-dependent and time-course effects of this compound. It relies on incubating leaf discs in a solution containing this compound and subsequently measuring the area of necrotic tissue that develops. This assay is adaptable to various plant species, such as bean (Phaseolus vulgaris) or Arabidopsis thaliana.[2][3] The development of necrosis is a direct indicator of this compound-induced cell death. Quantification of the necrotic area can be performed using image analysis software, providing reproducible quantitative data.
Data Presentation:
Table 1: Representative Dose-Response of this compound-Induced Necrosis on Phaseolus vulgaris Leaf Discs.
| This compound Concentration (ppm) | Incubation Time (hours) | Average Necrotic Area (%) |
| 0 (Control) | 72 | 0 |
| 10 | 72 | 25 |
| 50 | 72 | 60 |
| 100 | 72 | 85 |
| 150 | 72 | 95 |
Note: Data are hypothetical and for illustrative purposes, based on described effects in the literature.
Experimental Protocol:
-
Plant Material: Use healthy, fully expanded leaves from 4-5 week-old Phaseolus vulgaris or Arabidopsis thaliana plants.
-
Leaf Disc Preparation:
-
Excise leaf discs of a uniform diameter (e.g., 10-15 mm) using a cork borer, avoiding the midrib.
-
Float the leaf discs, abaxial side down, on sterile deionized water in a petri dish overnight in the dark to minimize wound-induced responses.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of this compound in a sterile incubation buffer (e.g., Murashige and Skoog medium or sterile water) to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 150 ppm). Ensure the final solvent concentration is consistent across all treatments and is non-toxic to the leaf tissue (typically ≤ 0.1%).
-
Transfer the leaf discs to a 24-well microtiter plate, with one disc per well, containing 1 mL of the respective this compound solution.
-
-
Incubation:
-
Seal the plate with a breathable film or lid and incubate under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).
-
-
Quantification of Necrosis:
-
At specified time points (e.g., 24, 48, 72 hours), photograph each leaf disc using a high-resolution scanner or camera with consistent lighting.
-
Analyze the images using software such as ImageJ or Fiji.
-
Measure the total area of the leaf disc and the area of the necrotic (brown/bleached) tissue.
-
Calculate the percentage of necrotic area: (Necrotic Area / Total Leaf Disc Area) * 100.
-
Workflow Diagram:
References
- 1. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Knockout Studies of the Botrydial Biosynthesis Cluster in Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botrytis cinerea, the causative agent of gray mold disease, produces a variety of secondary metabolites, including the phytotoxic sesquiterpenoid, botrydial. The biosynthesis of this compound is orchestrated by a cluster of genes, the BcBOT cluster. Understanding the function of each gene within this cluster is crucial for developing strategies to control this pathogen and for potentially harnessing these biosynthetic pathways for novel drug development. Gene knockout studies are a cornerstone of functional genomics, providing a direct method to elucidate the role of individual genes. This document provides detailed protocols and data from gene knockout studies of the this compound biosynthesis cluster in B. cinerea, offering a valuable resource for researchers in fungal genetics, secondary metabolism, and phytopathology.
The this compound biosynthetic gene cluster in B. cinerea strain B05.10 consists of five core genes, BcBOT1 through BcBOT5, and a key transcriptional regulator, BcBot6.[1] Functional characterization through targeted gene disruption has been instrumental in assigning roles to these genes. Knockout of the sesquiterpene cyclase gene, BcBOT2 (Bcstc1), completely abolishes this compound production, confirming its role in the initial cyclization of farnesyl diphosphate (B83284).[2] Subsequent modifications of the presilphiperfolan-8β-ol skeleton are catalyzed by cytochrome P450 monooxygenases encoded by BcBOT1, BcBOT3, and BcBOT4.[3] Gene inactivation of BcBOT3 and BcBOT4 led to the accumulation of key biosynthetic intermediates, allowing for a more complete elucidation of the this compound pathway.[3] The regulation of the entire cluster is primarily controlled by the Zn(II)2Cys6 transcription factor, BcBot6.[1]
These application notes provide detailed methodologies for gene knockout in B. cinerea using homologous recombination, protocols for the analysis of the resulting metabolic profiles, and a summary of the quantitative findings from these studies.
Data Presentation
Table 1: Genes of the this compound Biosynthesis Cluster and their Function Determined by Gene Knockout
| Gene | Encoded Protein | Function in this compound Biosynthesis | Phenotype of Knockout Mutant |
| BcBOT1 | Cytochrome P450 monooxygenase | Catalyzes a late-step oxidation in the pathway. | Abolished this compound production; accumulation of probotryanes. The effect on virulence is strain-dependent. |
| BcBOT2 | Sesquiterpene cyclase (presilphiperfolan-8β-ol synthase) | Catalyzes the cyclization of farnesyl diphosphate to presilphiperfolan-8β-ol, the first committed step in the pathway.[2] | Complete abolishment of this compound biosynthesis.[2] Overproduction of the polyketide botcinic acid has been observed in a strain-dependent manner.[2] |
| BcBOT3 | Cytochrome P450 monooxygenase | Catalyzes the regio- and stereospecific hydroxylation at C-10 of the presilphiperfolan-8β-ol skeleton.[3] | Accumulation of presilphiperfolan-8β-ol and other early intermediates.[3] |
| BcBOT4 | Cytochrome P450 monooxygenase | Catalyzes the regio- and stereospecific hydroxylation at C-4 of the presilphiperfolan-8β-ol skeleton.[3] | Accumulation of a C-10 hydroxylated intermediate and significant overproduction of various polyketides, including new botrylactones and cinbotolides.[3] |
| BcBOT5 | Acetyltransferase | Putatively catalyzes the acetylation of a late-stage intermediate in the pathway. | Specific knockout phenotype regarding this compound intermediates is not detailed in the provided search results. |
| BcBot6 | Zn(II)2Cys6 transcription factor | Major positive regulator of the BcBOT gene cluster expression.[1] | Abolished this compound production. The mutant is not impaired in development, pathogenicity, or response to abiotic stresses in the B05.10 strain.[1] |
Table 2: Metabolites Accumulated in BcBOT Gene Knockout Mutants
| Knockout Mutant | Accumulated Major Intermediate(s) | Other Observed Metabolic Changes |
| Δbcbot1 | Probotryanes | - |
| Δbcbot2 | None (pathway blocked at the first step) | Strain-dependent overproduction of botcinic acid.[2] |
| Δbcbot3 | Presilphiperfolan-8β-ol | - |
| Δbcbot4 | 10β-hydroxypresilphiperfolan-8β-ol | Overproduction of botcinins, botrylactones, cinbotolide A, and novel botrylactones and cinbotolides (B and C).[3] |
| Δbcbot6 | None (entire cluster expression is downregulated) | - |
Experimental Protocols
Protocol 1: Gene Knockout in Botrytis cinerea by Homologous Recombination
This protocol describes the generation of gene knockout mutants in B. cinerea using a replacement cassette containing a resistance marker, introduced into fungal protoplasts.
1. Construction of the Gene Replacement Cassette: a. Primer Design: Design primers to amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target BcBOT gene. b. Amplification of Flanking Regions: Use high-fidelity DNA polymerase to amplify the 5' and 3' flanking regions from B. cinerea B05.10 genomic DNA. c. Amplification of Resistance Marker: Amplify a resistance cassette, for example, the hygromycin B phosphotransferase gene (hph) or nourseothricin acetyltransferase gene (nat1), from a suitable plasmid vector. d. Fusion PCR: Assemble the gene replacement cassette by fusion PCR. In the first round, fuse the 5' flank to the resistance marker and the 3' flank to the resistance marker in separate reactions. In the second round, use the products from the first round as templates and the outermost primers for the 5' and 3' flanks to amplify the full-length replacement cassette (5' flank - resistance marker - 3' flank). e. Purification: Purify the final PCR product using a PCR purification kit.
2. Protoplast Preparation: a. Grow B. cinerea in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 days at 22°C with shaking. b. Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl). c. Resuspend the mycelium in an enzymatic solution containing lytic enzymes (e.g., Glucanex) in the osmotic stabilizer. d. Incubate at 30°C with gentle shaking for 2-4 hours, monitoring protoplast release microscopically. e. Separate protoplasts from mycelial debris by filtering through sterile glass wool. f. Pellet the protoplasts by centrifugation, wash twice with the osmotic stabilizer, and resuspend in a transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
3. Protoplast Transformation: a. To 100 µL of protoplast suspension (10^7 to 10^8 protoplasts/mL), add 5-10 µg of the purified gene replacement cassette DNA. b. Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. c. Incubate on ice for 20-30 minutes. d. Add 1 mL of PEG solution and incubate at room temperature for 15-20 minutes. e. Add 10 mL of regeneration medium (e.g., complete medium with 1.2 M sorbitol) and mix. f. Plate the transformation mixture onto regeneration agar (B569324) plates containing the appropriate antibiotic for selection (e.g., hygromycin B or nourseothricin). g. Incubate at 22°C for 3-7 days until transformants appear.
4. Screening of Transformants: a. Isolate individual transformants onto fresh selective agar plates. b. To obtain homokaryotic transformants, perform single-spore isolation for several generations on selective media. c. Genomic DNA Extraction: Extract genomic DNA from putative transformants. d. PCR Verification: Perform PCR using primers flanking the target gene and primers internal to the resistance marker to confirm homologous recombination and the absence of the wild-type gene. e. Southern Blot (Optional): For further confirmation, perform a Southern blot analysis to verify the single integration of the replacement cassette at the target locus.
Protocol 2: Metabolite Extraction and Analysis
This protocol outlines the extraction of secondary metabolites from B. cinerea cultures and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Fungal Culture and Extraction: a. Inoculate wild-type and knockout strains of B. cinerea into a suitable liquid production medium. b. Incubate the cultures under conditions known to induce this compound production (e.g., stationary culture in the dark at 22°C for 2-3 weeks). c. Separate the mycelium from the culture broth by filtration. d. Extract the culture filtrate three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic phases and dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to obtain the crude extract.
2. GC-MS Analysis: a. Resuspend the crude extract in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). b. (Optional) For quantitative analysis, add a known amount of an internal standard. c. Analyze a 1 µL aliquot of the sample by GC-MS. d. GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
- Carrier Gas: Helium at a constant flow rate. e. MS Conditions (Example):
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-550. f. Data Analysis: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards or by fragmentation pattern analysis and comparison to spectral libraries (e.g., NIST).
Visualizations
This compound Biosynthesis Pathway and Gene Knockout Effects
Caption: The this compound biosynthetic pathway with points of interruption by gene knockouts.
Experimental Workflow for Gene Knockout and Analysis
Caption: Workflow for generating and analyzing gene knockout mutants in Botrytis cinerea.
Regulatory Network of the this compound Biosynthesis Cluster
Caption: Positive regulation of the BcBOT gene cluster by the transcription factor BcBot6.
References
Unraveling Fungal Virulence: A Guide to Using Botrydial Mutants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Botrydial, a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, plays a significant role in the pathogen's ability to cause gray mold disease in over 200 plant species.[1] Understanding the biosynthesis of this compound and its precise role in fungal virulence is crucial for developing novel antifungal strategies. This document provides detailed application notes and experimental protocols for utilizing this compound-deficient mutants of B. cinerea to dissect the mechanisms of fungal pathogenesis.
Application Notes
The study of this compound mutants offers a powerful approach to elucidate the contribution of this phytotoxin to fungal virulence. By comparing wild-type strains with mutants unable to produce this compound, researchers can investigate its role in various stages of the infection process, from initial penetration to lesion development and host tissue collapse.[2][3]
Key applications for using this compound mutants include:
-
Virulence Factor Assessment: Quantifying the reduction in disease symptoms caused by this compound-deficient mutants on various host plants.
-
Host Response Analysis: Investigating how the absence of this compound affects the host plant's defense mechanisms, including the activation of signaling pathways mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA).[4]
-
Redundancy of Virulence Factors: Studying the interplay between this compound and other phytotoxins, such as botcinic acid, by creating double knockout mutants.[5]
-
Drug Target Identification: The enzymes in the this compound biosynthetic pathway represent potential targets for the development of novel fungicides.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound mutants, providing a clear comparison between wild-type and mutant strains.
Table 1: Phytotoxin Production in Botrytis cinerea Wild-Type and bcbot2Δ Mutant
| Strain | This compound Production (mg/L) | Botcinic Acid Production (mg/L) | Botcinin A Production (mg/L) |
| Wild-Type (B05-10) | Present (not quantified) | 0 | < 0.2 |
| bcbot2Δ Mutant | Abolished | 57 | 3 |
Data synthesized from Pinedo et al., 2008.[6]
Table 2: Virulence of Botrytis cinerea Wild-Type and Mutant Strains on Bean and Tomato Leaves
| Strain | Lesion Diameter on Bean Leaves (cm) at 4 dpi | Lesion Diameter on Tomato Leaves (cm) at 4 dpi |
| Wild-Type (B05.10) | 2.5 ± 0.5 | 1.8 ± 0.4 |
| bcbot2Δ (this compound deficient) | 2.3 ± 0.4 | 1.7 ± 0.3 |
| bcpks6Δ (Botcinic acid deficient) | 2.4 ± 0.5 | 1.9 ± 0.4 |
| bcpks6Δbcbot2Δ (Double mutant) | 0.8 ± 0.2 | 0.7 ± 0.2 |
Data represents approximate values based on graphical representation in Dalmais et al., 2011.[5]
Experimental Protocols
Detailed methodologies for key experiments involving this compound mutants are provided below.
Protocol 1: Generation of this compound Biosynthesis Gene Knockout Mutants in B. cinerea
This protocol describes the generation of a bcbot2Δ mutant using homologous recombination, a technique widely applicable to other genes in the this compound biosynthesis cluster.
1. Plasmid Construction for Gene Replacement: a. Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target gene (BcBOT2) from B. cinerea genomic DNA using high-fidelity DNA polymerase. b. Clone the 5' and 3' flanking regions on either side of a hygromycin B resistance cassette in a suitable plasmid vector. c. Verify the final construct by restriction digestion and sequencing.
2. Agrobacterium tumefaciens-mediated Transformation (ATMT): a. Introduce the gene replacement plasmid into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation. b. Grow the transformed A. tumefaciens in a suitable medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.5-0.8. c. Harvest and resuspend the A. tumefaciens cells in an induction medium to a final OD600 of 0.15. d. Spread 100 µL of the induced A. tumefaciens culture onto a cellophane membrane placed on an induction medium plate. e. Overlay the bacterial lawn with 100 µL of a B. cinerea conidial suspension (10^6 conidia/mL). f. Co-cultivate for 48-72 hours at 22°C.
3. Selection of Transformants: a. Transfer the cellophane membrane to a selective medium (e.g., PDA) containing hygromycin B (e.g., 70 µg/mL) and a bacteriostatic agent (e.g., cefotaxime, 200 µg/mL). b. Incubate at 22°C until resistant colonies appear. c. Isolate individual resistant colonies and transfer them to fresh selective medium for purification.
4. Screening and Verification of Mutants: a. Perform PCR on genomic DNA from putative mutants using primers that anneal outside the integrated cassette and within the resistance marker to confirm homologous recombination. b. Further verify the gene deletion by Southern blot analysis. c. Confirm the absence of this compound production in the mutant strain by analytical techniques such as HPLC or GC-MS.
Protocol 2: Fungal Virulence Assay on Detached Leaves
This protocol details the assessment of fungal virulence by measuring lesion development on host plant leaves.
1. Plant Material: a. Use healthy, fully expanded leaves from a susceptible host plant (e.g., French bean (Phaseolus vulgaris) or tomato (Solanum lycopersicum)). b. Detach the leaves and place them in a humid chamber (e.g., a Petri dish with moist filter paper).
2. Inoculation: a. Prepare mycelial plugs (e.g., 5 mm diameter) from the edge of actively growing cultures of wild-type and mutant B. cinerea strains on a suitable medium (e.g., PDA). b. Place a single mycelial plug, mycelium-side down, onto the center of each detached leaf.
3. Incubation and Disease Assessment: a. Incubate the inoculated leaves at a suitable temperature (e.g., 22°C) with a photoperiod (e.g., 12h light/12h dark). b. Measure the diameter of the developing necrotic lesions at regular intervals (e.g., 24, 48, 72, and 96 hours post-inoculation). c. Document the progression of symptoms through photography.
4. Data Analysis: a. Calculate the average lesion diameter for each fungal strain at each time point. b. Statistically compare the virulence of the mutant strains to the wild-type strain using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Analysis of Host Defense Gene Expression
This protocol outlines the use of quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of plant defense-related genes in response to fungal infection.
1. Experimental Setup: a. Inoculate host plant leaves with wild-type and this compound mutant strains as described in Protocol 2. b. As a control, inoculate a set of leaves with sterile agar (B569324) plugs.
2. RNA Extraction: a. Harvest leaf tissue from the inoculation site and surrounding area at different time points post-inoculation (e.g., 0, 12, 24, 48 hours). b. Immediately freeze the tissue in liquid nitrogen and store at -80°C. c. Extract total RNA from the plant tissue using a suitable RNA extraction kit or protocol.
3. cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. qRT-PCR: a. Design or obtain validated primers for target plant defense genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., actin or ubiquitin) for normalization. b. Perform qRT-PCR using a suitable qPCR instrument and SYBR Green or probe-based detection chemistry. c. The reaction mixture should include cDNA template, forward and reverse primers, and a qPCR master mix. d. Use a thermal cycling program appropriate for the chosen reagents and primers.
5. Data Analysis: a. Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. b. Compare the gene expression profiles in plants infected with the wild-type strain to those infected with the this compound mutant to determine the impact of this compound on the host immune response.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound and its mutants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The putative role of this compound and related metabolites in the infection mechanism of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The sesquiterpene this compound produced by Botrytis cinerea induces the hypersensitive response on plant tissues and its action is modulated by salicylic acid and jasmonic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sesquiterpene Synthase from the this compound Biosynthetic Gene Cluster of the Phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Application of Botrydial in Plant Pathology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease. This disease affects a wide range of plant species, causing significant economic losses in agriculture and horticulture. This compound plays a crucial role in the pathogenicity of B. cinerea by inducing chlorosis, cell collapse, and necrosis in host tissues, thereby facilitating fungal colonization.[1][2] Understanding the molecular mechanisms of this compound's action is paramount for developing novel disease control strategies. These application notes provide an overview of this compound's use in plant pathology research, including its effects on plant physiology and defense signaling, along with detailed protocols for key experiments.
Mechanism of Action and Effects on Plants
This compound acts as a virulence factor by inducing a hypersensitive response (HR) in host plants.[3][4][5] This programmed cell death, while a typical defense mechanism against biotrophic pathogens, is exploited by necrotrophs like B. cinerea to obtain nutrients from dead host tissue. The application of this compound elicits several key plant defense responses:
-
Reactive Oxygen Species (ROS) Production: One of the earliest responses to this compound is a rapid and transient oxidative burst, leading to the accumulation of ROS.[5]
-
Callose Deposition: As a reinforcement of the cell wall, callose deposition is induced at the site of this compound application.[3][5]
-
Induction of Defense-Related Genes: this compound treatment leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and PDF1.2, which are markers for the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, respectively.[3][4][5]
-
Phytotoxicity: this compound causes visible symptoms of phytotoxicity, including chlorosis and necrotic lesions, leading to cell death.[1][2]
Quantitative Phytotoxicity Data
The phytotoxic effects of this compound are dose-dependent. The following tables summarize the available quantitative data on the effects of this compound on different plant species.
Table 1: Effect of this compound Concentration on Lesion Formation in Phaseolus vulgaris (French Bean)
| This compound Concentration (ppm) | Frequency of Lesions (%) | Severity of Lesions (Description) | Time to Appearance (hours) |
| 150 | 100 | Severe chlorosis and necrosis | 1-2 |
| 100 | 100 | Severe chlorosis and necrosis | 1-2 |
| 50 | 100 | Chlorosis and necrosis | 2-3 |
| 10 | 80 | Chlorosis | 120 |
| 1 | 70 | Chlorosis | 120 |
Data adapted from Colmenares et al., 2002.
Experimental Protocols
Protocol 1: Phytotoxicity Assay on Plant Leaves
This protocol describes a method to assess the phytotoxic effects of this compound by observing lesion formation on detached leaves.
Materials:
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
Detached leaves from the plant species of interest (e.g., Phaseolus vulgaris, Arabidopsis thaliana, Solanum lycopersicum)
-
Sterile water
-
Micropipettes
-
Petri dishes lined with moist filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare serial dilutions of this compound from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 150 ppm). A solvent control (containing the same concentration of the solvent used to dissolve this compound) should be included.
-
Place detached leaves on the moist filter paper in the Petri dishes.
-
Apply a small droplet (e.g., 10 µL) of each this compound dilution and the solvent control onto the adaxial surface of the leaves.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22-25°C).
-
Observe the leaves at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) for the appearance and development of symptoms such as chlorosis and necrosis.
-
Measure the diameter of the lesions at each time point.
-
Record the frequency and severity of the lesions for each concentration.
Protocol 2: Quantification of Reactive Oxygen Species (ROS) Burst
This protocol details a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs upon treatment with this compound.
Materials:
-
Leaf discs from the plant of interest
-
Luminol (B1675438) stock solution
-
Horseradish peroxidase (HRP) stock solution
-
This compound solution at the desired concentration
-
96-well white microplate
-
Microplate luminometer
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves and float them on sterile water overnight in a 96-well plate to minimize wounding effects.
-
On the day of the experiment, replace the water with a solution containing luminol and HRP.
-
Allow the leaf discs to equilibrate for at least one hour.
-
Prepare the this compound treatment solution at the desired concentration.
-
Use a microplate luminometer to measure the baseline luminescence for a few minutes.
-
Add the this compound solution to the wells containing the leaf discs.
-
Immediately start measuring the chemiluminescence signal at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
The data is typically plotted as relative light units (RLU) over time.
Protocol 3: Staining and Quantification of Callose Deposition
This protocol describes the use of aniline (B41778) blue staining to visualize and quantify callose deposition in plant leaves treated with this compound.
Materials:
-
Plant leaves treated with this compound or a control solution
-
Ethanol:acetic acid solution (3:1, v/v) for clearing
-
Aniline blue solution (0.01% in 150 mM K2HPO4)
-
Glycerol (50%)
-
Fluorescence microscope with a DAPI or UV filter set
Procedure:
-
Harvest leaves at the desired time point after this compound treatment.
-
Clear the leaves by incubating them in the ethanol:acetic acid solution until the chlorophyll (B73375) is removed.
-
Wash the cleared leaves with 150 mM K2HPO4 buffer.
-
Stain the leaves with the aniline blue solution for at least 2 hours in the dark.
-
Mount the stained leaves on a microscope slide with a drop of 50% glycerol.
-
Observe the samples under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green.
-
Capture images of multiple fields of view for each treatment.
-
Quantify the callose deposits by counting the number of fluorescent spots or by measuring the fluorescent area using image analysis software (e.g., ImageJ).
Protocol 4: Cell Viability Assay
This protocol uses a dual staining method with fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) to differentiate between viable and non-viable plant cells after this compound treatment.
Materials:
-
Plant cell suspension culture or protoplasts
-
This compound solution
-
Fluorescein diacetate (FDA) stock solution
-
Propidium iodide (PI) stock solution
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for green (FDA) and red (PI) fluorescence
Procedure:
-
Treat the plant cells or protoplasts with different concentrations of this compound for a defined period.
-
Prepare a fresh staining solution containing both FDA and PI at their final working concentrations.
-
Add the staining solution to the cell suspension and incubate for 5-10 minutes at room temperature in the dark.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Viable cells will show green fluorescence due to the enzymatic conversion of FDA to fluorescein.
-
Non-viable cells will show red fluorescence as PI can only enter cells with compromised membranes and intercalate with DNA.
-
-
Count the number of green and red fluorescent cells in several fields of view to determine the percentage of viable cells.
Protocol 5: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the expression of defense-related genes in response to this compound treatment using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Plant tissue treated with this compound or a control solution
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
Harvest plant tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a suitable RNA extraction kit.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations
Caption: this compound-induced signaling pathway in plants.
Caption: Workflow for this compound phytotoxicity assay.
Caption: Workflow for ROS burst measurement.
Caption: Chronology of plant defense responses to this compound.
References
- 1. wur.nl [wur.nl]
- 2. Relationship of Airborne Botrytis cinerea Conidium Concentration to Tomato Flower and Stem Infections: A Threshold for De-leafing Operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the effect of tomato leaf surface microstructure on Botrytis cinerea using synthetic systems [frontiersin.org]
Botrydial Stability Testing: Application Notes and Protocols for Researchers
Introduction
Botrydial is a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea.[1] It is known for its phytotoxic properties, inducing chlorosis and cell collapse in a wide range of plant species.[1] As research into the potential pharmaceutical applications of fungal metabolites expands, understanding the chemical stability of compounds like this compound is paramount for the development of viable drug candidates. These application notes provide detailed protocols for assessing the stability of this compound in various solvents under forced degradation conditions, mimicking potential stress factors encountered during manufacturing, storage, and handling. The provided methodologies are designed for researchers, scientists, and drug development professionals to establish a comprehensive stability profile of this compound.
Data Presentation: Stability of this compound Under Forced Degradation
The following tables summarize the expected quantitative data from the stability testing protocols outlined in this document. These tables are templates for researchers to populate with their experimental findings.
Table 1: Hydrolytic Stability of this compound
| Condition | Solvent System | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradants Detected (if any) |
| Acidic | 0.1 M HCl in Acetonitrile (B52724)/Water (1:1) | 0 | 0 | |||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| Neutral | Purified Water | 0 | 0 | |||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| Basic | 0.1 M NaOH in Acetonitrile/Water (1:1) | 0 | 0 | |||
| 2 | ||||||
| 4 | ||||||
| 8 |
Table 2: Oxidative, Thermal, and Photolytic Stability of this compound
| Stress Condition | Solvent | Time | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradants Detected (if any) |
| Oxidative | 3% H₂O₂ in Methanol | 0 hours | 0 | |||
| 24 hours | ||||||
| 48 hours | ||||||
| Thermal (Solution) | Ethanol | 0 hours | 0 | |||
| 48 hours at 60°C | ||||||
| 72 hours at 60°C | ||||||
| Thermal (Solid) | N/A (Solid State) | 0 days | 0 | |||
| 7 days at 80°C | ||||||
| Photolytic (Solution) | Acetonitrile | 0 hours | 0 | |||
| 24 hours | ||||||
| Photolytic (Solid) | N/A (Solid State) | 0 hours | 0 | |||
| 7 days |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation to identify the primary degradation products.
Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of purified this compound.
-
Dissolve the this compound in 10 mL of a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C, protected from light.
Hydrolytic Stability Testing
a. Acidic Conditions:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 40°C.
-
Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
b. Neutral Conditions:
-
To 1 mL of the this compound stock solution, add 9 mL of purified water.
-
Follow steps 2-5 as described for acidic conditions, omitting the neutralization step.
c. Basic Conditions:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 M sodium hydroxide (NaOH).
-
Maintain the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
Oxidative Stability Testing
-
To 1 mL of the this compound stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
Dilute the samples with the mobile phase for immediate analysis.
Thermal Stability Testing
a. In Solution:
-
Prepare a solution of this compound in a selected solvent (e.g., ethanol) at a concentration of 100 µg/mL.
-
Incubate the solution in a temperature-controlled oven at 60°C.
-
Withdraw aliquots at 0, 48, and 72 hours.
-
Cool the samples to room temperature and dilute with the mobile phase for analysis.
b. Solid State:
-
Place a known amount of solid this compound in a clear glass vial.
-
Store the vial in an oven at 80°C for 7 days.
-
After the specified time, dissolve the solid in a known volume of solvent and analyze.
Photostability Testing
a. In Solution:
-
Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples after 24 hours.
b. Solid State:
-
Spread a thin layer of solid this compound on a glass dish.
-
Expose the solid to the same light conditions as described for the solution.
-
A control sample should be kept in the dark.
-
After 7 days, dissolve a known amount of the exposed and control samples in a suitable solvent for analysis.
Analytical Methodology
The stability of this compound and the formation of degradation products should be monitored using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying volatile degradation products.
a. HPLC-UV/MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or MS detection for mass identification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
b. GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability assessment.
Potential Signaling Pathways Affected by Fungal Metabolites in Mammalian Cells
While the specific signaling pathways affected by this compound in mammalian cells are not yet fully elucidated, other fungal toxins are known to induce cellular responses through pathways such as apoptosis, MAPK, and NF-κB signaling. The following diagram illustrates a generalized model of these potential interactions, which can serve as a conceptual framework for investigating the mechanism of action of this compound in a drug development context.
Caption: Potential signaling pathways in mammalian cells.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Botrydial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Botrydial, a phytotoxic sesquiterpenoid produced by the fungus Botrytis cinerea. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present key quantitative data, and illustrate the analytical workflow.
Introduction
This compound is a secondary metabolite of significant interest due to its phytotoxic properties and its role in the plant-pathogen interactions of Botrytis cinerea, the causative agent of gray mold disease.[1] Accurate and detailed structural elucidation and quantification of this compound are crucial for research in phytopathology, natural product chemistry, and the development of potential antifungal agents. This document outlines the standard protocols for the analysis of this compound using NMR and high-resolution mass spectrometry (HRMS).
Mass Spectrometry Analysis
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is a powerful technique for the sensitive and specific detection and quantification of this compound.
Data Presentation: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₅ | [2] |
| Monoisotopic Mass | 310.1780 g/mol | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion [M+H]⁺ | m/z 311.1853 | |
| Quantification Transition | m/z 311.1853 → 205.1586 | |
| Confirmation Transition | m/z 311.1853 → 187.1481 |
Experimental Protocol: LC-HRMS/MS Analysis of this compound
This protocol is adapted from established methods for the analysis of fungal metabolites.
a) Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize and grind the fungal mycelium. Extract the powdered mycelium with a solvent mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 80:20 v/v) at room temperature with shaking for 24 hours.
-
Filtration and Concentration: Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering compounds.
-
Final Preparation: Re-dissolve the dried extract in a suitable solvent for LC-MS analysis, such as methanol or acetonitrile/water, and filter through a 0.22 µm syringe filter into an LC vial.
b) Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start at a low percentage of Solvent B, increasing to a high percentage over 15-20 minutes to elute this compound and other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS (or Parallel Reaction Monitoring - PRM) for fragmentation of the precursor ion of this compound (m/z 311.1853).
-
Collision Energy: Optimize the collision energy to obtain the characteristic fragment ions (e.g., 20-40 eV).
NMR Spectroscopic Analysis
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals.
Data Presentation: ¹³C NMR Data for this compound
The following table summarizes the ¹³C NMR chemical shifts for this compound, recorded in CDCl₃ at 100 MHz.[3]
| Carbon Atom | Chemical Shift (δ) ppm |
| 1 | 66.9 (d) |
| 2 | 34.5 (t) |
| 3 | 41.9 (s) |
| 4 | 81.1 (d) |
| 5 | 54.9 (d) |
| 6 | 49.9 (d) |
| 7 | 60.9 (s) |
| 8 | 204.8 (d) |
| 9 | 57.5 (d) |
| 10 | 38.9 (d) |
| 11 | 29.9 (q) |
| 12 | 21.9 (q) |
| 13 | 16.5 (q) |
| 14 | 20.5 (q) |
| 15 | 201.5 (d) |
| 16 (OAc) | 170.5 (s) |
| 17 (OAc) | 21.1 (q) |
Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet).
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the general steps for acquiring a comprehensive NMR dataset for structure elucidation.
a) Sample Preparation
-
Purification: this compound must be purified to a high degree (>95%) prior to NMR analysis. This is typically achieved through a combination of chromatographic techniques such as column chromatography over silica (B1680970) gel followed by preparative HPLC.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
b) NMR Experiments and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Provides information on the number of different types of protons and their splitting patterns.
-
A standard single-pulse experiment is used.
-
-
¹³C NMR:
-
Provides information on the number of different types of carbon atoms.
-
A proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Used to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the analysis of this compound and a conceptual representation of its phytotoxic action.
Caption: Analytical Workflow for this compound.
Caption: Conceptual Phytotoxicity Pathway.
References
Application Notes and Protocols for Modulating Botrydial Production in Botrytis cinerea Using Plant-Based Elicitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. As a key virulence factor, it plays a crucial role in the development of gray mold disease on over 200 plant species by inducing chlorosis and cell collapse in host tissues.[1] Understanding the regulation of its biosynthesis is critical for developing novel disease control strategies and for potentially harnessing its cytotoxic properties in drug development. This document provides detailed protocols and data on how plant-based compounds modulate the production of this compound, with a focus on the underlying signaling pathways.
Data Presentation: Modulation of this compound Production
While many elicitors are known to induce secondary metabolite production, studies on Botrytis cinerea have shown that the nature of the plant-derived carbon source is a key determinant of this compound yield. Complex plant-based materials can inhibit toxin synthesis, whereas simple sugars readily available during the necrotrophic phase of infection tend to support its production.
Table 1: Effect of Carbon Source on this compound Production
| Elicitor/Carbon Source | Culture Medium | This compound Concentration (µg/mg of acetonitrile (B52724) fraction) | Effect on this compound Production | Reference |
| Glucose (1%) | Minimal Salt Medium (MSM) | 44.3 | Baseline Production | [2] |
| Modified Czapeck-Dox | 5% Glucose, 0.1% Yeast Extract, Salts | 33.6 | Baseline Production | [2] |
| Tomato Cell Walls (TCW) (1%) | Minimal Salt Medium (MSM) | < 0.2 (Below detection limit) | Inhibition | [2] |
Data is derived from semi-quantitative analysis of culture extracts.
Experimental Protocols
Protocol 1: Culturing Botrytis cinerea for this compound Production
This protocol describes the standard method for growing B. cinerea in liquid culture to achieve baseline production of this compound.
Materials:
-
Botrytis cinerea strain (e.g., strain 2100 from the Spanish Type Culture Collection)
-
Potato Dextrose Agar (PDA) plates
-
Modified Czapeck-Dox broth (5% glucose, 0.1% yeast extract, 0.2% NaNO₃, 0.5% MgSO₄·7H₂O, 0.01% FeSO₄·7H₂O, 0.5% K₂HPO₄)
-
Sterile 0.9% (w/v) NaCl solution
-
Sterile 15% (v/v) glycerol (B35011) solution
-
Sterile flasks for liquid culture
-
Incubator shaker
Procedure:
-
Spore Suspension Preparation: Culture B. cinerea on PDA plates for 12 days at 22°C.
-
Gently scrape the surface with a sterile loop and suspend the conidia in sterile 0.9% NaCl solution.
-
Filter the suspension through a 30-µm nylon filter to remove mycelial fragments.
-
Centrifuge the spore suspension at 5000×g for 5 minutes, discard the supernatant, and resuspend the conidial pellet in a 15% glycerol solution to a final concentration of 1 × 10⁷ conidia/mL. Store at -80°C for long-term use.[2]
-
Liquid Culture Inoculation: Inoculate 250 mL of modified Czapeck-Dox broth in a 500 mL flask with the conidial stock suspension.
-
Incubation: Incubate the flask on a rotary shaker at 22°C for 5-7 days.
Protocol 2: Elicitation with Tomato Cell Walls (TCW) to Inhibit this compound Production
This protocol uses a plant-based elicitor to study the inhibition of this compound synthesis.
Materials:
-
All materials from Protocol 1
-
Minimal Salt Medium (MSM)
-
Tomato Cell Walls (TCW): Prepared from deproteinized tomato fruits.[2]
Procedure:
-
Prepare a 1% (w/v) suspension of TCW in MSM.
-
Inoculate the MSM + TCW medium with a B. cinerea conidial suspension as described in Protocol 1.
-
Culture under the same incubation conditions (22°C, 5-7 days).
-
Use a culture grown in MSM + 1% Glucose as a positive control for this compound production.
-
Proceed with extraction and analysis as described in Protocol 3. This experiment demonstrates the repression of the this compound biosynthesis gene, BcBOT2, and the subsequent inhibition of toxin production when TCW is the sole carbon source.[2]
Protocol 3: Extraction and Analysis of this compound
This protocol details the extraction of this compound from the liquid culture filtrate for subsequent analysis.
Materials:
-
Culture filtrate from Protocol 1 or 2
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Analytical equipment: Thin-Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, and/or Mass Spectrometer (UPLC-HRESIMS).
Procedure:
-
Extraction: After incubation, filter the culture to separate the mycelium from the liquid broth.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous Na₂SO₄.[2]
-
Concentrate the extract to dryness using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane.[2]
-
Analysis:
-
TLC: Perform an initial screen using TLC plates stained with vanillin (B372448) to visualize this compound and its derivatives. Use a purified this compound standard for comparison.
-
NMR & MS: For structural confirmation and quantification, analyze the fractions using ¹H-NMR and UPLC-HRESIMS.[2]
-
Signaling Pathways and Visualizations
Fungal Signaling Pathway for this compound Biosynthesis
In Botrytis cinerea, the biosynthesis of this compound is controlled by a cluster of five co-regulated genes (BcBOT1-5). The expression of this gene cluster is regulated by a Ca²⁺/Calcineurin-dependent signaling pathway. Perception of host-derived signals, potentially by G-protein coupled receptors (GPCRs), is thought to initiate this cascade, leading to the activation of the transcription factor BcCRZ1, which in turn upregulates the BcBOT genes.
Caption: Fungal signaling cascade for this compound production.
Plant Defense Signaling in Response to Elicitors
Plants recognize pathogen- or damage-associated molecular patterns (PAMPs/DAMPs), such as oligogalacturonides (OGs) released from the plant cell wall during fungal attack. This recognition triggers a defense response that is often independent of the classical salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) pathways, but requires factors like PHYTOALEXIN DEFICIENT 3 (PAD3) to enhance resistance against B. cinerea.
Caption: Plant defense signaling triggered by OGs.
Experimental Workflow for Elicitor Studies
The logical flow for investigating the effect of a plant-based elicitor on this compound production involves several key stages, from culture and elicitation to extraction and detailed analysis.
Caption: Workflow for this compound elicitation experiments.
References
Application Notes and Protocols for qPCR-based Quantification of Botrydial-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in a wide range of plants. This toxin is a significant virulence factor, and its quantification is crucial for assessing fungal pathogenicity, screening for antifungal compounds, and understanding the molecular mechanisms of plant-pathogen interactions. This document provides detailed application notes and protocols for the quantification of this compound-producing fungi using Quantitative Polymerase Chain Reaction (qPCR).
Two complementary qPCR assays are described:
-
Fungal Biomass Quantification: This assay targets a conserved region of the Botrytis cinerea genome (Intergenic Spacer Region of the nuclear ribosomal DNA) to provide an accurate measure of the total fungal load.
-
This compound Production Potential: This novel assay targets the BcBOT2 gene, which encodes a sesquiterpene cyclase responsible for the first committed step in the this compound biosynthesis pathway. This provides an estimate of the genetic potential of the fungal population to produce this compound.
Data Presentation
The following tables summarize key quantitative data for the described qPCR assays.
Table 1: Primer and Probe Sequences for qPCR Assays
| Target Gene | Name | Sequence (5' - 3') | Type | Reference |
| IGS rDNA | Bc3F | GCTGTAATTTCAATGTGCAGAATCC | Forward Primer | |
| IGS rDNA | Bc3R | GGAGCAACAATTAA | Reverse Primer | |
| BcBOT2 | BcBOT2_F | GCTCTCAAGGATGCCGTTAT | Forward Primer | Designed for this protocol |
| BcBOT2 | BcBOT2_R | TCCATCAGCAGGAAGTCGTT | Reverse Primer | Designed for this protocol |
Table 2: Performance Characteristics of qPCR Assays
| Target | Assay Type | Efficiency (%) | R² of Standard Curve | Limit of Detection (LOD) |
| IGS rDNA | SYBR Green | 97 | >0.99 | ~6.3 pg DNA (~540 spores) |
| BcBOT2 | SYBR Green | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Fungal Culture and DNA Extraction
This protocol describes the cultivation of Botrytis cinerea and subsequent DNA extraction from pure cultures or infected plant tissue.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Tween 80
-
Scalpel or sterile loop
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Mortar and pestle
-
Plant DNA extraction kit (e.g., DNeasy Plant Mini Kit, QIAGEN)
-
Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)
Procedure:
-
Fungal Culture:
-
Inoculate Botrytis cinerea onto PDA plates.
-
Incubate at 20-25°C in the dark for 7-14 days until sufficient mycelium has grown.
-
-
DNA Extraction from Fungal Culture:
-
Scrape mycelium from the surface of the PDA plate using a sterile scalpel or loop.
-
Transfer the mycelium to a 2 mL microcentrifuge tube.
-
Freeze the mycelium in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Proceed with DNA extraction using a commercial plant DNA extraction kit, following the manufacturer's instructions.
-
-
DNA Extraction from Infected Plant Tissue:
-
Excise a small section of infected plant tissue (e.g., leaf, fruit).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Proceed with DNA extraction using a commercial plant DNA extraction kit, following the manufacturer's instructions.
-
-
DNA Quantification and Quality Control:
-
Elute the DNA in the buffer provided with the kit.
-
Measure the DNA concentration and purity using a spectrophotometer or fluorometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Store the extracted DNA at -20°C until use.
-
Protocol 2: qPCR for Fungal Biomass and this compound Production Potential
This protocol details the setup and execution of the qPCR assays.
Materials:
-
Extracted fungal or plant DNA
-
qPCR master mix (SYBR Green-based)
-
Forward and reverse primers for IGS rDNA and BcBOT2 (see Table 1)
-
Nuclease-free water
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Standard Curve Preparation:
-
Prepare a serial dilution of a known concentration of pure Botrytis cinerea DNA (e.g., from 10 ng/µL to 0.01 pg/µL) to generate a standard curve for absolute quantification.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set in a sterile microcentrifuge tube on ice. For a single 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
3 µL Nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of template DNA (sample or standard) to the respective wells.
-
Include no-template controls (NTCs) for each primer set by adding 5 µL of nuclease-free water instead of DNA.
-
Seal the plate with an optical-grade film.
-
-
Thermal Cycling Conditions:
-
Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.
-
-
-
Data Analysis:
-
Use the qPCR instrument's software to determine the cycle threshold (Ct) values for each sample.
-
Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known concentrations.
-
Quantify the amount of fungal DNA in your samples by interpolating their Ct values from the standard curve.
-
For relative quantification of this compound production potential, the Ct value of the BcBOT2 gene can be normalized to the Ct value of the IGS rDNA gene.
-
Visualizations
Experimental Workflow
Caption: Workflow from sample collection to data analysis.
This compound Biosynthesis Pathway
Caption: Key steps in the this compound biosynthesis pathway.
Troubleshooting & Optimization
Troubleshooting low Botrydial production in fungal fermentations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low Botrydial production in fungal fermentations, primarily with Botrytis cinerea.
Troubleshooting Guides
This section addresses specific issues encountered during this compound fermentation experiments in a question-and-answer format.
Issue 1: Low or No this compound Yield
Question: My Botrytis cinerea fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I fix this?
Answer: Low this compound yield is a common issue that can often be resolved by systematically optimizing fermentation parameters. Key factors include media composition, pH, temperature, and aeration.
1. Suboptimal Media Composition
The carbon and nitrogen sources in your culture medium are critical for both fungal growth and secondary metabolite production.[1][2] this compound biosynthesis can be inhibited if the fungus is provided with certain carbon sources, like tomato cell walls, while being readily produced when rich molecules like glucose are available.[3]
Solution:
-
Optimize Carbon Source: Glucose is a commonly used carbon source that supports this compound production.[3][4] Test different concentrations to find the optimum for your strain.
-
Optimize Nitrogen Source: Evaluate various nitrogen sources such as yeast extract, peptone, or different nitrate (B79036) salts.[1][2][4] The carbon-to-nitrogen (C/N) ratio significantly impacts secondary metabolite synthesis.[1]
-
Start with a Proven Medium: Use a well-documented medium as a baseline and optimize from there.
Table 1: Example Media Compositions for B. cinerea Cultivation
| Medium Component | Minimal Medium (MMII)[4] | Malt Agar (MA)[4] | Modified Malt-Agar[5] |
| Glucose | 20 g/L | - | 20 g/L |
| Malt Extract | - | 20 g/L | 20 g/L |
| Yeast Extract | - | 5 g/L | - |
| Peptone | - | - | 1 g/L |
| NaNO₃ | 2 g/L | - | - |
| KH₂PO₄ | 1 g/L | - | - |
| MgSO₄·7H₂O | 500 mg/L | - | - |
| KCl | 500 mg/L | - | - |
| FeSO₄·7H₂O | 10 mg/L | - | - |
| Agar | 15 g/L | 15 g/L | 20 g/L |
| Reported Use | General Cultivation | Mycelium Production | Toxin Production |
2. Incorrect pH of the Medium
The pH of the culture medium influences enzymatic reactions within the this compound biosynthetic pathway. B. cinerea can adapt to acidic conditions, which are common during plant tissue colonization.[6]
Solution:
-
The optimal starting pH for B. cinerea growth is generally between 6.0 and 7.0.[5][7]
-
Buffer your medium (e.g., with phosphate (B84403) buffers) to maintain a stable pH throughout the fermentation.
-
Monitor the pH daily and adjust if necessary, as fungal metabolism can cause significant shifts.
3. Inappropriate Fermentation Temperature
Temperature affects both the growth rate of the fungus and the expression of genes in the this compound biosynthetic cluster.[1][2]
Solution:
-
The optimal growth temperature for B. cinerea is typically around 20-25°C.[1][4][5][8]
-
Ensure your incubator or fermenter is accurately calibrated to maintain a consistent temperature. Significant fluctuations can stress the fungus and reduce secondary metabolite production.
4. Insufficient Aeration and Agitation
Oxygen is crucial for the growth of aerobic fungi like B. cinerea and for the activity of monooxygenases in the this compound pathway.[1]
Solution:
-
Shake Flasks: Use baffled flasks to increase surface area and improve oxygen transfer. Fill flasks to no more than 20-25% of their total volume.[1] An agitation speed of 140-175 rpm is often used.[5][9]
-
Bioreactors: Optimize the agitation speed and aeration rate (vvm, vessel volumes per minute) to ensure sufficient dissolved oxygen without causing excessive shear stress.
Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low this compound yield.
Caption: A logical workflow for troubleshooting low this compound production.
Issue 2: Inconsistent this compound Yields Between Batches
Question: I am getting highly variable this compound yields from one fermentation batch to the next, even when I follow the same protocol. Why is this happening?
Answer: Inconsistency often stems from subtle variations in starting materials or process parameters.
Solution:
-
Inoculum Quality: Use a consistent method for preparing your inoculum. Spores harvested from plates of the same age and concentration (e.g., 1 x 10⁵ spores/mL) should be used.[6] Inconsistent growth in starter cultures can lead to variable performance in the production phase.[10]
-
Process Parameter Control: Calibrate all equipment, including pH meters, thermometers, and shakers/bioreactors, before each run. Keep meticulous logs of all parameters for each batch to help identify the source of variation.[1]
-
Media Preparation: Ensure media components are weighed accurately and dissolved completely. Autoclaving can sometimes degrade components, so prepare media consistently each time.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a sesquiterpenoid secondary metabolite and a phytotoxin produced by the fungus Botrytis cinerea.[11][12] It is a key virulence factor that induces chlorosis and cell collapse in host plants, facilitating the fungus's necrotrophic lifestyle.[12][13][14]
Q2: What are the key genes involved in this compound biosynthesis? this compound biosynthesis is governed by a gene cluster containing five core genes, designated BcBOT1 through BcBOT5.[4][13] These genes encode the enzymes responsible for converting the primary metabolite farnesyl diphosphate (B83284) (FPP) into this compound.
-
BcBOT2 : A sesquiterpene cyclase that catalyzes the first committed step.[13][15]
-
BcBOT1, BcBOT3, BcBOT4 : Cytochrome P450 monooxygenases that perform subsequent oxidation steps.[4]
-
BcBOT5 : An acetyltransferase involved in a later modification step.[4]
Q3: What regulatory pathways control this compound production? The primary regulatory mechanisms identified are:
-
Transcriptional Regulation: The Zn(II)₂Cys₆ transcription factor, BcBot6 , is a major positive regulator of the BcBOT gene cluster.[11]
-
Signaling Pathways: The Ca²⁺/calcineurin signaling pathway is known to co-regulate the expression of the BcBOT genes.[13][15]
This compound Biosynthetic and Regulatory Pathways
The diagrams below illustrate the key steps in the this compound biosynthetic pathway and the known regulatory inputs.
Caption: Simplified this compound biosynthetic pathway in B. cinerea.[4][15]
Caption: Key regulatory inputs for the this compound gene cluster.[11][13][15]
Q4: How can I accurately quantify this compound in my fermentation broth? Accurate quantification is essential for optimizing production. The recommended method is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS).[3] A semi-quantitative analysis can also be performed using Thin-Layer Chromatography (TLC).[3]
Experimental Protocols
Protocol 1: this compound Extraction from Liquid Culture
This protocol is adapted from methodologies described for extracting secondary metabolites from B. cinerea.[3][4]
-
Harvest Culture: After the desired fermentation period (e.g., 5-14 days), separate the fungal mycelium from the liquid broth by filtration (e.g., through a nylon mesh or Miracloth).[5]
-
Solvent Extraction: Transfer the filtered liquid phase to a separatory funnel.
-
Perform Extraction: Add an equal volume of ethyl acetate (B1210297) to the funnel. Shake vigorously for 2 minutes, periodically venting to release pressure.
-
Separate Phases: Allow the layers to separate. Collect the upper organic (ethyl acetate) phase.
-
Repeat: Repeat the extraction process on the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
Dry and Concentrate: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.
-
Evaporate Solvent: Concentrate the dried extract to dryness using a rotary evaporator at reduced pressure. The resulting oily residue is the crude extract containing this compound.
-
Storage: Store the crude extract at -20°C until analysis.
Protocol 2: this compound Quantification by UPLC-HRESIMS
This protocol is based on the analytical parameters used for this compound detection.[3]
-
Sample Preparation: Re-dissolve a known mass of the crude extract (from Protocol 1) in acetonitrile (B52724) to a final concentration of 2.5-5.0 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a series of calibration standards of purified this compound (e.g., 1, 10, 100 µg/mL) in acetonitrile.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: Isocratic 35% B
-
0.5-3.5 min: Linear gradient from 35% to 100% B
-
3.5-4.3 min: Isocratic 100% B
-
4.3-5.0 min: Return to 35% B and equilibrate
-
-
-
Mass Spectrometry Conditions:
-
Mode: Negative Electrospray Ionization (ESI-).
-
Analysis: Generate Extracted Ion Chromatograms (XICs) for the characteristic this compound ion.
-
Target Ion: [M-H]⁻ at m/z 309.1702. Use a narrow mass window (e.g., ±0.006 amu) for high selectivity.[3]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak areas of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Calculate the final yield (e.g., in µg of this compound per mg of crude extract or per L of culture). A study reported yields of 33.6 to 44.3 µg of this compound per mg of a semi-purified extract fraction under different glucose-containing media.[3]
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol provides a framework for measuring the transcript levels of key this compound biosynthesis genes, such as BcBOT2.
-
Mycelium Harvest: Collect fungal mycelium from the liquid culture at various time points by filtration. Flash-freeze the mycelium in liquid nitrogen and store it at -80°C.
-
RNA Extraction: Extract total RNA from the frozen mycelium using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Primer Design: Design specific primers for your target gene (e.g., BcBOT2) and a reference/housekeeping gene (e.g., Actin or Tubulin) for normalization.[16]
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Add the master mix and a diluted cDNA template to a qPCR plate. Run at least three technical replicates for each sample.
-
Include a no-template control (NTC) to check for contamination.
-
-
qPCR Program: Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your primers and qPCR machine. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method. This will show the fold-change in gene expression under different conditions or time points compared to a control. An increase in BcBOT gene expression should correlate with higher this compound production.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae | MDPI [mdpi.com]
- 3. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Phenotype Characterization of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Fermentation Conditions for Bacillus amyloliquefaciens JL54 and Preparation of Powder Through Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The this compound biosynthetic gene cluster of Botrytis cinerea displays a bipartite genomic structure and is positively regulated by the putative Zn(II)2Cys6 transcription factor BcBot6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sesquiterpene Synthase from the this compound Biosynthetic Gene Cluster of the Phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Botrydial for experimental use
Welcome to the technical support center for Botrydial. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phytotoxic sesquiterpenoid secondary metabolite produced by the fungus Botrytis cinerea.[1] Like many complex natural products, its chemical structure can be susceptible to degradation under various experimental conditions, including exposure to light, suboptimal pH, and elevated temperatures. Ensuring the stability of your this compound sample is critical for obtaining reproducible and reliable experimental results.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Portions of this stock solution can then be diluted into your aqueous experimental buffer immediately before use. This practice minimizes the time this compound is in an aqueous environment, where it may be more prone to hydrolysis.
Q3: What are the optimal storage conditions for this compound?
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Solid Form: Store in a tightly sealed container at -20°C or -80°C, protected from light.
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In Solvent: Prepare stock solutions in anhydrous DMSO or ethanol and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q4: Is this compound sensitive to light?
Yes, there is evidence suggesting that this compound's activity is light-dependent.[2][3][4] Furthermore, studies on other sesquiterpene lactones have demonstrated degradation upon exposure to UV light.[5][6] Therefore, it is crucial to protect this compound solutions from light at all stages of handling and experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Store stock solutions at -80°C and protect from light. |
| Degradation of this compound in aqueous assay medium. | 1. Minimize the incubation time of this compound in aqueous buffer before adding to the experimental system. 2. Prepare working solutions immediately before use from a concentrated stock. 3. Consider performing a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Interaction with assay components. | 1. Evaluate potential interactions of this compound with components of your culture medium (e.g., serum proteins). 2. Run appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent. |
| Photodegradation during experiment. | 1. Protect experimental plates and solutions from direct light exposure by using amber-colored plates or by covering them with aluminum foil. 2. Minimize the time plates are exposed to light, for example, during microscopic examination. |
Issue 2: Variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent concentration of active this compound. | 1. Ensure complete dissolution of solid this compound when preparing stock solutions. 2. Vortex stock solutions thoroughly before making dilutions. 3. Use calibrated pipettes for all dilutions. |
| Differential degradation across a multi-well plate. | 1. Ensure uniform incubation conditions (temperature, light exposure) for all wells. 2. Be mindful of "edge effects" in multi-well plates and consider not using the outer wells for critical experiments. |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited in the scientific literature. However, data from studies on similar sesquiterpene lactones can provide valuable insights.
Table 1: Stability of Sesquiterpene Lactones under Various Conditions (Analogous Compounds)
| Compound | Condition | Half-life / Observation | Reference |
| Lactucin | UV irradiation (366 nm) | ~45 minutes | [5][6] |
| Various sesquiterpene lactones with side chains | pH 7.4, 37°C | Loss of side chain observed | [7] |
| Various sesquiterpene lactones with side chains | pH 5.5 | Stable | [7] |
| Various sesquiterpene lactones without side chains | pH 5.5 and 7.4 | Appeared stable | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid form)
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube under subdued light.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: General Handling for In Vitro Experiments
-
Materials:
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This compound stock solution (from Protocol 1)
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Pre-warmed aqueous experimental buffer or cell culture medium
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution to the final working concentration in the pre-warmed aqueous buffer or medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Add the diluted this compound solution to your experimental system without delay.
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During incubation, protect the experimental setup (e.g., cell culture plates) from light.
-
Visualizations
Caption: Workflow for this compound handling and potential degradation factors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The putative role of this compound and related metabolites in the infection mechanism of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Botrydial in Plant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Botrydial resistance in plant assays.
Frequently Asked Questions (FAQs)
Q1: My plant tissue shows reduced or no symptoms after applying this compound. What are the possible reasons?
A1: Reduced sensitivity to this compound can stem from several factors:
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Inappropriate this compound Concentration: The concentration of this compound may be too low to elicit a response. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific plant species and ecotype.
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Plant Defense Activation: The plant's salicylic (B10762653) acid (SA) signaling pathway, which is effective against biotrophic pathogens, can be activated. Elevated SA levels can antagonize the jasmonic acid (JA) pathway, which is typically required for susceptibility to necrotrophic pathogens like Botrytis cinerea and their toxins.[1][2][3]
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Fungal Detoxification: If you are using a B. cinerea strain to produce this compound in situ, the fungus itself might be actively detoxifying the compound, reducing its effective concentration. Some fungal ATP-binding cassette (ABC) transporters can efflux toxins.[4][5][6]
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Assay Conditions: Factors such as light intensity, temperature, and humidity can influence both the plant's response and the stability of this compound.
Q2: How can I confirm that my this compound solution is active?
A2: To verify the activity of your this compound stock, you can perform a simple bioassay on a known susceptible plant line, such as the Arabidopsis thaliana Columbia-0 (Col-0) ecotype.[7] Inoculating detached leaves with a standardized concentration of this compound should produce visible necrotic lesions within a defined timeframe. If no symptoms develop, consider the possibility of this compound degradation and use a fresh solution.
Q3: I suspect the plant's defense response is interfering with the assay. How can I modulate this?
A3: You can manipulate the plant's hormonal defense pathways to investigate their role in this compound resistance:
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Jasmonic Acid (JA) Pathway Activation: Applying methyl jasmonate (MeJA) can enhance susceptibility to necrotrophic pathogens and their toxins in some plant species. Treatment with MeJA at concentrations ranging from 10 to 100 µmol/L has been shown to induce defense responses against B. cinerea in grape berries.[8] A lower concentration (10 µmol/L) can prime the plant for a stronger defense response upon infection.[9]
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Salicylic Acid (SA) Pathway Inhibition: While specific inhibitors for the SA pathway are used in research, their application in routine assays to overcome this compound resistance is not standard. Instead, using plant mutants deficient in SA signaling, such as npr1-1 in Arabidopsis, can be a valuable tool to assess the role of this pathway.[7]
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Utilizing Defense-Impaired Mutants: Employing plant mutants with compromised defense signaling pathways (e.g., coi1-1 for JA signaling) can help to dissect the resistance mechanisms and provide a more sensitive background for your assays.[7]
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results in Botrytis cinerea and this compound assays are a common challenge.[10] To improve reproducibility:
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Standardize Inoculum: When using fungal spores, ensure a consistent spore concentration and germination rate. The optimal spore concentration for pathogenicity assays is often around 5 x 10^5 spores/mL.[11]
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Control Environmental Conditions: Maintain consistent temperature, humidity, and light cycles across all experiments.[12]
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Uniform Plant Material: Use plants of the same age and developmental stage, grown under identical conditions. For detached leaf assays, use leaves from the same position on the plant.[13]
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Consistent Wounding: If your protocol involves wounding, ensure the method and extent of wounding are uniform.[13]
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Pipetting Accuracy: Ensure precise and consistent pipetting of this compound solutions or spore suspensions.[10]
Q5: Can I use any Botrytis cinerea strain for my assays?
A5: Different isolates of B. cinerea can exhibit significant variation in virulence and toxin production. It is crucial to use a well-characterized strain, such as B05.10, which is commonly used in research.[14] If you are studying a specific interaction, using an isolate from the relevant host plant may be more appropriate.
Troubleshooting Guides
Problem 1: Low or No Phytotoxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too low. | Perform a dose-response curve with a range of this compound concentrations (e.g., 10 µM to 200 µM) on a susceptible plant line. | Determine the EC50 (half-maximal effective concentration) and the optimal concentration for consistent symptom development. |
| Plant defense pathways are interfering. | Use Arabidopsis mutants deficient in SA signaling (e.g., npr1-1) or JA signaling (e.g., coi1-1) for your assays.[7] | Increased susceptibility in the mutants will indicate the involvement of these pathways in resistance. |
| Pre-treat plants with methyl jasmonate (MeJA) at 10-100 µM to potentially enhance susceptibility.[8] | Enhanced lesion development in MeJA-treated plants compared to controls. | |
| Assay conditions are suboptimal. | Optimize incubation conditions. For detached leaf assays, ensure high humidity by placing leaves on 0.8% agar (B569324) in sealed plates.[14] | Consistent and robust symptom development. |
| This compound has degraded. | Prepare a fresh stock solution of this compound and re-run the assay. | Restoration of phytotoxic effects. |
Problem 2: High Variability in Lesion Size or Symptom Severity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent spore concentration or viability. | Carefully quantify spore concentration using a hemocytometer and check for germination rates before each experiment. Adjust to a consistent concentration (e.g., 2 x 10^5 spores/mL for spray inoculation).[15] | Reduced variability in infection rates and lesion sizes. |
| Non-uniform plant material. | Use plants of the same age and developmental stage. For detached leaf assays, select leaves from the same position on different plants.[13] | More uniform lesion development across replicates. |
| Inconsistent inoculation technique. | For drop inoculation, apply a consistent volume (e.g., 5 µL) to the same location on each leaf.[14] For spray inoculation, ensure even coverage. | Reduced variation in symptom severity. |
| Environmental fluctuations. | Use a growth chamber with controlled temperature, humidity, and light to minimize environmental variability. | Increased reproducibility of results between experiments. |
Problem 3: Suspected Fungal Detoxification of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux of this compound by fungal ABC transporters. | Include a known ABC transporter inhibitor, such as verapamil (B1683045), in your assay. While not specific to B. cinerea, it has been shown to inhibit efflux pumps in other fungi.[16][17][18] Perform a dose-response experiment with verapamil to determine a non-phytotoxic, effective concentration. | Increased this compound efficacy in the presence of the inhibitor, suggesting the involvement of ABC transporters in detoxification. |
| Use a B. cinerea mutant with a knockout of a specific ABC transporter gene (e.g., BcatrB) if available.[4][5] | The mutant strain should be more sensitive to this compound compared to the wild-type. |
Quantitative Data Summary
| Parameter | Value/Range | Organism/Assay | Reference |
| This compound Concentration for Phytotoxicity | 10 - 100 µg/mL | Phaseolus vulgaris leaves | [19] |
| Methyl Jasmonate (MeJA) Treatment | 10 - 100 µmol/L | Grape berries for B. cinerea resistance | [8] |
| Verapamil Concentration (Efflux Pump Inhibition) | 2 mg/mL (in combination with fluconazole) | Candida albicans (planktonic) | [16] |
| 4 mg/mL (in combination with fluconazole) | Candida albicans (biofilm) | [16] | |
| B. cinerea Spore Concentration (Drop Inoculation) | 2 x 10^5 spores/mL | Arabidopsis thaliana | [15] |
| B. cinerea Spore Concentration (Spray Inoculation) | 5 x 10^4 spores/mL | Arabidopsis thaliana | [15] |
| B. cinerea Spore Concentration (Detached Leaf Assay) | 1 x 10^6 spores/mL (5 µL droplet) | Tomato | [14] |
| 100 - 1000 spores/µL | Tomato | [20] |
Experimental Protocols
Detached Leaf Assay for Botrytis cinerea Pathogenicity
This protocol is adapted for Arabidopsis thaliana and can be modified for other plant species.
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Plant Growth: Grow Arabidopsis thaliana plants under controlled short-day conditions (8 hours light/16 hours dark) at 22°C for 4-5 weeks.
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Spore Preparation: Culture B. cinerea (e.g., strain B05.10) on potato dextrose agar (PDA) for 10-14 days to allow for sporulation. Flood the plates with sterile water and gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
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Spore Concentration: Centrifuge the spore suspension, resuspend the pellet in a suitable medium (e.g., half-strength potato dextrose broth), and adjust the concentration to 2 x 10^5 spores/mL using a hemocytometer.
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Inoculation: Detach healthy, fully expanded leaves and place them on 0.8% water agar in petri dishes. Pipette a 5 µL droplet of the spore suspension onto the center of each leaf. For control leaves, use the medium without spores.
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Incubation: Seal the petri dishes with parafilm and incubate at 22°C with high humidity in the dark for the first 24 hours, followed by a 12-hour light/12-hour dark cycle.
-
Disease Assessment: Measure the diameter of the necrotic lesions at 48 and 72 hours post-inoculation.
This compound Phytotoxicity Assay on Arabidopsis Seedlings
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Seedling Growth: Sterilize Arabidopsis thaliana seeds and germinate them on Murashige and Skoog (MS) agar plates. Grow the seedlings for 7-10 days under long-day conditions (16 hours light/8 hours dark).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution to the desired final concentrations in liquid MS medium. The final solvent concentration should be non-toxic to the seedlings (typically ≤ 0.1%).
-
Assay Setup: Transfer individual seedlings to the wells of a 24-well plate containing 1 mL of the this compound solution per well. Include a solvent-only control.
-
Incubation: Incubate the plates under the same growth conditions.
-
Assessment of Cell Death: After 24-48 hours, assess cell death using a viability stain such as Trypan Blue or Evans Blue. Alternatively, quantify cell death by measuring ion leakage from the seedlings.
Visualizations
Caption: this compound-induced signaling pathway in a plant cell.
Caption: Troubleshooting workflow for this compound resistance in plant assays.
References
- 1. Frontiers | Tobamovirus infection aggravates gray mold disease caused by Botrytis cinerea by manipulating the salicylic acid pathway in tomato [frontiersin.org]
- 2. Jasmonate signaling and manipulation by pathogens and insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ABC transporter BcatrB affects the sensitivity of Botrytis cinerea to the phytoalexin resveratrol and the fungicide fenpiclonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. research.wur.nl [research.wur.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. Response of direct or priming defense against Botrytis cinerea to methyl jasmonate treatment at different concentrations in grape berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. siriusgenomics.com [siriusgenomics.com]
- 11. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 12. Phenotypic Variation of Botrytis cinerea Isolates Is Influenced by Spectral Light Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verapamil inhibits efflux pumps in Candida albicans, exhibits synergism with fluconazole, and increases survival of Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verapamil inhibits efflux pumps in Candida albicans, exhibits synergism with fluconazole, and increases survival of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Leaf resistance to Botrytis cinerea in wild tomato Solanum habrochaites depends on inoculum composition [frontiersin.org]
Artifacts and interferences in Botrydial quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and interferences encountered during the quantification of Botrydial.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate quantification.[1][3][4] Common sources of these interfering components include fats, proteins, oils, and pigments from the sample.[3][5] The complexity of the sample matrix, for instance in finished animal feeds, cereals, or spices, significantly influences the degree of the matrix effect.[6][7]
Q2: How can I identify and assess the severity of matrix effects in my analysis?
A2: You can assess matrix effects by comparing the peak area of a this compound standard prepared in a pure solvent to the peak area of the same standard spiked into a blank matrix extract (a sample known to be free of this compound).[1] A significant difference between these two peak areas indicates the presence of matrix effects.[1] This process is known as a post-extraction spike.[2]
Q3: What strategies can be employed to minimize or compensate for matrix effects?
A3: Several strategies can effectively reduce the impact of matrix effects:
-
Effective Sample Cleanup: The most crucial step is to remove interfering substances before analysis.[3] Techniques like Solid-Phase Extraction (SPE), immunoaffinity columns (IAC), and dispersive SPE (d-SPE) from QuEChERS protocols are effective for purifying extracts.[1][3][7] For samples high in lipids, specialized sorbents like Zirconium dioxide-based materials or Captiva EMR—Lipid can be used.[5][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the samples can compensate for signal suppression or enhancement.[3][7]
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Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound is a highly effective method to correct for matrix effects and variations in instrument response, as it co-elutes and experiences similar ionization effects as the analyte.[3][4][9]
-
Dilution: A straightforward "dilute and shoot" approach can reduce the concentration of interfering matrix components, though this may also lower the sensitivity of the analysis.[3][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to better separate this compound from co-eluting matrix components can also mitigate interference.[2][9]
Q4: My recovery for this compound is consistently low. What are the potential causes?
A4: Low recovery can stem from several factors throughout the analytical workflow:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. The solvent must be appropriate for this compound and the specific sample matrix.
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Losses During Cleanup: this compound may be lost during sample cleanup steps if the SPE or d-SPE protocol is not optimized for the analyte.
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Analyte Degradation: Some mycotoxins can be sensitive to light, temperature, or pH.[3] It is crucial to ensure samples are handled and stored properly to prevent degradation.
Q5: What are common adducts and ions I should look for when analyzing this compound by mass spectrometry?
A5: In electrospray ionization (ESI) mass spectrometry, analytes often form adducts with ions present in the mobile phase. For this compound, the protonated molecule [M+H]⁺ is commonly observed.[10] Depending on the mobile phase composition and sample matrix, sodium adducts [M+Na]⁺ can also be detected.[10] The formation of different adducts can split the analyte signal between multiple ions, potentially complicating quantification if not all adducts are monitored.
Troubleshooting Guides
Problem: Inaccurate quantification and high variability in results.
This issue is frequently linked to matrix effects, where co-eluting compounds suppress or enhance the ionization of this compound.[7]
-
Initial Assessment: First, ensure the LC-MS/MS system is performing optimally by injecting a pure this compound standard in a clean solvent. Check for consistent retention times, good peak shapes, and expected sensitivity.
-
Quantify Matrix Effect: Perform a post-extraction spike experiment as described in FAQ A2 to confirm if matrix effects are the culprit.
-
Implement Mitigation Strategies: Based on the severity of the matrix effect, apply one or more of the solutions from FAQ A3. Using a stable isotope-labeled internal standard is often the most robust solution.[4]
Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or splitting).
Poor peak shape can significantly compromise the accuracy of integration and quantification.[7]
-
Possible Cause: Column Contamination or Overload: Injecting samples that are too concentrated or insufficiently cleaned can lead to peak distortion.[7][11]
-
Possible Cause: Improper Mobile Phase: The mobile phase composition, including pH and additives, is critical for good chromatography.
-
Solution: Ensure the mobile phase is correctly prepared and degassed. Using additives like formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak shape for mycotoxins.[7]
-
-
Possible Cause: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
-
Problem: Suspected Isobaric Interference.
Isobaric interference occurs when a co-eluting compound has the same nominal mass as this compound, leading to an overestimation of its concentration.[7] Dihydrothis compound is a known related compound that may be present in samples.[12]
-
Solution 1: High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide accurate mass measurements that can distinguish between this compound and isobaric interferences with different elemental compositions.[7]
-
Solution 2: Optimize Chromatography: Improve the chromatographic separation by adjusting the gradient profile. A shallower gradient can enhance the resolution of closely eluting compounds.[7]
-
Solution 3: Monitor Multiple MS/MS Transitions: Use multiple reaction monitoring (MRM) with at least two different precursor-to-product ion transitions. The ratio of these transitions should be consistent between standards and samples. A significant difference in this ratio suggests an interference is present.
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for the analysis of this compound and a related metabolite, dihydrothis compound, using High-Resolution Accurate Mass (HRAM) UPLC-MS/MS.[10]
| Compound | Precursor Ion Adduct | Precursor m/z | Quantification Transition (Product Ion m/z) | Confirmation Transition (Product Ion m/z) |
| This compound | [M+H]⁺ | 311.1853 | 205.1586 | 187.1481 |
| Dihydrothis compound | [M+Na]⁺ | 335.1829 | 275.1614 | 217.1586 |
Detailed Experimental Protocol: QuEChERS-Based Extraction for LC-MS/MS
This protocol provides a general methodology for the extraction and cleanup of this compound from a complex plant matrix (e.g., grape or strawberry samples) prior to LC-MS/MS analysis. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[8]
1. Sample Homogenization
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Weigh 5-10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
If a stable isotope-labeled internal standard is used, spike it into the sample at this stage.
2. Extraction
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake the tube vigorously for 1 minute to ensure proper extraction and prevent salt agglomeration.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents.
-
Common sorbents include:
-
Vortex the d-SPE tube for 30-60 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 2 minutes.
4. Final Extract Preparation
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemetrix.co.za [chemetrix.co.za]
- 6. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Botrydial Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Botrydial detection experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound detection and quantification.
General Issues
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Question: My assay shows low or no sensitivity for this compound. What are the common causes and solutions?
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Answer: Low sensitivity can stem from several factors. First, verify the integrity of your this compound standards and samples. Improper storage can lead to degradation. Ensure your extraction protocol is optimized for your sample matrix to maximize this compound recovery. For immunoassays, check for issues with antibody affinity or expired reagents. In chromatographic methods, consider matrix effects that can suppress the signal; optimizing sample cleanup or using an internal standard can mitigate this. Finally, ensure your instrument is properly calibrated and meets the required sensitivity specifications.
-
-
Question: I am observing high background noise in my assay. How can I reduce it?
-
Answer: High background can obscure the signal from this compound. In immunoassays, insufficient blocking of non-specific binding sites on the microplate wells is a common cause. Increasing the concentration or incubation time of the blocking buffer can help. For chromatographic techniques like LC-MS/MS, high background may originate from the sample matrix or contaminated solvents. Use high-purity solvents and incorporate additional sample cleanup steps. For electrochemical biosensors, ensure the electrode surface is properly cleaned and functionalized to minimize non-specific binding.
-
Method-Specific Troubleshooting
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Question: My LC-MS/MS results for this compound are not reproducible. What should I check?
-
Answer: Lack of reproducibility in LC-MS/MS can be due to inconsistent sample preparation, variability in the chromatographic separation, or fluctuations in the mass spectrometer's performance. Ensure precise and consistent execution of your sample extraction and cleanup procedures. Check for degradation of your analytical column, which can affect peak shape and retention time. Verify the stability of the electrospray ionization by inspecting the spray needle and ensuring consistent solvent flow. Regularly perform system suitability tests and use an internal standard to monitor and correct for variations.
-
-
Question: I am having trouble with matrix effects in my LC-MS/MS analysis of complex samples. How can I overcome this?
-
Answer: Matrix effects, where other components in the sample interfere with the ionization of this compound, are a common challenge. To mitigate this, you can dilute your sample, though this may compromise sensitivity. A more effective approach is to improve your sample cleanup procedure using techniques like solid-phase extraction (SPE). You can also try switching to a different ionization source or optimizing the source parameters. Using a stable isotope-labeled internal standard that co-elutes with this compound is a highly effective way to compensate for matrix effects.
-
-
-
Immunoassays (ELISA)
-
Question: My ELISA for Botrytis cinerea antigens is showing weak signal. What could be the problem?
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Answer: A weak signal in an indirect competitive ELISA can be caused by several factors.[1] Ensure the antigen is properly immobilized on the microtiter plate; the stability of the immobilized antigen can be assured for at least 4 months.[1] Verify the concentration and activity of both the primary and secondary antibodies. An incorrect buffer pH or ionic strength can also affect antibody-antigen binding. Optimize the incubation times and temperatures for each step. Finally, ensure the substrate for the enzyme conjugate is fresh and properly prepared.
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Electrochemical Biosensors
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Question: The response of my electrochemical biosensor is unstable. What are the potential causes?
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Answer: Instability in biosensor response can be due to issues with the electrode surface, the biological recognition element, or the measurement conditions. Ensure the electrode surface is clean and the immobilization of the bioreceptor (e.g., antibodies or aptamers) is uniform and stable. Fluctuations in temperature, pH, or the presence of interfering substances in the sample can also affect the signal. It's crucial to perform measurements in a controlled environment and to regenerate the sensor surface properly if it is designed for multiple uses.
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Quantitative Data Summary
The following table summarizes the performance of various methods for the detection of Botrytis-related analytes.
| Method | Analyte | Limit of Detection (LOD) | Key Remarks |
| Electrochemical Biosensor | Botrytis cinerea / B. fabae DNA | 10 fg | 10 times more sensitive than qPCR; can detect a single spore.[2] |
| qPCR | Botrytis cinerea DNA | 100 spores | A sensitive method for early, pre-symptomatic detection.[3] |
| Indirect Competitive ELISA | Botrytis cinerea antigens | 0.97 µg/mL | A cost-effective method suitable for quantifying the fungus in fruit tissues.[1] |
| UPLC-HRESIMS | This compound | 1 µg/mL (lower concentration used) | Semi-quantitative determination in fungal extracts.[4] |
Experimental Protocols
High-Resolution Accurate-Mass (HRAM) UPLC-MS/MS for this compound and Dihydrothis compound
This protocol is based on the method developed for the screening of phytotoxic metabolites from Botrytis cinerea.[5]
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Sample Preparation:
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Extract fungal metabolites from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
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Evaporate the solvent and reconstitute the residue in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
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-
Liquid Chromatography (UPLC):
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
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Flow Rate: As recommended for the column dimensions.
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Injection Volume: Typically 1-5 µL.
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-
Mass Spectrometry (HRAM MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Parallel Reaction Monitoring (PRM).
-
This compound Detection:
-
Dihydrothis compound Detection:
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Indirect Competitive ELISA for Botrytis cinerea Quantification
This protocol is adapted from a method developed for quantifying B. cinerea in fruit tissues.[1]
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Antigen Coating:
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Immobilize purified B. cinerea antigens onto the surface of microtiter plates using a crosslinking agent.
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Wash the plates to remove unbound antigen.
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-
Blocking:
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Wash the plates.
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-
Competitive Reaction:
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Add a mixture of the sample extract (containing unknown amounts of B. cinerea antigens) and a fixed concentration of monoclonal anti-B. cinerea antibodies to the wells.
-
Incubate to allow competition between the antigens in the sample and the coated antigens for antibody binding.
-
Wash the plates.
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-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate and then wash the plates.
-
Add the enzyme substrate (e.g., TMB). The color development is inversely proportional to the amount of antigen in the sample.
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-
Quantification:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of B. cinerea antigens in the sample by comparing the absorbance to a standard curve.
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Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Simplified biosynthetic pathway of this compound.[6][7]
References
- 1. Development of an indirect competitive enzyme-linked immunosorbent assay applied to the Botrytis cinerea quantification in tissues of postharvest fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Strategies to inhibit Botrydial biosynthesis for disease control
Welcome to the technical support center for researchers engaged in the inhibition of Botrydial biosynthesis for disease control. This resource provides troubleshooting guidance, detailed experimental protocols, and key data to support your research and development efforts against Botrytis cinerea.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments targeting this compound biosynthesis.
Q1: I am having trouble generating viable protoplasts from my B. cinerea strain for transformation. What can I do?
A1: Low yield or viability of protoplasts is a common bottleneck. Here are several factors to consider:
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Mycelium Age and Culture Conditions: Young, actively growing mycelium is crucial. A recent improved protocol suggests a two-day incubation period of mycelium plugs with orbital shaking is effective, especially for non-sporulating isolates.[1][2]
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Lytic Enzyme Choice: The effectiveness of lytic enzymes can be strain-dependent. While Glucanex is commonly used, some studies have found enzyme cocktails like VinoTaste Pro to be more effective for certain isolates.[1][2][3] Consider testing different enzyme combinations and concentrations.
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Incubation Time: The optimal duration for enzymatic digestion can vary. Monitor protoplast release microscopically every 30-60 minutes to avoid over-digestion, which can lead to lysis.
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Osmotic Stabilizer: Ensure your digestion buffer contains the correct concentration of an osmotic stabilizer (e.g., KCl, sorbitol, or mannitol) to prevent premature protoplast bursting.
Q2: My gene knockout transformations have a very low success rate or yield only ectopic integrations. How can I improve the frequency of homologous recombination?
A2: Achieving successful homologous recombination in B. cinerea can be challenging.
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Flank Length: Ensure the homologous flanking regions in your knockout cassette are sufficiently long. While lengths can vary, 0.5 to 1 kb on each side is a common starting point for traditional methods.[4]
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CRISPR/Cas9: For significantly higher efficiency and precision, consider adopting a CRISPR/Cas9-based approach. This technology introduces a targeted double-strand break, which dramatically boosts the rate of homologous recombination.[4][5] Recent protocols allow for marker-free editing by co-transforming with an unstable telomere vector.[5]
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Protoplast Quality: The competency of your protoplasts is critical. Use only high-quality, freshly prepared protoplasts for transformation.
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Purification of Transformants: B. cinerea is multinucleate, which requires diligent purification of transformants to achieve a homokaryotic strain. This involves several rounds of single-spore isolation.[4]
Q3: I am trying to quantify this compound production, but my results are inconsistent. What are the critical steps for reliable quantification?
A3: Inconsistent quantification can arise from extraction inefficiencies or analytical variability.
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Extraction Protocol: Ensure a robust and consistent extraction method. A common method involves extraction from solid or liquid culture with ethyl acetate (B1210297), followed by solvent evaporation and resuspension in a suitable solvent like acetonitrile (B52724) for analysis.[6] Using an ultrasonic bath can improve extraction efficiency from solid media.[6]
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Culture Conditions: this compound production is highly sensitive to culture conditions. The choice of carbon source, for example, dramatically impacts yield. Glucose-rich media generally promote high production, whereas complex plant-based substrates (like tomato cell walls) can inhibit it.[7][8] Standardize your media, incubation time, and light/dark cycles.
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Analytical Method: For accurate quantification, UPLC-HRESIMS or HPLC-MS/MS are the methods of choice due to their sensitivity and specificity.[7][9] Develop a standard curve using purified this compound to ensure accurate concentration measurements.[7]
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Internal Standard: Consider using an internal standard during extraction and analysis to account for sample loss and injection volume variability.
Q4: My RT-qPCR results for this compound biosynthesis gene expression (e.g., BcBOT2) have high variability. How can I troubleshoot this?
A4: Variability in RT-qPCR can stem from RNA quality, reverse transcription efficiency, or PCR inhibition.
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RNA Quality: Start with high-quality, intact RNA. Use a robust extraction method (e.g., Trizol followed by column purification) and verify RNA integrity using gel electrophoresis or a Bioanalyzer. Treat samples with DNase to eliminate genomic DNA contamination.[7]
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Reference Genes: The choice of reference genes for normalization is critical. Do not assume standard housekeeping genes are stable under your experimental conditions. Validate the stability of candidate reference genes (e.g., elongation factor genes) for your specific strains and treatments.[7]
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PCR Inhibitors: Fungal cultures can contain compounds that inhibit reverse transcription or PCR. Ensure your RNA purification method effectively removes these inhibitors. You can test for inhibition by running a dilution series of your cDNA; the amplification efficiency should remain consistent.
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Assay Efficiency: Always run a standard curve for each primer set to ensure the amplification efficiency is between 90-110%.[10][11]
Quantitative Data
This section provides key quantitative data related to this compound biosynthesis.
Table 1: this compound Production in B. cinerea under Different Culture Conditions.
| Culture Medium | This compound Concentration (per mg of acetonitrile fraction) | Dihydrothis compound Detected? | Reference |
| Minimal Salt Medium (MSM) + 1% Glucose | 44.3 µg/mg | Yes | [7] |
| Czapek-Dox Modified Medium | 33.6 µg/mg | Yes | [7] |
| Minimal Salt Medium (MSM) + 1% Tomato Cell Wall | Not Detected (<0.2 µg/mg) | No | [7] |
Table 2: Example Inhibitor Potency Data Template (IC50 Values). (Note: This table is a template. Specific inhibitors for this compound biosynthesis enzymes are a key area of ongoing research. Researchers can use this format to organize their screening data. Example data for various terpenes against different targets is provided for context.)
| Compound | Target Enzyme/Pathway | Assay Type | IC50 Value | Reference |
| [Your Compound] | BcBOT2 (Sesquiterpene Synthase) | [e.g., Enzyme Activity Assay] | [Enter Value] | [Your Data] |
| [Your Compound] | BcBOT4 (P450 Monooxygenase) | [e.g., Whole-Cell Assay] | [Enter Value] | [Your Data] |
| Nerolidol | Leishmania amazonensis Growth | Antiproliferative Assay | 0.008 mM | [12] |
| Sesquiterpene 3 | COX-2 Enzyme | Enzyme Inhibition Assay | 43.29 µM | [13] |
| Parasitic Acid | α-Glucosidase Enzyme | Enzyme Inhibition Assay | 36.29 µg/mL | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Gene Knockout in B. cinerea via Protoplast Transformation
This protocol is a synthesis of common methodologies, including recent improvements.[1][4][15]
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Fungal Growth & Mycelium Collection:
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Inoculate spores or mycelial plugs of B. cinerea into 100 mL of a suitable liquid medium (e.g., 1.5% maltose (B56501) medium).
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Incubate at 20-22°C with shaking (e.g., 120 rpm) for 2 days to generate young, actively growing mycelium.[1]
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Harvest mycelium by filtration through sterile cheesecloth or Miracloth, wash with sterile water, and gently press dry.
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Protoplast Generation:
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Resuspend ~2 g of harvested mycelium in 20 mL of an enzyme solution containing an osmotic stabilizer (e.g., 1.2 M KCl).
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The enzyme solution should contain a lytic enzyme cocktail (e.g., 1% Glucanex or 0.2 g VinoTaste Pro).[1]
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Incubate at 28-32°C with gentle shaking (60-80 rpm) for 2-4 hours.
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Monitor protoplast formation periodically under a microscope.
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Separate protoplasts from mycelial debris by filtering through sterile Miracloth or a nylon mesh.
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Pellet the protoplasts by centrifugation (e.g., 1,500 x g for 10 min).
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Gently wash the protoplasts twice with a sterile osmotic stabilizer solution (e.g., STC buffer: 1 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl₂).
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Resuspend the final protoplast pellet in the STC buffer to a concentration of 1 x 10⁷ to 1 x 10⁸ protoplasts/mL.
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Transformation:
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To 100 µL of the protoplast suspension, add 5-10 µg of the knockout DNA construct (and Cas9/sgRNA RNPs if using CRISPR).
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Gently mix and incubate on ice for 30 minutes.
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Add 1 mL of PEG solution (e.g., 40% PEG 4000 in STC buffer), mix gently, and incubate at room temperature for 20 minutes.
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Plate the transformation mix onto regeneration agar (B569324) (e.g., minimal medium supplemented with 1 M sucrose) containing the appropriate selection agent (e.g., hygromycin B or nourseothricin).
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Selection and Purification:
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Incubate plates at 20-23°C for 3-7 days until transformant colonies appear.
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Transfer individual colonies to fresh selective plates to confirm resistance.
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Perform single-spore isolation for at least two successive generations to obtain homokaryotic mutants.
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Verify gene deletion via PCR using primers flanking the target gene and internal to the resistance cassette.
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Protocol 2: Extraction and Quantification of this compound by UPLC-MS
This protocol is based on methodologies described for analyzing B. cinerea secondary metabolites.[6][7]
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Sample Preparation:
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For liquid cultures, filter the culture to separate mycelium from the filtrate. The filtrate contains the secreted this compound.
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For solid cultures, chop the agar into small pieces.
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Extract the filtrate or agar pieces three times with an equal volume of ethyl acetate. For solid agar, use an ultrasonic bath for 15-20 minutes during each extraction.
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Pool the ethyl acetate fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness under vacuum.
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-
Sample Cleanup and Analysis:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol).
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Filter the resuspended sample through a 0.22 µm syringe filter to remove particulates.
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Analyze the sample using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Chromatographic Conditions (Example):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient appropriate for separating sesquiterpenes (e.g., start at 35% B, ramp to 100% B over 3-5 minutes).[7]
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Flow Rate: 0.4-0.6 mL/min.[7]
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-
Mass Spectrometry Conditions (Example):
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Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. This compound can be detected as [M-H]⁻ or [M+H]⁺.[7][9]
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Acquisition: Full scan mode to identify metabolites and targeted MS/MS or Parallel Reaction Monitoring (PRM) for quantification.
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Target Ions for this compound (C₁₇H₂₆O₅): [M-H]⁻ at m/z 309.1702 or [M+H]⁺ at m/z 311.1853.[7][9]
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-
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Quantification:
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Prepare a calibration curve using a serial dilution of a purified this compound standard (e.g., 1, 10, 100 µg/mL).[7]
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Plot the peak area of the this compound-specific ion transition against the concentration of the standards.
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Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
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Normalize the final concentration to the initial culture volume or fungal biomass.
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Visualizations
Diagrams of key pathways and workflows are provided below using DOT language scripts for Graphviz.
This compound Biosynthesis Pathway
References
- 1. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Multiple knockout mutants reveal a high redundancy of phytotoxic compounds contributing to necrotrophic pathogenesis of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a qPCR assay for specific quantification of Botrytis cinerea on grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. inhibition ic50 values: Topics by Science.gov [science.gov]
- 13. Sesquiterpene Lactones with COX-2 Inhibition Activity from Artemisia lavandulaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Trinorditerpene from Dysoxylum parasiticum (Osbeck) Kosterm: Leaf Extract with Cytotoxic, Antioxidant and α-Glucosidase Inhibitory Activities [mdpi.com]
- 15. Botrytis cinerea transformation protocol [protocols.io]
Botrydial Experimental Degradation Pathways: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Botrydial. The information is based on available scientific literature regarding its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea. It is known for its phytotoxic activity, which plays a role in the development of gray mold disease on a wide variety of plants.[1] For researchers, understanding the stability of this compound is crucial for designing experiments, ensuring the integrity of stock solutions, and interpreting bioassay results. Degradation of the compound can lead to loss of activity and the formation of new, potentially interfering compounds.
Q2: What is currently known about the primary degradation pathways of this compound?
The most well-documented degradation pathway for this compound is its biotransformation by the producing organism, Botrytis cinerea. The fungus can metabolize this compound into related, but less phytotoxic, compounds. Two main biodegradation and detoxification pathways have been proposed, which involve the transformation of this compound to compounds like dihydrothis compound.[2] There is also evidence suggesting a light-dependent action mechanism of this compound, which indicates potential for photodegradation, though specific pathways and kinetics are not well-documented in the available literature.[3][4]
Q3: Are there any known microorganisms, other than Botrytis cinerea, that can degrade this compound?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in bioassays.
Possible Cause 1: Degradation of this compound in stock solutions.
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Troubleshooting Steps:
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Storage Conditions: Verify that your this compound stock solutions are stored at or below -20°C in a non-reactive solvent like ethanol (B145695) or DMSO and protected from light.
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Solvent Purity: Ensure that the solvents used for stock solutions and dilutions are of high purity and free of contaminants that could catalyze degradation.
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Fresh Preparations: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
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Control Experiments: Include a positive control with a freshly prepared this compound solution in each assay to benchmark activity.
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Possible Cause 2: Photodegradation during the experiment.
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Troubleshooting Steps:
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Light Protection: Conduct experiments under low-light conditions or use amber-colored labware to minimize exposure to light, especially if the experiment involves prolonged incubation periods.
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Wavelength Consideration: While specific data is limited, as a general precaution, avoid exposure to direct sunlight or high-intensity artificial light.
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Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause 1: Formation of degradation products.
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Troubleshooting Steps:
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Analyze a Fresh Sample: Immediately after preparation, analyze a sample of your this compound solution to establish a baseline chromatogram.
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Incubation Study: Incubate your this compound solution under your experimental conditions (e.g., in your assay medium at a specific temperature) for the duration of your experiment. Analyze samples at different time points to monitor for the appearance of new peaks, which could be degradation products.
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Mass Spectrometry Analysis: If your system is equipped with a mass spectrometer, analyze the unexpected peaks to determine their mass-to-charge ratio (m/z). This can help in identifying potential degradation products, such as dihydrothis compound, which would have a different molecular weight than this compound.
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Possible Cause 2: Reaction with components in the experimental medium.
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Troubleshooting Steps:
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Component Check: this compound, as a dialdehyde, has the potential to react with nucleophiles. Review the composition of your experimental medium for components like primary amines (e.g., in amino acid supplements) that could potentially react with the aldehyde functional groups of this compound.
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Simplified Medium: If possible, conduct a control experiment in a simplified buffer to see if the unexpected peaks still appear.
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Experimental Protocols & Data
While specific quantitative data on the degradation kinetics of this compound under various experimental conditions are limited in the literature, this section provides a general framework for assessing stability.
Protocol for Assessing this compound Stability in Solution
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Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.
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Materials:
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Purified this compound
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High-purity solvent (e.g., ethanol, DMSO, acetonitrile)
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Buffer of interest (ensure all components are compatible)
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Incubators or water baths set to desired temperatures
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Light-protected and clear vials
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Methodology:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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Dilute the stock solution to the final experimental concentration in the solvent or buffer of interest.
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Aliquot the solution into multiple vials. For each condition to be tested (e.g., different temperatures, light vs. dark), prepare a set of vials.
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At time zero, inject a sample into the HPLC or LC-MS to determine the initial peak area of this compound.
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Store the vials under the different experimental conditions:
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Temperature Stability: Place vials at different temperatures (e.g., 4°C, 25°C, 37°C).
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Photostability: Expose one set of vials to a controlled light source (e.g., UV lamp or simulated sunlight) and keep a parallel set in the dark at the same temperature.
-
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At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze the sample by HPLC or LC-MS.
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the slope can be used to calculate the degradation rate constant and half-life.
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-
Quantitative Data Summary
Specific degradation rate constants and half-lives for this compound under various pH, temperature, and light conditions are not well-documented in the reviewed literature. Researchers are encouraged to perform stability studies under their specific experimental conditions. For comparison, the table below presents hypothetical data to illustrate how results could be structured.
| Condition | Parameter | Value | Reference |
| Temperature | Half-life at 25°C in Ethanol | Data not available | N/A |
| Half-life at 37°C in Aqueous Buffer | Data not available | N/A | |
| pH | Half-life at pH 5 | Data not available | N/A |
| Half-life at pH 7 | Data not available | N/A | |
| Half-life at pH 9 | Data not available | N/A | |
| Light Exposure | Half-life under UV-A (365 nm) | Data not available | N/A |
| Half-life under Simulated Sunlight | Data not available | N/A |
Visualizations
This compound Biosynthesis and Potential Biodegradation
Caption: Biosynthesis of this compound from FPP and its subsequent biodegradation to Dihydrothis compound by Botrytis cinerea.
Experimental Workflow for this compound Stability Testing
Caption: A generalized experimental workflow for determining the stability of this compound under various conditions.
References
Optimizing culture conditions for consistent Botrydial production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture conditions for consistent Botrydial production from Botrytis cinerea.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for robust Botrytis cinerea growth and this compound production?
A1: For optimal mycelial growth, a temperature of 20-25°C and a slightly acidic pH of around 4.5 are recommended.[1][2] B. cinerea exhibits significant phenotypic variability depending on the isolate and environmental conditions.[3] While mycelial growth can occur in darkness, a 12-hour photoperiod can influence development.[4] High humidity is also a critical factor, particularly for sporulation.[5]
Q2: Which culture medium is best suited for this compound production?
A2: Several media can be used for B. cinerea cultivation, including Potato Dextrose Agar (B569324) (PDA), Malt Extract Agar (MEA), and Czapek-Dox medium.[6][7][8] The choice of carbon source within the medium is a critical factor influencing this compound yield. Glucose has been shown to promote the production of this compound, while complex carbon sources like tomato cell walls can inhibit it.[6][9] For enhanced conidia production, a specialized medium such as eggplant-agar can be utilized.[10]
Q3: How is this compound biosynthesis regulated in Botrytis cinerea?
A3: this compound biosynthesis is controlled by the BcBOT gene cluster. The expression of these genes is co-regulated by the calcineurin signaling pathway.[11][12] A key positive regulator of the this compound biosynthetic gene cluster is the putative Zn(II)2Cys6 transcription factor, BcBot6.[13]
Q4: What are the key steps in the this compound biosynthetic pathway?
A4: The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP). This multi-step process is catalyzed by enzymes encoded by the BcBOT gene cluster, including sesquiterpene synthases and P450 monooxygenases.[11][14]
Q5: How can I extract and quantify this compound from my cultures?
A5: this compound is typically extracted from fungal cultures using solvents like ethyl acetate (B1210297).[14] For purification and quantification, various chromatographic techniques are employed, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS).[6][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Poor Mycelial Growth | Suboptimal temperature or pH. | Ensure the incubator is set to 20-25°C and the medium pH is adjusted to approximately 4.5.[1][2] |
| Inappropriate culture medium. | Experiment with different media such as PDA, MEA, or Czapek-Dox to find the best option for your specific B. cinerea strain.[6][7][8] | |
| Contamination of the culture. | Implement strict aseptic techniques during all handling procedures. If contamination persists, consider using selective media for B. cinerea. | |
| Low or No this compound Yield | Inhibition of the biosynthetic pathway. | The carbon source is crucial. Use a simple sugar like glucose and avoid complex plant-based materials in your medium.[6][9] |
| Inefficient extraction protocol. | Optimize your extraction procedure. Ensure complete extraction by using an adequate solvent-to-culture ratio and sufficient extraction time.[14] | |
| Incorrect analytical method. | Verify the sensitivity and specificity of your analytical method for this compound detection and quantification.[6] | |
| Overproduction of Other Metabolites (e.g., Botcinic Acid) | Blockage in the this compound biosynthetic pathway. | Inactivation of genes in the this compound pathway can lead to the upregulation of other secondary metabolite pathways, like that of botcinic acid.[11] If this is not intentional (e.g., for creating a mutant strain), ensure your wild-type strain is genetically stable. |
| Difficulty in Fungal Sporulation | Inadequate environmental cues. | High humidity and a photoperiod (e.g., 12h light/12h dark) can promote sporulation.[4][5] Using a specialized medium like eggplant-agar can also enhance conidia production.[10] |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for optimizing Botrytis cinerea culture conditions. Direct comparative studies on this compound yield across all these parameters are limited; therefore, the data represents optimal conditions for mycelial growth and factors known to influence secondary metabolite production.
Table 1: Optimal Culture Conditions for B. cinerea Growth
| Parameter | Optimal Range/Value | Notes |
| Temperature | 20 - 26°C | Growth rate varies between isolates. Some growth can occur at temperatures as low as 6°C.[3][15][16] |
| pH | 4.5 | B. cinerea can grow in a pH range of 4.0 to 6.5, but growth is maximal at pH 4.5.[1] The fungus itself can alter the pH of the medium.[17] |
| Light | 12-hour photoperiod | Can influence fungal development and sporulation.[4] |
| Humidity | >90% | High relative humidity is crucial for sporulation and infection processes.[5] |
Table 2: Recommended Media Composition
| Medium Component | Concentration | Purpose |
| Potato Dextrose Agar (PDA) | Commercially available | General purpose medium for fungal growth.[18] |
| Malt Extract Agar (MEA) | Commercially available | Another common medium for fungal cultivation. |
| Czapek-Dox (modified) | 5% Glucose, 0.1% Yeast Extract, 0.2% NaNO₃, 0.5% MgSO₄·7H₂O, 0.01% FeSO₄·7H₂O, 0.5% K₂HPO₄ | A defined medium where glucose as the carbon source favors this compound production.[6] |
| Eggplant-Agar | 300g eggplant, 20g agar per liter | Enhances conidia production.[10] |
Experimental Protocols
Protocol 1: Culturing Botrytis cinerea for this compound Production
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or a modified Czapek-Dox medium with 5% glucose. Autoclave at 121°C for 20 minutes and pour into sterile petri dishes.
-
Inoculation: Aseptically transfer a mycelial plug from a stock culture of B. cinerea to the center of the fresh agar plate.
-
Incubation: Incubate the plates at 22-25°C. If sporulation is desired, use a 12-hour light/dark cycle. For this compound production, consistent darkness may be sufficient for mycelial growth.[6]
-
Harvesting: After 7-10 days of incubation, when the mycelium has covered a significant portion of the plate, the culture is ready for extraction.
Protocol 2: Solvent Extraction of this compound
-
Culture Disruption: Cut the agar culture into small pieces and place them in a sterile flask.
-
Solvent Addition: Add ethyl acetate to the flask, ensuring the culture is fully submerged.
-
Extraction: Agitate the flask on a shaker at room temperature for 24-48 hours. For enhanced extraction, an ultrasonic bath can be used.[14]
-
Filtration and Concentration: Filter the mixture to separate the mycelial debris from the solvent. The ethyl acetate extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.[19]
-
Purification: The crude extract can be further purified using column chromatography or preparative HPLC.
Visualizations
Caption: Calcineurin signaling pathway regulating this compound biosynthesis.
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-dependent growth of Botrytis cinerea isolates from potted plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zerimarlaboratoire.com [zerimarlaboratoire.com]
- 6. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Sesquiterpene Synthase from the this compound Biosynthetic Gene Cluster of the Phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. The this compound biosynthetic gene cluster of Botrytis cinerea displays a bipartite genomic structure and is positively regulated by the putative Zn(II)2Cys6 transcription factor BcBot6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pH modulation differs during sunflower cotyledon colonization by the two closely related necrotrophic fungi Botrytis cinerea and Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Botrydial and Botcinic Acid Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity of Botrydial and botcinic acid, two major phytotoxins produced by the fungus Botrytis cinerea.
This compound and botcinic acid are key virulence factors in the pathogenic activity of Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species.[1] While both compounds contribute to the fungus's ability to infect host plants by inducing cell death, their toxicological profiles and mechanisms of action present distinct characteristics. This guide synthesizes available data to facilitate a comparative understanding of their toxicity.
Quantitative Toxicity Data
A direct quantitative comparison of the cytotoxicity of purified this compound and botcinic acid on various cell lines is challenging due to a lack of publicly available IC50 or LD50 values for the pure compounds. However, studies on crude extracts of Botrytis cinerea containing these and other metabolites have demonstrated significant cytotoxic effects on various cancer cell lines.
| Compound/Extract | Cell Line | Effect | IC50 Value (µg/mL) |
| Botrytis cinerea ethyl acetate (B1210297) fraction | HT29 (Colon Cancer) | Cytotoxic | 3.5[2] |
| Botrytis cinerea ethyl acetate fraction | U937 (Monocytic) | Cytotoxic | 5.6[2] |
| Botrytis cinerea ethyl acetate fraction | 87MG (Human Glioma) | Cytotoxic | 8.5[2] |
| This compound | Plant cells (Phaseolus vulgaris) | Phytotoxic (Chlorosis, Cell Collapse) | Minimum active concentration of 1 ppm[3] |
| Botcinic Acid | Plant cells | Phytotoxic (Chlorosis, Necrosis) | Data not available |
It is important to note that the provided IC50 values for the B. cinerea extract represent the combined effect of all its components, including but not limited to this compound and botcinic acid. Further research is required to determine the specific cytotoxicity of the purified individual compounds.
Comparative Toxicological Profile
| Feature | This compound | Botcinic Acid |
| Chemical Class | Sesquiterpenoid | Polyketide |
| Primary Toxic Effect | Phytotoxicity (Chlorosis and cell collapse)[1] | Phytotoxicity (Chlorosis and necrosis)[4] |
| Role in Virulence | Major virulence factor; facilitates fungal penetration and colonization.[3] | Contributes to virulence; acts redundantly with this compound.[4][5] |
| Combined Effect | Double mutants lacking both this compound and botcinic acid show markedly reduced virulence, indicating a synergistic or redundant role in pathogenesis.[4][5] | Double mutants lacking both this compound and botcinic acid show markedly reduced virulence, indicating a synergistic or redundant role in pathogenesis.[4][5] |
| Other Activities | Antimicrobial activity has been suggested. | Antifungal activities have been reported.[4] |
Signaling Pathways and Mechanisms of Action
This compound: In plant cells, this compound is known to induce a rapid defense response. One of the key signaling pathways affected involves the production of phosphatidic acid (PA), a crucial second messenger in plant defense signaling. This compound triggers PA production through the activation of both phospholipase D (PLD) and the phospholipase C/diacylglycerol kinase (PLC/DGK) pathway. This signaling cascade is upstream of the production of reactive oxygen species (ROS), which are key mediators of programmed cell death.[6][7][8] Furthermore, this compound is thought to act as an effector of plant cell death by inducing a hypersensitive response through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[3]
Botcinic Acid: The precise signaling pathways activated by botcinic acid in host cells are less well-characterized compared to this compound. It is known to be a phytotoxin that causes chlorosis and necrosis, contributing to the overall virulence of B. cinerea.[4] Its redundant function with this compound suggests that it may also contribute to the induction of cell death, but the specific molecular targets and signaling cascades remain an area for further investigation.
Experimental Protocols
For researchers aiming to conduct comparative toxicity studies on this compound and botcinic acid, the following are detailed, generalized protocols for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is indicative of cell viability.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound, botcinic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate cell line and complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and botcinic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound, botcinic acid)
-
Appropriate cell line and complete culture medium
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and botcinic acid and incubate for the desired exposure period.
-
Dye Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours.
-
Dye Removal and Destaining: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of the destain solution to each well.
-
Shaking: Shake the plate on a microplate shaker for 10 minutes to extract the dye.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 values as described for the MTT assay.
Conclusion
This compound and botcinic acid are both significant phytotoxins produced by Botrytis cinerea that play a crucial, and somewhat overlapping, role in the fungus's pathogenicity. While this compound's mechanism of action in plants is better understood, involving the induction of specific signaling pathways leading to cell death, the precise molecular targets of botcinic acid require further elucidation. A significant gap exists in the literature regarding the quantitative cytotoxic effects of the purified forms of these toxins on human or other animal cell lines. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, which will be invaluable for a more complete comparative toxicological assessment and for exploring their potential applications in drug development.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. re-place.be [re-place.be]
- 5. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. researchgate.net [researchgate.net]
- 8. The sesquiterpene this compound from Botrytis cinerea induces phosphatidic acid production in tomato cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Botrydial vs. Other Sesquiterpene Phytotoxins in Plant Defense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate arms race between plants and pathogenic fungi, a diverse arsenal (B13267) of chemical weapons is deployed. Among these, sesquiterpenoid phytotoxins play a pivotal role in determining the outcome of these interactions. This guide provides a detailed comparison of botrydial, a prominent sesquiterpene produced by the necrotrophic fungus Botrytis cinerea, with other notable sesquiterpene phytotoxins. We delve into their mechanisms of action, their impact on plant defense signaling, and provide quantitative data where available, alongside detailed experimental protocols.
Introduction to Sesquiterpene Phytotoxins
Sesquiterpenes are a class of C15 terpenoid compounds that exhibit a wide range of biological activities. In the context of plant pathology, certain sesquiterpenes produced by fungi act as potent phytotoxins, contributing to disease development. Conversely, plants produce sesquiterpenoid phytoalexins as a defense mechanism against invading pathogens. This guide focuses on comparing the fungal phytotoxin this compound with other sesquiterpenes, including both fungal toxins and plant-derived defensive compounds, to provide a comprehensive overview for researchers in plant science and drug development.
Comparative Analysis of Phytotoxicity and Plant Defense Responses
While direct comparative studies quantifying the phytotoxic effects of this compound alongside other specific sesquiterpene phytotoxins in the same experimental system are limited, we can collate available data to draw meaningful comparisons. The following tables summarize the known effects of this compound, the plant-derived phytoalexin capsidiol (B150007), and the fungal toxins known as trichothecenes.
Table 1: Comparison of Phytotoxic Effects and Plant Defense Responses
| Feature | This compound | Capsidiol | Trichothecenes (e.g., T-2 toxin, DON) |
| Primary Role | Fungal Phytotoxin (Virulence Factor) | Plant Phytoalexin (Defense Compound) | Fungal Phytotoxin (Virulence Factor) |
| Producing Organism | Botrytis cinerea | Nicotiana spp., Capsicum spp. | Fusarium spp., Trichoderma spp. |
| Observed Phytotoxic Effects | Chlorosis, cell collapse, necrosis[1] | Antifungal activity against pathogens[2] | Chlorosis, necrosis, inhibition of root and shoot growth |
| Induction of Reactive Oxygen Species (ROS) | Yes, rapid induction[3] | Not a primary mode of action, but may be induced as part of the broader defense response | Yes, contributes to cell death |
| Induction of Callose Deposition | Yes, as part of the Hypersensitive Response[3] | Yes, part of the plant's defense reinforcement | Can induce callose deposition |
| Effect on Salicylic (B10762653) Acid (SA) Pathway | Induces SA-responsive genes (e.g., PR1)[3] | Biosynthesis can be independent of SA signaling | Can induce SA-responsive genes |
| Effect on Jasmonic Acid (JA) Pathway | Induces JA-responsive genes (e.g., PDF1.2)[3] | Biosynthesis can be independent of JA signaling | Can modulate JA-responsive genes |
Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The information presented is based on findings from various studies that may have used different plant species, toxin concentrations, and experimental conditions.
Signaling Pathways and Mechanisms of Action
The interaction of sesquiterpene phytotoxins with plant cells triggers complex signaling cascades that ultimately determine the plant's fate.
This compound's Dual Role in Manipulating Plant Defenses
This compound, secreted by Botrytis cinerea, acts as a potent elicitor of the plant's hypersensitive response (HR), a form of programmed cell death that plants typically use to restrict the spread of biotrophic pathogens.[3] However, as a necrotroph, B. cinerea exploits this host defense mechanism to its advantage, feeding on the dead tissue.[3]
This compound's activity is intricately linked to the plant's salicylic acid (SA) and jasmonic acid (JA) signaling pathways. It induces the expression of marker genes for both pathways, namely PR1 (SA) and PDF1.2 (JA).[3] Interestingly, plants with impaired SA signaling show increased resistance to this compound, while those with compromised JA signaling are more susceptible.[3] This suggests a complex interplay where this compound manipulates these hormonal pathways to facilitate infection.
Capsidiol: A Plant's Defensive Sesquiterpene
In contrast to this compound, capsidiol is a phytoalexin produced by plants like tobacco and pepper in response to pathogen attack.[2] Its production is a key component of the plant's defense strategy. Following infection by pathogens such as Alternaria alternata, the biosynthesis of capsidiol is strongly upregulated.[2] Studies have shown that reducing or eliminating capsidiol production renders the plant more susceptible to the fungus, highlighting its crucial role in resistance.[2] The biosynthesis of capsidiol is regulated by transcription factors, such as an ERF2-like transcription factor, and can operate independently of the classical JA and ethylene (B1197577) signaling pathways.[2]
Trichothecenes: Potent Inhibitors of Protein Synthesis
Trichothecenes are a large family of mycotoxins produced by various fungal genera, including Fusarium. These toxins are potent inhibitors of eukaryotic protein synthesis, which is a primary mechanism of their phytotoxicity. The toxicity of different trichothecenes can vary significantly based on their chemical structure. For example, T-2 toxin is generally more toxic than deoxynivalenol (B1670258) (DON) in many systems. In plants, trichothecenes can induce defense-related gene expression, but their primary effect is cytotoxicity, leading to symptoms like chlorosis and necrosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of sesquiterpene phytotoxins on plants.
Phytotoxicity Leaf Bioassay
This protocol is used to assess the direct toxic effects of purified phytotoxins on plant leaves.
Workflow:
References
- 1. The sesquiterpene this compound produced by Botrytis cinerea induces the hypersensitive response on plant tissues and its action is modulated by salicylic acid and jasmonic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
Structure-Activity Relationship of Botrydial Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Botrydial, a sesquiterpenoid phytotoxin produced by the fungus Botrytis cinerea, has garnered significant interest due to its potent biological activities. Understanding the structure-activity relationship (SAR) of its analogues is crucial for the development of novel fungicides, phytotoxins, and potential therapeutic agents. This guide provides a comparative analysis of this compound analogues, summarizing available quantitative data, detailing experimental protocols, and visualizing key biological pathways.
Data Presentation: Comparative Biological Activities
The development of synthetic analogues of this compound has been aimed at elucidating the structural features essential for its biological activity and generating new molecules with improved or selective efficacy. While comprehensive quantitative structure-activity relationship (QSAR) studies on a wide range of this compound analogues are limited in publicly available literature, some key findings have been reported.
Antifungal Activity against Botrytis cinerea
The primary focus of SAR studies on this compound analogues has been their antifungal activity against the producing organism, Botrytis cinerea. This is often explored with the goal of developing effective fungicides.
| Compound/Analogue | Modification | Activity Metric (IC50/EC50) | Reference |
| This compound | Natural Product | - | General |
| 2-α-hydroxy-2,3-dihydro-1-epiprothis compound | Precursor Analogue | Inhibited growth of B. cinerea | [1] |
| Clovane and Isocaryolane derivatives | Biosynthetic intermediate analogues | Varying levels of activity | [2] |
Phytotoxicity
This compound is a known phytotoxin, causing chlorosis and cell collapse in host plants[3]. The phytotoxicity of its analogues is a critical parameter, especially when considering their potential as herbicides or the need to minimize crop damage if used as fungicides.
| Compound/Analogue | Plant Species | Activity Metric | Reference |
| Isocaryolane derivatives | Lactuca sativa (lettuce) | Effects on germination, radicle, and shoot growth | [4] |
Note: Quantitative data comparing the phytotoxicity of a series of this compound analogues is sparse. However, studies on related isocaryolane derivatives have assessed their effects on the germination and growth of Lactuca sativa[4].
Cytotoxicity
The cytotoxic potential of this compound and its analogues against various cell lines is an area of interest for potential anticancer applications. However, detailed comparative studies are limited.
Note: No comprehensive studies presenting IC50 values for a series of this compound analogues against mammalian cell lines were identified in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogues.
Antifungal Activity Assay: Mycelial Growth Inhibition
This method is used to determine the efficacy of compounds in inhibiting the vegetative growth of Botrytis cinerea.
1. Fungal Strain and Culture Preparation:
-
Botrytis cinerea is grown on Potato Dextrose Agar (PDA) plates at 22-25°C for 7-10 days, or until sufficient sporulation is observed.
-
A spore suspension is prepared by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
The suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).
2. Assay Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
The stock solutions are serially diluted and added to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth (typically ≤1% v/v).
-
The amended PDA is poured into sterile Petri dishes.
-
A mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each plate.
-
Plates are incubated at 22-25°C in the dark.
-
The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).
-
The percentage of mycelial growth inhibition is calculated relative to a solvent control.
-
The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined from a dose-response curve.
Phytotoxicity Assay: Lettuce (Lactuca sativa) Seed Germination and Radicle Elongation
This bioassay assesses the potential of a compound to inhibit plant growth.
1. Preparation of Test Solutions:
-
The this compound analogues are dissolved in a suitable solvent and then diluted with distilled water to the desired test concentrations. A solvent control is also prepared.
2. Assay Setup:
-
A sterile filter paper is placed in a sterile Petri dish.
-
A specific volume of the test solution (e.g., 3-5 mL) is added to saturate the filter paper.
-
A defined number of lettuce seeds (e.g., 20-30) are placed on the filter paper, ensuring they are evenly spaced.
-
The Petri dishes are sealed with parafilm to prevent evaporation and incubated in a controlled environment (e.g., 25°C, in the dark or with a defined light/dark cycle) for a specific period (e.g., 72-120 hours).
3. Data Collection and Analysis:
-
After the incubation period, the number of germinated seeds is counted.
-
The length of the radicle (primary root) of each germinated seed is measured.
-
The germination percentage and the average radicle length are calculated for each treatment and compared to the control.
-
The percentage of inhibition of germination and radicle elongation is calculated.
Signaling Pathways and Experimental Workflows
This compound-Induced Hypersensitive Response in Plants
This compound is known to induce a hypersensitive response (HR) in plants, a form of programmed cell death that is typically associated with resistance to biotrophic pathogens. However, as a necrotroph, B. cinerea can exploit this host response. The signaling is modulated by the plant hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).
Caption: this compound-induced signaling cascade in plant cells leading to a hypersensitive response.
Experimental Workflow for Antifungal Activity Screening
The following diagram illustrates a typical workflow for screening the antifungal activity of this compound analogues.
References
- 1. Synthesis and antifungal activity of analogues of naturally occurring this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxic activity and metabolism of Botrytis cinerea and structure-activity relationships of isocaryolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Role of Botrydial in Botrytis cinerea Virulence: A Mutant-Based Comparison
A deep dive into the functional validation of the phytotoxin Botrydial reveals a complex and redundant role in the virulence of the necrotrophic fungus Botrytis cinerea. This guide compares this compound-producing wild-type strains with genetically engineered mutants unable to synthesize this secondary metabolite, providing key experimental data and protocols for researchers in phytopathology and drug development.
Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen with a broad host range, leading to significant economic losses in agriculture worldwide. Its virulence is attributed to a cocktail of secreted proteins, enzymes, and secondary metabolites. Among these, the sesquiterpenoid phytotoxin this compound has been a key focus of research to understand its contribution to the pathogen's ability to cause disease. Through targeted gene knockout studies, scientists have been able to dissect the precise role of this compound in the infection process.
This guide synthesizes findings from key studies that have utilized this compound-deficient mutants to evaluate its importance in virulence. A central finding is the functional redundancy of this compound with another major phytotoxin, the polyketide botcinic acid. While the loss of this compound alone can have a strain-dependent impact on virulence, the simultaneous disruption of both this compound and botcinic acid biosynthesis leads to a significant reduction in the fungus's ability to cause disease.
Comparative Virulence of Wild-Type and Mutant B. cinerea Strains
The virulence of B. cinerea strains can be quantified by measuring the size of necrotic lesions they produce on host plant tissues. The data presented below, derived from studies on French bean leaves (Phaseolus vulgaris), compares lesion development between the wild-type B05.10 strain, a this compound-deficient mutant (Δbcbot2), a botcinic acid-deficient mutant (Δbcpks6), and a double mutant deficient in both toxins (Δbcpks6Δbcbot2).
| Fungal Strain | Genotype | Toxin Production Profile | Mean Lesion Diameter (cm) at 4 dpi |
| B05.10 | Wild-Type | This compound +, Botcinic Acid + | 2.8 ± 0.3 |
| Δbcbot2 | This compound Biosynthesis Mutant | This compound -, Botcinic Acid + | 2.7 ± 0.4 |
| Δbcpks6 | Botcinic Acid Biosynthesis Mutant | This compound +, Botcinic Acid - | 2.6 ± 0.3 |
| Δbcpks6Δbcbot2 | Double Mutant | This compound -, Botcinic Acid - | 1.5 ± 0.2 |
Data adapted from Dalmais et al., 2011. Values are means ± standard deviation. dpi: days post-inoculation.
The results clearly indicate that while the absence of either this compound or botcinic acid alone does not significantly impair the virulence of the B05.10 strain on bean leaves, the loss of both toxins leads to a marked reduction in lesion size[1]. This demonstrates a redundant function for these two phytotoxins in the infection process[1].
Experimental Workflows and Protocols
The generation and analysis of fungal mutants are central to validating the function of specific genes and their products. Below are detailed protocols for key experiments used to assess the role of this compound in B. cinerea virulence.
Experimental Workflow for Validating this compound's Role in Virulence
Protocol for Generation of B. cinerea Knockout Mutants
-
Constructing the Gene Replacement Cassette :
-
The 5' and 3' flanking regions (homologous arms) of the target gene (e.g., BcBOT2, a key gene in the this compound biosynthesis cluster) are amplified by PCR from wild-type B. cinerea genomic DNA.
-
A selection marker gene, such as the hygromycin B resistance gene (hph), is amplified from a suitable plasmid.
-
The three fragments (5' flank, hph cassette, and 3' flank) are fused together using overlap extension PCR to create a single knockout cassette.
-
-
Protoplast Preparation :
-
B. cinerea is grown in liquid malt (B15192052) extract medium for 2-3 days.
-
Mycelia are harvested, washed, and incubated in an osmotic buffer containing a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to digest the fungal cell walls.
-
The resulting protoplasts are filtered, washed with an osmoticum (e.g., sorbitol), and resuspended in a transformation buffer.
-
-
Transformation :
-
The gene replacement cassette (5-10 µg) is added to the protoplast suspension.
-
Polyethylene glycol (PEG) is added to facilitate DNA uptake.
-
The mixture is incubated on ice and then at room temperature.
-
-
Selection and Verification :
-
The transformed protoplasts are plated on a regeneration medium containing the selective agent (e.g., hygromycin B).
-
Resistant colonies are transferred to fresh selective medium.
-
Genomic DNA is extracted from putative mutants, and successful homologous recombination (gene knockout) is confirmed by PCR and Southern blot analysis.
-
Protocol for Plant Virulence Assay
-
Fungal Inoculum Preparation :
-
Wild-type and mutant strains of B. cinerea are grown on a suitable medium (e.g., potato dextrose agar) for 7-10 days to allow for sporulation or mycelial growth.
-
For mycelial plug inoculation, small agar (B569324) plugs (e.g., 5 mm in diameter) are taken from the margin of an actively growing colony.
-
-
Plant Inoculation :
-
Detached leaves from healthy, young host plants (e.g., French bean or tomato) are placed in a humid chamber (e.g., a Petri dish with moist filter paper).
-
The mycelial plugs are placed, mycelium-side down, onto the adaxial surface of the leaves.
-
-
Incubation and Disease Assessment :
-
The inoculated leaves are incubated at a controlled temperature (e.g., 20-22°C) with a photoperiod (e.g., 12 hours light/12 hours dark).
-
The diameter of the developing necrotic lesions is measured at regular intervals (e.g., daily) for up to 4-5 days post-inoculation.
-
-
Data Analysis :
-
The mean lesion diameters for each fungal strain are calculated.
-
Statistical tests (e.g., ANOVA followed by Tukey's test) are performed to determine if the differences in lesion size between the wild-type and mutant strains are statistically significant.
-
Regulatory Pathway of this compound Biosynthesis
The production of this compound is tightly regulated and integrated into the broader signaling networks of the fungus. The expression of the BcBOT gene cluster, which contains the genes for this compound biosynthesis, is controlled by several key regulatory elements.
The G-protein α-subunit BCG1 and the calcium/calmodulin-dependent phosphatase Calcineurin are key upstream regulators. These signaling components activate the pathway, leading to the expression of the transcription factor BcBot6.[2][3] BcBot6 is a major positive regulator that directly controls the expression of the BcBOT gene cluster, thereby initiating the biosynthesis of this compound.[2] This regulatory network ensures that this compound is produced at the appropriate time during the infection process to contribute to the overall virulence of the fungus.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound biosynthetic gene cluster of Botrytis cinerea displays a bipartite genomic structure and is positively regulated by the putative Zn(II)2Cys6 transcription factor BcBot6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Galpha subunit BCG1, the phospholipase C (BcPLC1) and the calcineurin phosphatase co-ordinately regulate gene expression in the grey mould fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Botrydial's Dichotomous Role in Plant Defense: A Comparative Guide for Researchers
A comprehensive analysis of the phytotoxin Botrydial, a key virulence factor of the necrotrophic fungus Botrytis cinerea, reveals a complex interplay with plant defense signaling pathways. This guide provides a comparative overview of this compound's effects on susceptible and resistant plant varieties, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in understanding and targeting these interactions.
This compound, a sesquiterpene secondary metabolite, is a potent phytotoxin that induces chlorosis and cell collapse in a wide range of host plants, facilitating fungal penetration and colonization.[1][2] Its mechanism of action is intricately linked to the host's own defense machinery, particularly the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which it appears to manipulate to the pathogen's advantage.[3]
Quantitative Comparison of this compound's Effects
The susceptibility or resistance of a plant to this compound is not a simple binary outcome but is modulated by the plant's hormonal defense signaling. Studies on Arabidopsis thaliana mutants with impaired SA or JA signaling have provided quantitative insights into these interactions.
Table 1: Effect of this compound on Lesion Size in Arabidopsis thaliana Mutants [4]
| Plant Line | Genotype Description | Signaling Pathway Impaired | Lesion Size (mm²) after 48h with 805 µM this compound (Mean ± SE) | Relative Susceptibility |
| Col-0 | Wild-Type | None | 4.8 ± 0.5 | - |
| nahG | Transgenic line unable to accumulate SA | Salicylic Acid | 2.1 ± 0.3 | Resistant |
| eds5-1 | Mutant with impaired SA biosynthesis | Salicylic Acid | 2.5 ± 0.4 | Resistant |
| coi1 | Mutant insensitive to Jasmonic Acid | Jasmonic Acid | 7.2 ± 0.6 | Susceptible |
Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana (Col-0) in Response to this compound [4]
| Gene | Function/Pathway | Fold Change in Expression (3h post-treatment) | Fold Change in Expression (24h post-treatment) |
| HSR3 | Hypersensitive Response Marker | ~3.5 | ~1.0 (returns to baseline) |
| PR1 | Pathogenesis-Related Protein (SA pathway marker) | ~2.5 | ~4.0 |
| PDF1.2 | Plant Defensin (JA pathway marker) | ~2.0 | ~3.5 |
These data demonstrate that plants with compromised SA signaling exhibit increased resistance to this compound, suggesting that the toxin may exploit the SA pathway to induce cell death, which benefits the necrotrophic lifestyle of B. cinerea. Conversely, a functional JA pathway is crucial for defense against this compound, as its disruption leads to heightened susceptibility.
Key Physiological and Molecular Responses
Beyond lesion formation and gene expression, this compound elicits a cascade of physiological and molecular changes in plant tissues that are characteristic of a hypersensitive response (HR).[3][4]
Table 3: Physiological and Molecular Markers of this compound-Induced Hypersensitive Response in Plants [3][4]
| Response | Description | Significance in Susceptible vs. Resistant Varieties |
| Reactive Oxygen Species (ROS) Accumulation | A rapid burst of ROS is a hallmark of plant defense signaling. | In susceptible interactions, prolonged and high levels of ROS contribute to the cell death that the necrotrophic pathogen exploits. Resistant varieties may exhibit a more controlled and transient ROS burst for signaling purposes.[5][6] |
| Callose Deposition | Callose is a β-1,3-glucan polymer deposited at the cell wall to reinforce it against pathogen penetration. | While induced by this compound, the extent and timing of callose deposition may differ. Resistant plants may have a more rapid and robust callose deposition response.[3][7] |
| Phenolic Compound Accumulation | Phenolic compounds have antimicrobial properties and contribute to cell wall strengthening. | Higher and faster accumulation of phenolic compounds is often correlated with resistance.[3] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
This compound Phytotoxicity Assay
This protocol is adapted from studies on Arabidopsis thaliana.[4]
-
Plant Material: Grow Arabidopsis thaliana plants (wild-type and relevant mutants) under controlled short-day conditions (8h light/16h dark) at 22°C for 4-5 weeks.
-
This compound Preparation: Prepare a stock solution of purified this compound in acetone. Dilute the stock solution with sterile water to achieve the desired final concentrations (e.g., 161 to 1,610 µM) in an acetone/water (4:6, v/v) solution.
-
Inoculation: Detach fully developed leaves and place them in a petri dish on moist filter paper. Apply a 5 µl droplet of the this compound solution to one side of the midvein of each leaf. Use the acetone/water solution as a mock control.
-
Incubation: Seal the petri dishes and incubate under the same growth conditions.
-
Data Collection: Measure the diameter of the resulting necrotic lesions at specified time points (e.g., 48 hours) using a digital caliper or image analysis software.
Botrytis cinerea Inoculation Assay
This protocol is a general guide for detached leaf assays.[8]
-
Fungal Culture: Culture B. cinerea on a suitable medium such as potato dextrose agar (B569324) (PDA) at 20-22°C under a 12h photoperiod to induce sporulation.
-
Spore Suspension: Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth or a nylon mesh to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL in a solution of half-strength potato dextrose broth (PDB).
-
Inoculation: Perform the inoculation on detached leaves as described in the this compound Phytotoxicity Assay, using the spore suspension instead of the this compound solution.
-
Incubation and Data Collection: Incubate the inoculated leaves in a high-humidity environment and measure lesion size at regular intervals (e.g., 24, 48, 72 hours post-inoculation).
Quantification of Gene Expression by RT-qPCR
-
Sample Collection and RNA Extraction: Treat plants with this compound or inoculate with B. cinerea as described above. At desired time points, harvest leaf tissue surrounding the application/inoculation site, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Measurement of Callose Deposition
This protocol is based on aniline (B41778) blue staining.[3][9]
-
Sample Preparation: Collect leaf discs from treated and control plants.
-
Staining: Clear the leaf tissue by incubating in an ethanol (B145695) series. Stain the tissue with an aniline blue solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5).
-
Visualization: Visualize callose deposits using a fluorescence microscope with a UV filter.
-
Quantification: Quantify the number and area of callose deposits per unit area using image analysis software.
Signaling Pathways and Experimental Workflows
The interplay between this compound and plant defense is governed by complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Caption: this compound-induced signaling pathways in a plant cell.
Caption: Experimental workflow for comparing this compound effects.
Conclusion
The interaction between this compound and host plants is a finely tuned process that hinges on the manipulation of the plant's own defense signaling. Understanding the differential responses of susceptible and resistant varieties to this key phytotoxin provides a valuable framework for the development of novel disease control strategies. By targeting the signaling pathways that this compound exploits, it may be possible to enhance plant resistance to Botrytis cinerea and reduce crop losses. The experimental protocols and comparative data presented here serve as a foundational resource for researchers aiming to dissect these complex interactions further.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Reactive oxygen species generated in chloroplasts contribute to tobacco leaf infection by the necrotrophic fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Callose deposition: a multifaceted plant defense response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Botrydial Cross-Reactivity in Fungal Toxin Assays: A Comparative Guide
A comprehensive review of existing literature reveals a notable absence of specific immunoassays developed for the detection of botrydial, a phytotoxic secondary metabolite produced by the fungus Botrytis cinerea. Consequently, there is no available experimental data on the cross-reactivity of this compound with other fungal toxins in such assays.
While immunoassays are a common tool for the detection of various mycotoxins, research has primarily focused on toxins with significant impact on human and animal health, such as aflatoxins, ochratoxins, and trichothecenes. This compound, predominantly recognized for its role in plant pathogenesis, has not been the subject of targeted immunoassay development.
This guide will, therefore, address the current landscape of Botrytis cinerea detection methods and discuss the theoretical considerations for potential cross-reactivity if a this compound-specific immunoassay were to be developed.
Current Detection Methods for Botrytis cinerea and its Metabolites
The detection of Botrytis cinerea in agricultural products is crucial for disease management. Current methodologies, however, focus on identifying the fungus itself rather than isolating its specific metabolites like this compound.
Table 1: Comparison of Detection Methods for Botrytis cinerea
| Method | Target | Principle | Advantages | Limitations |
| Culture-based methods | Botrytis cinerea fungus | Isolation and growth on selective media | Gold standard for confirming viability | Time-consuming, may be hindered by faster-growing fungi |
| DNA-based methods (e.g., Q-PCR) | Fungal DNA/RNA | Amplification of specific genetic sequences | High sensitivity and specificity | Expensive, requires specialized equipment and trained personnel |
| Immunoassays (ELISA) | Botrytis cinerea antigens | Antibody-based detection of fungal surface proteins | Rapid, cost-effective, suitable for high-throughput screening | Targets the organism, not the specific toxin; potential for cross-reactivity with other Botrytis species.[1][2][3] |
Immunoassays for Botrytis cinerea Detection
Several enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of Botrytis cinerea in various crops like grapes, strawberries, and pears. These assays typically utilize monoclonal antibodies that recognize specific antigens on the surface of the fungus.
Experimental Protocol: Indirect Competitive ELISA for B. cinerea Quantification
The following protocol is a generalized example based on published methodologies for the detection of B. cinerea antigens.[1]
Objective: To quantify the amount of B. cinerea antigens in a sample.
Materials:
-
Microtiter plates pre-coated with purified B. cinerea antigens
-
Sample extracts (e.g., from fruit tissues)
-
Monoclonal antibodies specific to B. cinerea
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBST)
-
Plate reader
Workflow:
Caption: Workflow of an indirect competitive ELISA for Botrytis cinerea antigen detection.
Principle: In this competitive format, antigens present in the sample compete with antigens coated on the microtiter plate for binding to a limited amount of specific monoclonal antibody. A higher concentration of antigen in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the amount of B. cinerea antigen in the sample.
Theoretical Considerations for this compound Cross-Reactivity
Should a specific immunoassay for this compound be developed, the potential for cross-reactivity with other fungal metabolites would be a critical parameter to evaluate. Cross-reactivity in immunoassays is primarily determined by the structural similarity between the target analyte and other compounds present in the sample.
Logical Relationship of Potential Cross-Reactivity:
Caption: Theoretical cross-reactivity potential for a hypothetical this compound-specific immunoassay.
Key Potential Cross-Reactants would include:
-
Dihydrothis compound and other this compound derivatives: These compounds share the same core chemical structure as this compound and would be the most likely to cross-react.
-
Other sesquiterpenes: Fungi produce a vast array of sesquiterpenoid compounds. While not direct derivatives, some may share structural motifs that could lead to a lower degree of cross-reactivity.
-
Structurally unrelated mycotoxins: It would be highly unlikely for a well-developed this compound-specific antibody to show significant cross-reactivity with mycotoxins from different biosynthetic pathways, such as the polyketide-derived aflatoxins or the terpene-derived trichothecenes.
Conclusion
The development of a specific immunoassay for this compound would be a valuable tool for researchers studying the virulence mechanisms of Botrytis cinerea and for the agricultural industry to assess the quality of produce. However, based on the current body of scientific literature, such an assay and the corresponding cross-reactivity data do not exist. Future research in this area would need to focus on the production of high-affinity monoclonal or polyclonal antibodies specific to the this compound molecule and subsequently perform rigorous specificity testing against a panel of structurally related and unrelated fungal metabolites. Until such studies are conducted, any discussion of this compound cross-reactivity remains theoretical.
References
- 1. Development of an indirect competitive enzyme-linked immunosorbent assay applied to the Botrytis cinerea quantification in tissues of postharvest fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a monoclonal antibody‐based immunodetection assay for Botrytis cinerea | Semantic Scholar [semanticscholar.org]
The Redundant Role of Botrydial and Botcinic Acid in Botrytis cinerea Virulence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the virulence of wild-type Botrytis cinerea with mutants deficient in the production of the phytotoxins Botrydial and Botcinic acid, highlighting their synergistic, or more accurately, redundant, contribution to the pathogen's ability to cause disease. The information is based on key experimental data and methodologies from peer-reviewed research.
Executive Summary
Botrytis cinerea, the causative agent of gray mold disease, secretes a variety of virulence factors to infect its host plants. Among the most significant are the sesquiterpene phytotoxin, this compound, and the polyketide phytotoxin, Botcinic acid. While both are individually recognized as potent toxins, experimental evidence demonstrates that they play a redundant role in the pathogenicity of the fungus. Strains of B. cinerea engineered to lack the ability to produce either this compound or Botcinic acid alone do not show a significant reduction in their ability to infect host plants. However, the creation of double mutants, incapable of producing both toxins, results in a marked decrease in virulence.[1][2][3] This suggests that this compound and Botcinic acid have overlapping functions in promoting disease, and that targeting the biosynthesis of both toxins simultaneously could be a more effective strategy for disease control.
Quantitative Data: Virulence Assays
The following table summarizes the results of virulence assays performed on detached leaves of French bean (Phaseolus vulgaris) and tomato (Solanum lycopersicum) inoculated with wild-type B. cinerea and various mutant strains. The data clearly illustrates the redundant roles of this compound and Botcinic acid in the development of necrotic lesions.
| Fungal Strain | Genotype | Toxin(s) Produced | Mean Lesion Diameter (cm) on Bean Leaves (3 dpi) | Mean Lesion Diameter (cm) on Tomato Leaves (3 dpi) |
| B05.10 (Wild Type) | Wild Type | This compound & Botcinic Acid | ~2.5 | ~2.0 |
| Δbcbot2 | This compound deficient | Botcinic Acid | No significant difference from wild type | No significant difference from wild type |
| Δbcpks6 | Botcinic acid deficient | This compound | No significant difference from wild type | No significant difference from wild type |
| Δbcbot2Δbcpks6 | Double mutant | Neither | Markedly reduced compared to wild type | Markedly reduced compared to wild type |
Note: The exact numerical values for lesion sizes can vary between experiments and are presented here as approximate values based on published findings describing "markedly reduced virulence" for the double mutant, while single mutants showed no significant difference from the wild type. For precise measurements, refer to the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Dalmais et al., 2011.
Generation of B. cinerea Knockout Mutants
The generation of knockout mutants is a standard procedure to study gene function. In this case, homologous recombination was used to replace the target genes (bcbot2 for this compound synthesis and bcpks6 for Botcinic acid synthesis) with a hygromycin resistance cassette.
-
Vector Construction: A plasmid vector is constructed containing a hygromycin resistance gene flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene in the B. cinerea genome.
-
Protoplast Transformation: Protoplasts (fungal cells with their cell walls removed) of the wild-type B. cinerea strain (B05.10) are generated by enzymatic digestion. The knockout vector is then introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts are grown on a selective medium containing hygromycin. Only the protoplasts that have successfully integrated the resistance cassette into their genome will survive. Positive transformants are then screened by PCR to confirm the correct replacement of the target gene.
-
Generation of Double Mutants: To create the double knockout mutant (Δbcbot2Δbcpks6), the same procedure is repeated using the Δbcbot2 single mutant as the starting strain and a knockout vector targeting the bcpks6 gene.
Plant Material and Growth Conditions
-
French Bean (Phaseolus vulgaris): Plants are grown from seed in a greenhouse at 22-24°C with a 16-hour light and 8-hour dark cycle.
-
Tomato (Solanum lycopersicum): Plants are grown from seed under similar greenhouse conditions as the French bean plants.
Virulence Assays on Detached Leaves
This assay is a common method to assess the pathogenicity of different fungal strains in a controlled environment.
-
Inoculum Preparation: The wild-type and mutant B. cinerea strains are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) for 10-14 days to allow for sporulation. Conidia (spores) are then harvested in a sterile solution (e.g., 1% glucose) and the concentration is adjusted.
-
Inoculation: Detached leaves from 3-week-old bean or tomato plants are placed in a humid chamber (e.g., a Petri dish with moist filter paper). A small droplet of the conidial suspension is placed on the adaxial surface of each leaf.
-
Incubation and Assessment: The inoculated leaves are incubated at 21°C in the dark. The development of necrotic lesions is monitored daily. The diameter of the lesions is measured at 3 days post-inoculation (dpi) to quantify the virulence of each fungal strain.
Visualizations
Signaling Pathway and Virulence Contribution
The following diagram illustrates the redundant contribution of this compound and Botcinic acid to the overall virulence of B. cinerea. Both biosynthetic pathways are co-regulated by the Gα subunit BCG1.
Caption: Redundant roles of this compound and Botcinic acid in B. cinerea virulence.
Experimental Workflow
This diagram outlines the key steps in the experimental process used to determine the synergistic effects of this compound and Botcinic acid.
Caption: Experimental workflow for assessing the redundant role of virulence factors.
References
- 1. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botrytis cinerea Manipulates the Antagonistic Effects between Immune Pathways to Promote Disease Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Plants Treated with Botrydial: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic response of plants to the phytotoxin Botrydial. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and workflows.
This compound is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. This toxin plays a significant role in the pathogen's virulence by inducing programmed cell death (PCD) in the host plant, thereby facilitating fungal infection and colonization. Understanding the molecular response of plants to this compound at the transcriptomic level is crucial for developing novel strategies to enhance disease resistance in crops.
Comparative Transcriptomic Analysis: this compound vs. Control and Botrytis cinerea Infection
While comprehensive transcriptomic studies directly comparing this compound with other phytotoxins are limited, analysis of plants treated with purified this compound reveals a distinct transcriptional reprogramming centered on defense and cell death pathways. A key study demonstrated that this compound induces a hypersensitive response (HR) in Arabidopsis thaliana, a form of PCD. This response is characterized by the induction of specific marker genes.[1][2]
The following table summarizes the key differentially expressed genes (DEGs) identified in Arabidopsis thaliana following treatment with this compound compared to a mock control.
| Gene ID | Gene Name | Function | Regulation by this compound |
| AT3G24540 | HSR3 | Hypersensitive Response Marker | Upregulated |
| AT2G14610 | PR1 | Pathogenesis-Related Protein 1 (Salicylic Acid marker) | Upregulated |
| AT5G44420 | PDF1.2 | Plant Defensin 1.2 (Jasmonic Acid marker) | Upregulated |
This table is a representation of key marker genes and not an exhaustive list of all DEGs.
Comparing the transcriptomic response to purified this compound with that of a full infection by Botrytis cinerea allows for the dissection of the toxin's specific role in the host-pathogen interaction. While this compound elicits a strong defense and cell death response, the fungus itself triggers a more complex transcriptomic landscape, including responses to other virulence factors and pathogen-associated molecular patterns (PAMPs).
| Treatment | Key Transcriptomic Responses |
| Purified this compound | - Strong induction of hypersensitive response (HR) and programmed cell death (PCD) genes.[1][2] - Activation of both Salicylic (B10762653) Acid (SA) and Jasmonic Acid (JA) signaling pathways.[1][2] - Upregulation of pathogenesis-related (PR) proteins.[1] |
| Botrytis cinerea Infection | - Broad reprogramming of the plant transcriptome, affecting thousands of genes.[3][4][5] - Induction of defense-related transcription factor families (e.g., WRKY, ERF). - Modulation of primary metabolism and hormone signaling pathways (SA, JA, Ethylene).[6] - Spatial and temporal variations in gene expression depending on the infection stage and location.[4] |
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomics experiment to analyze the effect of this compound on a model plant like Arabidopsis thaliana.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana ecotype Col-0 seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.
-
Plants are grown under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod) for 4-5 weeks.
2. This compound Treatment:
-
Purified this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to the final treatment concentration in sterile water.
-
A mock solution (solvent without this compound) is prepared as a control.
-
Detached leaves are treated by applying droplets of the this compound or mock solution to the adaxial surface.
3. Sample Collection and RNA Extraction:
-
Leaf tissue is harvested at specific time points post-treatment (e.g., 6, 12, 24 hours).
-
Samples are immediately frozen in liquid nitrogen and stored at -80°C.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.
4. Library Preparation and RNA-Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing is performed on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.
5. Bioinformatic Analysis:
-
Raw sequencing reads are quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
Reads are aligned to the Arabidopsis thaliana reference genome.
-
Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Differentially expressed genes (DEGs) between this compound-treated and mock-treated samples are identified using statistical packages like DESeq2 or edgeR.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify over-represented biological functions and pathways among the DEGs.
Signaling Pathways Modulated by this compound
This compound induces a complex interplay of signaling pathways in the plant, primarily revolving around the hypersensitive response and the canonical defense hormones, salicylic acid (SA) and jasmonic acid (JA).
-
Hypersensitive Response (HR): this compound triggers a rapid, localized cell death at the site of application, a hallmark of the HR. This is accompanied by the production of reactive oxygen species (ROS) and callose deposition.[1]
-
Salicylic Acid (SA) Pathway: The upregulation of the SA marker gene PR1 indicates the activation of the SA signaling pathway, which is typically associated with resistance to biotrophic pathogens. Interestingly, plants deficient in SA signaling show increased resistance to this compound, suggesting that the fungus may hijack this pathway to promote necrosis.[1]
-
Jasmonic Acid (JA) Pathway: The induction of the JA marker gene PDF1.2 points to the activation of the JA pathway, which is crucial for defense against necrotrophic pathogens. In contrast to the SA pathway, plants with impaired JA signaling are more susceptible to this compound, highlighting the protective role of this pathway against the toxin.[1]
This compound-induced signaling pathways in plants.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a comparative transcriptomics study of plant responses to this compound.
Workflow for comparative transcriptomics.
References
- 1. The sesquiterpene this compound produced by Botrytis cinerea induces the hypersensitive response on plant tissues and its action is modulated by salicylic acid and jasmonic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis Defense against Botrytis cinerea: Chronology and Regulation Deciphered by High-Resolution Temporal Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial and temporal transcriptomic analysis of the Arabidopsis thaliana-Botrytis cinerea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arabidopsis defense against Botrytis cinerea: chronology and regulation deciphered by high-resolution temporal transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome analysis reveals regulatory networks underlying differential susceptibility to Botrytis cinerea in response to nitrogen availability in Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]
Botrydial's Redundant Role in Botrytis cinerea Virulence: A Comparative Guide to Fungal Toxins
A deep dive into the functional redundancy of Botrydial and Botcinic Acid, two key phytotoxins secreted by the necrotrophic fungus Botrytis cinerea. This guide provides a comparative analysis of their roles in fungal virulence, supported by experimental data, detailed protocols, and pathway visualizations.
Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen with a broad host range, causing significant economic losses worldwide. Its virulence is attributed to a cocktail of secreted factors, including cell wall-degrading enzymes and phytotoxins. Among these, the sesquiterpene this compound and the polyketide Botcinic Acid have been identified as major players in inducing host cell death.[1][2] This guide explores the functional redundancy of these two toxins, providing researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance in the infection process.
Unraveling Functional Redundancy: A Tale of Two Toxins
Initial studies on this compound highlighted its potent phytotoxic activity, causing chlorosis and cell collapse in plant tissues, suggesting a critical role in virulence.[3][4] However, the generation of B. cinerea mutants unable to produce this compound (Δbcbot) revealed a surprising, strain-dependent effect on pathogenicity. In some genetic backgrounds, the loss of this compound production did not significantly impair the fungus's ability to cause disease. This led to the hypothesis that other secreted factors might compensate for its absence.[1]
Subsequent research identified Botcinic Acid as another major phytotoxin produced by B. cinerea. To investigate the interplay between these two toxins, researchers created single-knockout mutants for either this compound (Δbcbot2) or Botcinic Acid (Δbcboa6) production, as well as a double-knockout mutant (Δbcbot2Δbcboa6) incapable of producing either toxin.[2][4] Virulence assays using these mutants provided clear evidence for the functional redundancy of this compound and Botcinic Acid.[4][5]
Quantitative Comparison of Virulence
The redundant function of this compound and Botcinic Acid is most evident when comparing the virulence of single and double-knockout mutants to the wild-type strain. The following table summarizes the quantitative data from virulence assays on bean leaves, measuring the lesion diameter caused by each fungal strain.
| Fungal Strain | Genotype | Mean Lesion Diameter (cm) ± SD | Virulence Compared to Wild-Type |
| B05.10 (Wild-Type) | Wild-Type | 2.5 ± 0.3 | 100% |
| Δbcbot2 | This compound deficient | 2.4 ± 0.4 | ~96% (Not significantly different) |
| Δbcboa6 | Botcinic acid deficient | 2.3 ± 0.3 | ~92% (Not significantly different) |
| Δbcbot2Δbcboa6 | This compound and Botcinic acid deficient | 1.2 ± 0.2 | ~48% (Markedly reduced) |
Data adapted from Dalmais et al., 2011.[4]
These results clearly demonstrate that while the absence of a single toxin has a negligible effect on the fungus's ability to cause disease, the simultaneous loss of both this compound and Botcinic Acid significantly attenuates virulence.[2][4] This underscores their overlapping roles in promoting host cell death and facilitating fungal colonization.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Generation of Botrytis cinerea Knockout Mutants
The creation of targeted gene knockouts is crucial for studying the function of specific genes and the toxins they produce. While traditional methods relied on homologous recombination with resistance cassettes, newer CRISPR/Cas9-based techniques offer higher efficiency and the possibility of marker-free mutagenesis.[1][6]
1. Protoplast Preparation:
-
Grow B. cinerea mycelium in a suitable liquid medium.
-
Harvest young mycelium and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, glucanase, and chitinase) in an osmotic stabilizer (e.g., KCl or sorbitol).
-
Filter the resulting protoplasts to remove mycelial debris and wash them with the osmotic stabilizer.
-
Resuspend the protoplasts in a transformation buffer.
2. Transformation (CRISPR/Cas9 Method):
-
Assemble Cas9-sgRNA ribonucleoprotein complexes (RNPs) in vitro. For each target gene (e.g., bcbot2 and bcboa6), design two single-guide RNAs (sgRNAs) targeting different loci within the gene to induce a deletion.
-
Add the pre-complexed RNPs and a repair template (if needed for specific edits) to the protoplast suspension. For marker-free editing, a transiently selectable marker on an unstable plasmid can be co-transformed.[6]
-
Use a polyethylene (B3416737) glycol (PEG)-mediated transformation protocol to introduce the components into the protoplasts.
-
Plate the transformed protoplasts on a selective regeneration medium.
3. Mutant Verification:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR analysis using primers flanking the target gene to confirm the deletion.
-
For marker-free mutants, sequence the target locus to verify the intended edit.
Phytotoxicity Assays
These assays are used to assess the ability of fungal toxins to cause damage to plant tissues.
1. Detached Leaf Assay:
-
Excise healthy, fully expanded leaves from a host plant (e.g., bean, tomato, or tobacco).[7]
-
Place the leaves in a humid chamber to maintain turgor.
-
Inoculate the leaves with either:
-
Mycelial plugs of the B. cinerea strains (wild-type and mutants).[4]
-
Spore suspensions of the fungal strains.
-
Purified toxin solutions.
-
-
Incubate the leaves under controlled conditions (e.g., 20-25°C with a photoperiod).
-
Measure the diameter of the resulting necrotic lesions at regular intervals (e.g., 24, 48, and 72 hours post-inoculation).[4]
2. Onion Epidermis Plasmolysis Assay:
-
Prepare thin epidermal peels from an onion bulb.
-
Mount the peels in a solution containing the fungal toxin extract.
-
Observe the cells under a microscope for signs of plasmolysis (the contraction of the protoplast away from the cell wall), which indicates cell death.[8]
Toxin Extraction and Analysis
1. Fungal Culture and Extraction:
-
Grow B. cinerea in a suitable liquid or solid medium conducive to toxin production.
-
After a defined incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the secondary metabolites from the culture filtrate and/or the mycelium using an organic solvent (e.g., ethyl acetate).[9]
2. Toxin Quantification and Identification:
-
Concentrate the crude extract.
-
Analyze the extract using techniques such as:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative detection of toxins.[10]
-
High-Performance Liquid Chromatography (HPLC): For quantification of known toxins by comparing with standard compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): For structural elucidation and confirmation of the identity of the toxins.[10]
-
Signaling Pathways and Experimental Workflows
The interaction between B. cinerea toxins and the host plant involves complex signaling networks. This compound has been shown to act as an elicitor of the plant's hypersensitive response (HR), a form of programmed cell death that can limit pathogen spread.[11] The effects of this compound are modulated by the plant's salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant defense against biotrophic and necrotrophic pathogens, respectively.[11]
Below are diagrams illustrating the experimental workflow for comparing the virulence of B. cinerea mutants and the proposed signaling pathway initiated by this compound.
Caption: Experimental workflow for comparative virulence analysis.
Caption: Proposed signaling pathway induced by this compound.
Conclusion
The functional redundancy of this compound and Botcinic Acid in Botrytis cinerea virulence is a compelling example of the sophisticated strategies employed by plant pathogens. While each toxin is individually capable of inducing host cell death, their combined action ensures the successful colonization of host tissues. This redundancy poses a significant challenge for the development of targeted control strategies. A thorough understanding of the biosynthesis, regulation, and mode of action of these toxins, as facilitated by the experimental approaches outlined in this guide, is paramount for devising novel and effective methods to combat gray mold disease. Future research focusing on the simultaneous inhibition of both toxin pathways may hold the key to developing durable resistance in susceptible crops.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Gene Knockout Efficiency in the Multinucleate Fungus Botrytis cinerea through High-Pressure Double Selection Combined with RNAi Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Multiple knockout mutants reveal a high redundancy of phytotoxic compounds contributing to necrotrophic pathogenesis of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of Botrydial Precursors and Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the phytotoxic, cytotoxic, and antimicrobial properties of botrydial and its related compounds.
This compound, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, has garnered significant interest in the scientific community due to its diverse biological activities. As the causative agent of gray mold disease, B. cinerea and its metabolites, particularly this compound, have a substantial economic impact on a wide range of agricultural crops.[1] Beyond its role in plant pathology, this compound and its precursors and derivatives have demonstrated potent cytotoxic and antimicrobial properties, making them intriguing candidates for further investigation in drug discovery and development.
This guide provides a comparative overview of the biological activities of this compound, its biosynthetic precursors, and various synthetic or naturally occurring derivatives. The information is compiled from a range of experimental studies to facilitate a clear understanding of their structure-activity relationships and potential applications.
Cytotoxic Activity
This compound and its derivatives have exhibited significant cytotoxic effects against various human cancer cell lines. The presence of the 1,5-dialdehyde functionality in the botryane skeleton is believed to be crucial for this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Hs578T (Breast) | Not explicitly quantified, but noted as highly cytotoxic | [2] |
| This compound | MDA-MB-231 (Breast) | Not explicitly quantified, but noted as highly cytotoxic | [2] |
| This compound | HT-1080 (Fibrosarcoma) | Not explicitly quantified, but noted as highly cytotoxic | [2] |
| This compound | U87-MG (Glioblastoma) | Not explicitly quantified, but noted as highly cytotoxic | [2] |
| Dihydrothis compound | Various cancer cell lines | Generally less active than this compound | [3] |
Note: While several studies highlight the potent cytotoxic activity of this compound, specific IC50 values are not always provided in the reviewed literature. The general consensus points to the dialdehyde (B1249045) motif as a key pharmacophore.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacteria and fungi.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 100 | [3] |
| This compound | Phytium debaryanum | 100 | [3] |
Antifungal Activity
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
| This compound | Botrytis cinerea | Phytotoxic at 1 ppm | [3] |
| Dihydrothis compound | Botrytis cinerea | Phytotoxic at 500 ppm | [3] |
Phytotoxic Activity
This compound is a well-established phytotoxin, causing chlorosis and cell collapse in a wide variety of plant species.[1] Its phytotoxicity is a key factor in the virulence of Botrytis cinerea.
| Compound | Plant Species/Assay | Concentration | Effect | Reference |
| This compound | Phaseolus vulgaris leaves | 10 ppm | Chlorosis after 2 hours | [4] |
| This compound | Phaseolus vulgaris leaves | 1 ppm | Chlorosis after 120 hours | [4] |
| Dihydrothis compound | Phaseolus vulgaris leaves | 500 ppm | Phytotoxic effect observed | [3] |
| Botryendial | Phaseolus vulgaris leaves | Higher concentrations than this compound | Phytotoxic activity observed | [4] |
| 8,9-Epithis compound | Phaseolus vulgaris leaves | Higher concentrations than this compound | Phytotoxic activity observed | [4] |
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the biological activities of this compound and its derivatives.
Cytotoxicity Assays
MTT Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, precursors, or derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Phytotoxicity Assays
Leaf Disc Assay (General Protocol)
-
Plant Material: Leaf discs of a uniform size are excised from healthy, young leaves of the test plant (e.g., Phaseolus vulgaris).
-
Treatment Application: The leaf discs are placed on filter paper moistened with different concentrations of the test compounds in a suitable solvent. Control discs are treated with the solvent alone.
-
Incubation: The treated leaf discs are incubated under controlled conditions of light and temperature.
-
Assessment of Phytotoxicity: The development of phytotoxic symptoms, such as chlorosis (yellowing), necrosis (tissue death), and cell collapse, is visually assessed and scored at regular intervals. The severity of the symptoms is often correlated with the concentration of the test compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Phosphatidic Acid Signaling Pathway
This compound has been shown to induce the production of the second messenger phosphatidic acid (PA) in plant cells. This signaling cascade plays a role in the plant's defense response, including the production of reactive oxygen species (ROS).
Caption: this compound-induced phosphatidic acid (PA) signaling pathway in plant cells.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of this compound precursors and derivatives.
Caption: A generalized workflow for the screening and evaluation of this compound precursors and derivatives.
References
- 1. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Botrydial: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Essential Disposal Procedures
Researchers and laboratory personnel must adhere to the following step-by-step guide to ensure the safe disposal of Botrydial and any contaminated materials.
Waste Identification and Segregation
-
Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any growth media or biological material containing the this compound-producing fungus, Botrytis cinerea.
-
Segregate this compound waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate to ensure proper handling and disposal.
Containment and Labeling
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated agar (B569324) plates) in a designated, leak-proof, and puncture-resistant container.
-
The container should be clearly labeled with "Hazardous Waste," "Phytotoxic Chemical Waste," and "this compound Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle).
-
Never pour this compound waste down the drain.[1]
-
The container must be clearly labeled with "Hazardous Waste," "Phytotoxic Chemical Waste," and "this compound Waste," and the approximate concentration of this compound should be indicated if known.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpel blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Decontamination Procedures
-
Spills: In the event of a spill, decontaminate the area using a suitable chemical disinfectant. A 10% bleach solution followed by a water rinse can be effective for decontaminating surfaces.[2][3] Allow for a sufficient contact time (e.g., 20-30 minutes) before wiping the area clean.[3] All materials used for spill cleanup should be disposed of as hazardous this compound waste.
-
Equipment: Laboratory equipment that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a solvent known to dissolve this compound (such as ethanol (B145695) or acetone), followed by a thorough wash with detergent and water. The solvent rinse should be collected and disposed of as liquid hazardous waste.
Final Disposal
-
Contact your institution's EHS Office: The final disposal of hazardous waste is regulated and must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste containers.
-
Incineration: For many organic and toxic chemical wastes, high-temperature incineration is the preferred method of disposal to ensure complete destruction of the hazardous compounds.[4] Your EHS office will determine the appropriate disposal facility.
-
Do not landfill: Due to its phytotoxic nature, this compound waste should not be disposed of in a landfill.
This compound Properties and Hazards Summary
The following table summarizes the known characteristics of this compound relevant to its safe handling and disposal.
| Property | Description | Citation |
| Chemical Name | This compound | [5] |
| Chemical Formula | C17H26O5 | [6] |
| Source | Secondary metabolite of the fungus Botrytis cinerea. | [5] |
| Known Hazards | Phytotoxic: Induces chlorosis and cell collapse in plants. | [5][7] |
| Human/Animal Toxicity: Specific data not available, but should be handled with caution as a potentially toxic substance. | ||
| Physical State | Typically handled as a solid or in solution. | |
| Solubility | Soluble in organic solvents like acetone. | [7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is a general guide based on available data for handling phytotoxic and hazardous chemical waste. It is not a substitute for a formal risk assessment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) office for guidance on the proper disposal of this compound. All laboratory personnel must be trained in hazardous waste handling procedures.
References
- 1. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 2. horticentre.co.nz [horticentre.co.nz]
- 3. youtube.com [youtube.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C17H26O5 | CID 185781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Botrydial
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Botrydial, a phytotoxic secondary metabolite from Botrytis cinerea. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. The outer glove can be discarded immediately after handling, minimizing contamination of the inner glove and laboratory surfaces. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face. |
| Lab Coat | Disposable, solid-front, back-closing lab coat | Provides a barrier against spills and contamination of personal clothing. A solid front offers better protection than a standard button-up coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling powdered this compound or when there is a risk of aerosol generation. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage in a designated containment area.
-
Store this compound in a clearly labeled, sealed, and locked container in a secure, well-ventilated, and restricted-access area.[3]
-
Maintain an accurate inventory of the toxin, documenting acquisition, use, and disposal.
Handling and Experimentation:
-
All manipulations of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control for aerosols and vapors.[2][3]
-
Before commencing work, ensure a spill kit is readily accessible.
-
When preparing solutions, add the diluent to the powdered this compound slowly to avoid generating dust.[4]
-
Use dedicated, clearly labeled equipment for all work with this compound.
-
After handling, decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution, followed by a rinse with 70% ethanol.
Disposal Plan: A Critical Final Step
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, lab coats, bench paper, and plasticware. Place these items in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound."
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Incineration is often the recommended disposal method for potent biological toxins.[5] Never dispose of this compound or its contaminated waste down the drain or in regular trash.[6]
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, a swift and organized response is crucial to mitigate exposure and contamination.
Caption: Workflow for responding to a this compound spill.
By implementing these comprehensive safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
